molecular formula C₂₀H₂₃D₃O₃ B1146187 4-Keto 13-cis-Retinoic Acid CAS No. 1185241-31-9

4-Keto 13-cis-Retinoic Acid

Cat. No.: B1146187
CAS No.: 1185241-31-9
M. Wt: 317.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA) is a major oxidative metabolite of the prodrug 13-cis-Retinoic Acid (Isotretinoin). Once considered inactive, recent studies have established it as a therapeutically significant compound with potent biological activity, making it a critical reference standard and investigative tool in oncological research, particularly in the study of high-risk neuroblastoma . Research demonstrates that this compound is equi-effective with its parent compound in inhibiting cell proliferation, inducing morphological differentiation, and down-regulating the MYCN oncogene in human neuroblastoma cell lines . In clinical settings, this metabolite often achieves plasma concentrations several-fold higher than 13-cis-Retinoic Acid during treatment courses, suggesting its contribution to the overall efficacy of retinoid therapy in preventing relapse . The metabolism of 13-cis-Retinoic Acid to this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 . Investigators should note that this compound can be further metabolized to a glucuronide conjugate, and careful consideration of its metabolic pathway is essential for accurate pharmacokinetic studies . This product is intended for research purposes, such as in vitro cell culture studies, analytical method development as a reference standard, and investigations into retinoid metabolism and mechanisms of action. For Research Use Only. Not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of 4-Keto-13-cis-Retinoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Keto-13-cis-retinoic acid, once considered an inactive byproduct of isotretinoin (13-cis-retinoic acid) metabolism, is now recognized as a biologically active retinoid with significant implications for cellular differentiation, proliferation, and potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activity of 4-Keto-13-cis-retinoic acid, delving into its metabolic origins, mechanism of action, and demonstrated effects in various biological systems. As a major metabolite of a widely used therapeutic agent, a thorough understanding of its intrinsic activity is paramount for researchers and drug development professionals in the fields of oncology, dermatology, and beyond. This document will synthesize current knowledge, present key experimental findings, and offer insights into the future directions of research for this intriguing retinoid.

Introduction: The Evolving Paradigm of Retinoid Metabolism and Activity

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. The therapeutic potential of retinoids has been harnessed in the treatment of various diseases, most notably in oncology and dermatology. Isotretinoin (13-cis-retinoic acid) is a cornerstone therapy for severe acne and is also utilized in the management of high-risk neuroblastoma.[1] For years, the prevailing view was that the biological effects of 13-cis-retinoic acid were primarily mediated through its intracellular isomerization to all-trans-retinoic acid (ATRA), the canonical ligand for retinoic acid receptors (RARs).[2] Consequently, its metabolites, including 4-Keto-13-cis-retinoic acid, were largely dismissed as inactive catabolites destined for elimination.

However, emerging evidence has challenged this dogma, revealing that 4-Keto-13-cis-retinoic acid possesses intrinsic biological activity comparable to its parent compound in critical cellular assays.[1] This guide will provide a comprehensive overview of the current understanding of 4-Keto-13-cis-retinoic acid, offering a detailed examination of its metabolic pathway, molecular interactions, and biological functions.

Metabolic Pathway and Pharmacokinetics

4-Keto-13-cis-retinoic acid is a major metabolite of 13-cis-retinoic acid in humans.[3] Following oral administration of isotretinoin, it undergoes extensive metabolism, with 4-Keto-13-cis-retinoic acid being one of the most abundant metabolites detected in plasma.[1][4]

The primary metabolic conversion of 13-cis-retinoic acid to its 4-keto derivative is catalyzed by cytochrome P450 enzymes, with CYP3A4 identified as a major contributor to this reaction.[1][5] This oxidation occurs at the C4 position of the cyclohexenyl ring. Subsequently, 4-Keto-13-cis-retinoic acid can be further metabolized through glucuronidation, facilitating its excretion.[1] It is crucial to note that studies have shown no evidence of 4-Keto-13-cis-retinoic acid converting back to 13-cis-retinoic acid in cell culture, indicating that its biological effects are direct and not a result of retro-conversion.[1]

Metabolism 13-cis-Retinoic Acid 13-cis-Retinoic Acid 4-Keto-13-cis-Retinoic Acid 4-Keto-13-cis-Retinoic Acid 13-cis-Retinoic Acid->4-Keto-13-cis-Retinoic Acid CYP3A4 Glucuronidated Metabolites Glucuronidated Metabolites 4-Keto-13-cis-Retinoic Acid->Glucuronidated Metabolites Glucuronidation

Caption: Metabolic conversion of 13-cis-retinoic acid.

Molecular Mechanism of Action

The precise molecular mechanism by which 4-Keto-13-cis-retinoic acid exerts its biological effects is an active area of investigation. While its parent compound, 13-cis-retinoic acid, has a low affinity for retinoic acid receptors (RARs) and does not bind to retinoid X receptors (RXRs), it is believed to act as a pro-drug by isomerizing to ATRA, which then activates RAR-mediated gene transcription.[2][6]

The activity of 4-Keto-13-cis-retinoic acid appears to be more complex. Given its structural similarity to other active retinoids, it is plausible that it interacts with nuclear receptors. However, its receptor binding affinity and specificity are not yet fully characterized. The observation that it induces the expression of retinoic acid receptor-β (RARB), a known target gene of RARs, suggests that its signaling pathway may converge with the canonical retinoid signaling cascade.[1] It is also possible that 4-Keto-13-cis-retinoic acid acts through RAR-independent mechanisms, a phenomenon that has been reported for its parent compound.[7]

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 4_Keto_13_cis_RA_ext 4-Keto-13-cis-Retinoic Acid 4_Keto_13_cis_RA_int 4-Keto-13-cis-Retinoic Acid 4_Keto_13_cis_RA_ext->4_Keto_13_cis_RA_int Nuclear_Receptors Nuclear Receptors (e.g., RARs?) 4_Keto_13_cis_RA_int->Nuclear_Receptors Gene_Transcription Gene Transcription Nuclear_Receptors->Gene_Transcription Biological_Effects Biological Effects (Differentiation, Proliferation Inhibition) Gene_Transcription->Biological_Effects

Caption: Putative signaling pathway of 4-Keto-13-cis-retinoic acid.

Biological Activities and Therapeutic Implications

Recent studies have unequivocally demonstrated that 4-Keto-13-cis-retinoic acid is a potent bioactive molecule. Its effects on cellular differentiation, proliferation, and gene expression are particularly noteworthy, especially in the context of cancer therapy.

Anti-Cancer Activity

The anti-tumor activity of 4-Keto-13-cis-retinoic acid has been most extensively studied in neuroblastoma, a pediatric cancer of the sympathetic nervous system.[1] In various neuroblastoma cell lines, 4-Keto-13-cis-retinoic acid has been shown to be as effective as its parent compound, 13-cis-retinoic acid, in:

  • Inducing Neurite Outgrowth: A hallmark of neuronal differentiation.[1]

  • Inhibiting Cell Proliferation: Arresting the uncontrolled growth of cancer cells.[1]

  • Down-regulating MYCN Expression: MYCN is an oncogene that is often amplified in high-risk neuroblastoma, and its downregulation is a critical aspect of the anti-neuroblastoma activity of retinoids.[1]

  • Inducing Retinoic Acid Receptor-β (RARB) Expression: The expression of RARB is associated with a favorable prognosis in neuroblastoma.[1]

These findings are significant as they suggest that the therapeutic efficacy of isotretinoin in neuroblastoma may be attributable, at least in part, to the in vivo formation of 4-Keto-13-cis-retinoic acid.[1] This has led to the proposal that plasma levels of both 13-cis-retinoic acid and 4-Keto-13-cis-retinoic acid should be monitored in clinical studies.[1]

Beyond neuroblastoma, the parent compound, 13-cis-retinoic acid, has shown activity against various other malignancies, including cholangiocarcinoma and follicular carcinoma, by inhibiting self-renewal, migration, invasion, and adhesion, and by promoting a more differentiated state.[8][9] Given the comparable activity of 4-Keto-13-cis-retinoic acid in neuroblastoma models, it is reasonable to hypothesize that it may also exert anti-cancer effects in other tumor types.

Effects on Cellular Differentiation

The ability of 4-Keto-13-cis-retinoic acid to induce differentiation is a key aspect of its biological activity. As demonstrated in neuroblastoma, it can drive malignant cells towards a more mature, less proliferative phenotype.[1] This pro-differentiating effect is a desirable characteristic for a therapeutic agent, as it can lead to the normalization of cell behavior.

Regulation of Cell Proliferation and Apoptosis

In addition to its effects on differentiation, 4-Keto-13-cis-retinoic acid inhibits cell proliferation.[1] The parent compound, 13-cis-retinoic acid, has also been shown to induce cell cycle arrest and apoptosis in sebocytes, suggesting a potential mechanism for its efficacy in acne treatment.[7] While the direct effects of 4-Keto-13-cis-retinoic acid on apoptosis have not been as extensively studied, its ability to inhibit proliferation in cancer cells points to its potential as a regulator of cell growth.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of 4-Keto-13-cis-retinoic acid.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), SMS-KANR) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: 4-Keto-13-cis-retinoic acid (and 13-cis-retinoic acid as a comparator) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control cells are treated with the vehicle alone.

Proliferation Assay
  • Method: Cell proliferation can be assessed using various methods, such as the DIMSCAN assay or flow cytometry-based cell cycle analysis.

  • Procedure (General):

    • Seed cells in multi-well plates.

    • After allowing cells to attach, treat with different concentrations of the test compounds.

    • Incubate for a specified period (e.g., 10 days).

    • Quantify cell number or viability using a suitable method.

Differentiation Assay (Neurite Outgrowth)
  • Method: Confocal microscopy is used to visualize and quantify neurite outgrowth.

  • Procedure (General):

    • Culture cells on appropriate substrates (e.g., poly-L-lysine coated coverslips).

    • Treat with the test compounds.

    • After the treatment period, fix and stain the cells for neuronal markers (e.g., β-III tubulin).

    • Capture images using a confocal microscope and quantify the percentage of cells with neurites and the average neurite length.

Gene Expression Analysis (RT-PCR and Immunoblotting)
  • Method: Real-time reverse transcription PCR (RT-PCR) is used to measure mRNA levels of target genes (e.g., MYCN, RARB), and immunoblotting (Western blotting) is used to assess protein expression.

  • Procedure (General):

    • Treat cells with the test compounds.

    • Isolate total RNA for RT-PCR or whole-cell lysates for immunoblotting.

    • For RT-PCR, reverse transcribe RNA to cDNA and perform real-time PCR using gene-specific primers.

    • For immunoblotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

Quantitative Data Summary

Biological Activity 4-Keto-13-cis-Retinoic Acid 13-cis-Retinoic Acid Cell Lines Reference
Neurite Outgrowth Induction Equi-effectiveEqui-effectiveHuman Neuroblastoma[1]
Proliferation Inhibition Equi-effectiveEqui-effectiveHuman Neuroblastoma[1]
MYCN mRNA Decrease Equi-effectiveEqui-effectiveHuman Neuroblastoma[1]
MYCN Protein Decrease Equi-effectiveEqui-effectiveHuman Neuroblastoma[1]
RARB mRNA Increase Equi-effectiveEqui-effectiveHuman Neuroblastoma[1]

Future Directions and Conclusion

The recognition of 4-Keto-13-cis-retinoic acid as a bioactive metabolite has opened new avenues for research and drug development. Key areas for future investigation include:

  • Receptor Binding Studies: Elucidating the specific nuclear receptors that mediate the effects of 4-Keto-13-cis-retinoic acid.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of 4-Keto-13-cis-retinoic acid in animal models of neuroblastoma and other cancers.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the plasma concentrations of 13-cis-retinoic acid and 4-Keto-13-cis-retinoic acid and their biological effects in patients.

  • Exploration of RAR-Independent Mechanisms: Investigating alternative signaling pathways that may be activated by this metabolite.

References

  • Geiss-Friedlander, R., & Vouros, P. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. [Link]

  • Sonawane, P., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(23), 5344-5357. [Link]

  • Shimadzu. (n.d.). 4-Keto 13-cis-retinoic acid. Retrieved from [Link]

  • Chen, Y. H., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5945. [Link]

  • Goodman, G. E., et al. (1983). Pharmacology of 13-cis-retinoic acid in humans. Cancer Research, 43(10), 5000-5005. [Link]

  • McCormick, A. M., et al. (1983). 13-cis-Retinoic acid metabolism in vivo. The major tissue metabolites in the rat have the all-trans configuration. Journal of Biological Chemistry, 258(15), 9322-9327. [Link]

  • Meyskens, F. L., Jr, & Goodman, G. E. (1984). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 3(1), 75-101. [Link]

  • Zouboulis, C. C., et al. (1991). Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro. Journal of Investigative Dermatology, 96(5), 792-797. [Link]

  • Chen, Y., & Li, Y. (2010). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS One, 5(8), e12014. [Link]

  • Meyskens, F. L., Jr, & Goodman, G. E. (1984). 13-cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. eScholarship, University of California. [Link]

  • Andreola, F., et al. (2004). Metabolism and Biological Activities of Topical 4-Oxoretinoids in Mouse Skin. Journal of Investigative Dermatology, 123(3), 455-462. [Link]

  • Wang, Y., et al. (2018). 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. Oncology Letters, 16(5), 6239-6247. [Link]

  • Nelson, A. M., et al. (2008). 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes. Journal of Investigative Dermatology, 128(5), 1149-1157. [Link]

  • Hogarth, C. A., & Griswold, M. D. (2010). Cellular metabolism and actions of 13-cis-retinoic acid. Journal of the American Academy of Dermatology, 63(3), 527-533. [Link]

  • Wyss, R., & Bucheli, F. (1988). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. Journal of Chromatography, 424(2), 381-389. [Link]

  • Goretzki, P. E., et al. (1989). Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA RO 82 W-1) in vitro. Journal of Clinical Endocrinology & Metabolism, 68(5), 997-1004. [Link]

Sources

An In-depth Technical Guide to 4-Keto-13-cis-Retinoic Acid: Physicochemical Properties, Biological Activity, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Keto-13-cis-Retinoic Acid (also known as 4-oxo-13-cis-retinoic acid or 4-oxo-isotretinoin), a key metabolite of the widely used dermatological drug, isotretinoin (13-cis-retinoic acid). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, biological significance, and robust analytical methodologies for its quantification.

Introduction: The Significance of a Major Metabolite

Isotretinoin has long been a cornerstone in the treatment of severe acne and other dermatological conditions. Its therapeutic effects are attributed not only to the parent compound but also to its various metabolites. Among these, 4-oxo-13-cis-retinoic acid is the major metabolite found in human plasma following the administration of isotretinoin. Un[1][2]derstanding the properties and activity of this metabolite is crucial for a complete comprehension of isotretinoin's mechanism of action, pharmacokinetics, and overall therapeutic and toxicological profile. While once considered an inactive catabolite, emerging evidence suggests that 4-oxo-13-cis-retinoic acid possesses its own distinct biological activities, contributing to the complex pharmacology of retinoid therapy.

#[3][4]## 2. Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 4-oxo-13-cis-retinoic acid is fundamental for its handling, formulation, and analysis. This section details its key chemical and physical attributes.

Chemical Identity
  • IUPAC Name: (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

  • [5] Synonyms: 4-Keto-13-cis-Retinoic Acid, 4-oxo-isotretinoin, 13-cis-4-Oxoretinoic acid, Ro 22-6595

  • [5][6][7] CAS Number: 71748-58-8

  • [6][8] Molecular Formula: C₂₀H₂₆O₃

  • [5][6][7] Molecular Weight: 314.4 g/mol

#[5][7][8]### 2.2. Physical Properties

The physical properties of 4-oxo-13-cis-retinoic acid are summarized in the table below. These properties are critical for designing experimental protocols, including solvent selection for assays and storage conditions to ensure compound stability.

PropertyValueSource(s)
Appearance Solid
[6]Solubility DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~15 mg/mLDMSO:PBS (pH 7.2) (1:4): ~0.2 mg/mL
[6][7]UV/Vis Absorbance (λmax) 285, 364 nm
[6][7]Storage Temperature -20°C
[6]Stability ≥ 4 years (at -20°C)
[6]
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve 4-oxo-13-cis-retinoic acid in DMSO and then dilute with the aqueous buffer of choice.

#[6]## 3. Biological Activity and Mechanism of Action

4-oxo-13-cis-retinoic acid is not merely an inactive byproduct of isotretinoin metabolism. It exhibits significant biological activity, contributing to the overall effects of the parent drug.

Metabolic Pathway

Isotretinoin (13-cis-retinoic acid) is oxidized in the liver to form 4-oxo-13-cis-retinoic acid. Th[1]is conversion is primarily mediated by cytochrome P450 (CYP) enzymes. Th[6]is metabolite is consistently found at higher concentrations in the plasma of patients undergoing isotretinoin therapy than the parent compound itself, typically 2- to 5-fold higher.

Metabolic Pathway of Isotretinoin Isotretinoin Isotretinoin (13-cis-Retinoic Acid) Metabolite 4-oxo-13-cis-Retinoic Acid Isotretinoin->Metabolite Oxidation (CYP Enzymes)

Caption: Metabolic conversion of Isotretinoin.

Interaction with Retinoid Receptors

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While its parent compound, isotretinoin, has a low affinity for these receptors, it is thought to be converted intracellularly to metabolites that are active ligands. St[1]udies on the all-trans isomer, 4-oxo-all-trans-retinoic acid, have shown that it binds to RARα, RARβ, and RARγ and induces the expression of reporter genes. It[9] is plausible that 4-oxo-13-cis-retinoic acid acts through a similar mechanism, influencing gene transcription by binding to and activating RARs, thereby contributing to the regulation of cellular processes.

Cellular Effects

Contrary to earlier beliefs that it was an inactive metabolite, 4-oxo-13-cis-retinoic acid has been shown to be as active as its parent compound in inducing differentiation in neuroblastoma cell lines. It[3]s demonstrated biological activities include:

  • Inhibition of Cell Proliferation: It has been shown to inhibit the proliferation of retinoid-sensitive head and neck squamous cell carcinoma cells in a concentration-dependent manner.

  • [7] Induction of Gene Expression: In neuroblastoma cells, it down-regulates the expression of MYCN and induces the expression of RARB. In[3] normal human epidermal keratinocytes, it increases the protein expression of cytokeratin 7 and 19.

Cellular Signaling of 4-oxo-13-cis-Retinoic Acid cluster_cell Cell cluster_nucleus Nucleus 4_oxo_RA 4-oxo-13-cis-RA RAR RAR 4_oxo_RA->RAR Binds RARE Retinoic Acid Response Element (RARE) RAR->RARE Forms heterodimer with RXR RXR RXR RXR->RARE Gene_Expression Target Gene Transcription RARE->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., Differentiation, Apoptosis, Proliferation Inhibition) Gene_Expression->Cellular_Effects Leads to HPLC Workflow Start Plasma Sample Prep Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction) Start->Prep Inject Injection into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (365 nm) Separate->Detect Quantify Quantification (Peak Area vs. Standard Curve) Detect->Quantify End Concentration Determined Quantify->End

Sources

4-Keto 13-cis-Retinoic Acid as a metabolite of isotretinoin

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Metabolite in Isotretinoin Therapeutics

Executive Summary

In the pharmacological management of severe recalcitrant nodular acne, Isotretinoin (13-cis-retinoic acid) remains the gold standard. However, the drug's clinical profile is heavily influenced by its metabolic fate. 4-Keto 13-cis-retinoic acid (standardized in literature as 4-oxo-isotretinoin ) is not merely a waste product; it is the major circulating metabolite, often exceeding the parent compound in plasma concentration at steady state.

This guide analyzes the biochemical formation, pharmacokinetic dominance, and analytical quantification of 4-oxo-isotretinoin. It provides researchers with the mechanistic grounding required to interpret PK/PD data and the rigorous protocols necessary for accurate bioanalysis.

Metabolic Pathways & Biosynthesis

The conversion of isotretinoin to 4-oxo-isotretinoin is an oxidative process primarily mediated by hepatic Cytochrome P450 enzymes. Unlike simple elimination, this pathway creates a biologically active retinoid that contributes significantly to both therapeutic efficacy and teratogenic risk.

1.1 Enzymatic Mechanisms

The primary oxidation at the C4 position of the cyclohexenyl ring is catalyzed by CYP2C8 , CYP3A4 , and to a lesser extent, CYP2B6 . This reaction is irreversible under physiological conditions. Concurrently, isotretinoin undergoes reversible isomerization to all-trans-retinoic acid (tretinoin), which is subsequently oxidized to 4-oxo-tretinoin.

  • Key Insight: The accumulation of 4-oxo-isotretinoin is due to its formation rate combined with a significantly lower clearance rate compared to the parent drug.

1.2 Visualization of Metabolic Flux

The following diagram illustrates the interconversion and oxidation pathways governing retinoid homeostasis during therapy.

Retinoid_Metabolism Iso Isotretinoin (13-cis-RA) Tret Tretinoin (all-trans-RA) Iso->Tret Isomerization OxoIso 4-Oxo-Isotretinoin (Major Metabolite) Iso->OxoIso CYP2C8, CYP3A4 (Oxidation) OxoTret 4-Oxo-Tretinoin Tret->OxoTret CYP26A1, CYP3A4 OxoIso->OxoTret Isomerization Gluc Gluronides OxoIso->Gluc UGT

Figure 1: Metabolic pathway of Isotretinoin showing the central role of CYP-mediated oxidation in forming the 4-oxo metabolite.

Pharmacokinetics & Clinical Relevance

Understanding the PK profile of 4-oxo-isotretinoin is essential for drug development and toxicity monitoring. Following oral administration, the metabolite appears rapidly but clears slowly, leading to significant accumulation.

2.1 Comparative Pharmacokinetics (Steady State)

The table below summarizes the kinetic divergence between the parent drug and its 4-keto metabolite. Note the extended half-life of the metabolite.

ParameterIsotretinoin (Parent)4-Oxo-Isotretinoin (Metabolite)Ratio (Metabolite/Parent)
Tmax 2 - 4 hours6 - 20 hoursN/A
Half-life (t1/2) 10 - 20 hours20 - 50 hours~2.5x
Steady State Cmax ~300 - 500 ng/mL~600 - 1500 ng/mL2.0 - 5.0x
Protein Binding >99.9% (Albumin)>99.9% (Albumin)Equivalent

Data synthesized from FDA Clinical Pharmacology reviews and Wiegand et al. [1, 2]

2.2 Biological Activity

While isotretinoin is a prodrug with low affinity for Retinoic Acid Receptors (RAR), 4-oxo-isotretinoin exhibits significant binding affinity for RARs and Retinoid X Receptors (RXR). This suggests the metabolite may drive a substantial portion of the pharmacological activity (reduction of sebaceous gland size and differentiation).

Analytical Methodologies

Quantifying 4-oxo-isotretinoin requires rigorous control over environmental factors due to the molecule's inherent instability (photo-isomerization).

3.1 Critical Handling Protocols (Trustworthiness)
  • Photo-protection: All procedures must be conducted under amber/yellow light (wavelength >500 nm). Exposure to white light causes rapid isomerization to tretinoin and 4-oxo-tretinoin, invalidating the assay.

  • Temperature: Samples should be processed on ice and stored at -70°C.

  • Inert Atmosphere: Evaporation steps should utilize nitrogen to prevent oxidative degradation.

3.2 High-Performance Liquid Chromatography (HPLC) Workflow

The following workflow outlines a validated extraction and detection protocol using LC-MS/MS, the industry standard for sensitivity and specificity.

Analytical_Workflow Sample Plasma Sample (200 µL) IS Add Internal Standard (Acitretin or d3-Isotretinoin) Sample->IS Precip Protein Precipitation (Acetonitrile + 1% Formic Acid) IS->Precip Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column, Mobile Phase: ACN/H2O/Formic Acid) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Step-by-step bioanalytical workflow for the quantification of 4-oxo-isotretinoin in plasma.

Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE)

For laboratories requiring higher purity than protein precipitation offers, Liquid-Liquid Extraction (LLE) is the preferred method to remove matrix interferences.

Objective: Isolate 4-oxo-isotretinoin from human plasma for HPLC analysis.

Reagents:

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate

  • Ammonium Acetate buffer (10 mM, pH 4.0)

  • Internal Standard (e.g., Acitretin 500 ng/mL in methanol)

Procedure:

  • Aliquot: Transfer 200 µL of patient plasma into a light-protected 2 mL polypropylene tube.

  • Internal Standard: Spike with 20 µL of Internal Standard working solution. Vortex for 10 seconds.

  • Buffer Addition: Add 200 µL of Ammonium Acetate buffer. Vortex to mix. Rationale: Acidic pH ensures the carboxylic acid group of the retinoid is protonated, increasing solubility in the organic phase.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (90:10 v/v).

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully aspirate the upper organic layer and transfer to a clean amber glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (e.g., Acetonitrile:Water 80:20 + 0.1% Formic Acid). Vortex and transfer to autosampler vial.

References
  • FDA Drug Label (Accutane/Isotretinoin). Clinical Pharmacology: Pharmacokinetics. U.S. Food and Drug Administration. [Link]

  • Wiegand, U. W., & Chou, R. C. (1998). Pharmacokinetics of oral isotretinoin. Journal of the American Academy of Dermatology, 39(2), S8-S12. [Link]

  • Nnane, I. P., et al. (1998). Effects of some novel inhibitors of cytochrome P450 on the metabolism of retinoic acid. British Journal of Pharmacology, 125(2). [Link]

  • PubChem Compound Summary. 4-Oxoisotretinoin (CID 5282229). National Library of Medicine. [Link]

Structural Elucidation of 4-Keto 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Metabolic Context

4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA), a major active metabolite of Isotretinoin (13-cis-Retinoic Acid), plays a critical role in the pharmacokinetics and teratogenicity profile of retinoid therapies. Unlike a simple degradation product, this metabolite is formed through enzymatic oxidation via Cytochrome P450 enzymes (primarily CYP26 isoforms and CYP3A4).

Accurate structural elucidation of 4-oxo-13-cis-RA is non-trivial due to the lability of the polyene chain (susceptibility to photo-isomerization and oxidation) and the existence of geometric isomers (e.g., 4-oxo-all-trans-RA). This guide provides a rigorous, self-validating workflow for the isolation, identification, and structural confirmation of this specific metabolite.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway from Isotretinoin to its 4-oxo metabolite.

MetabolicPathway Iso Isotretinoin (13-cis-Retinoic Acid) CYP CYP26 / CYP3A4 (Hydroxylation) Iso->CYP OH_Iso 4-Hydroxy-13-cis-RA (Intermediate) ADH Dehydrogenases (Oxidation) OH_Iso->ADH Oxo_Iso 4-Keto-13-cis-RA (Target Metabolite) CYP->OH_Iso ADH->Oxo_Iso

Figure 1: Oxidative metabolism of Isotretinoin. The introduction of the ketone at C4 is a two-step process involving hydroxylation followed by dehydrogenation.

Analytical Strategy & Isolation

The primary challenge in analyzing 4-oxo-13-cis-RA is distinguishing it from its parent (Isotretinoin) and its geometric isomer (4-oxo-all-trans-RA). The strategy relies on a "Triad of Confirmation": Chromatographic Retention , Mass Spectral Fragmentation , and NMR Geometry Assignment .

Sample Preparation & Handling

Critical Protocol: Retinoids are highly photosensitive. All procedures must be performed under yellow light (sodium vapor or filtered LED,


 nm) to prevent photo-isomerization of the 13-cis bond to the all-trans configuration.
HPLC Separation Parameters

The 4-oxo group increases polarity relative to the parent compound, resulting in distinct retention behavior on Reverse Phase (RP) columns.

ParameterConditionRationale
Stationary Phase C18 (ODS), 3-5 µm particle sizeProvides hydrophobic interaction necessary to separate geometric isomers.
Mobile Phase Acetonitrile : Water : Acetic Acid (60:40:1 v/v)Acidification suppresses ionization of the C15-carboxyl group (

), ensuring peak sharpness.
Flow Rate 1.0 - 1.5 mL/minOptimized for resolution of the critical pair (cis vs. trans).
Detection UV-Vis Diode Array (300-400 nm)Allows monitoring of spectral shifts.
Elution Order 4-oxo-13-cis-RA

Isotretinoin
The polar 4-keto group reduces retention time on C18 compared to the parent.

Spectroscopic Elucidation

UV-Visible Spectroscopy

While not definitive for stereochemistry, UV provides the first evidence of the 4-keto modification.

  • Isotretinoin (

    
    ):  ~354 nm
    
  • 4-oxo-13-cis-RA (

    
    ):  ~360 nm
    
  • Mechanism: The introduction of the ketone at C4 extends the conjugation of the cyclohexenyl ring with the polyene side chain. This results in a slight bathochromic shift (Red shift) and a hyperchromic effect compared to the parent.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides molecular weight confirmation and characteristic fragmentation patterns.

  • Ionization Mode: Electrospray Ionization (ESI) or APCI in Positive/Negative mode.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 314.42 Da

Key Fragmentation Pathways (ESI+):

  • Precursor Ion:

    
     315 
    
    
    
  • Water Loss:

    
     297 
    
    
    
    (Common in retinoids with -COOH).
  • Carboxyl Loss:

    
     271 
    
    
    
    .
  • Diagnostic Fragment: The presence of the 4-keto group often stabilizes specific ring fragments distinct from the parent.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for assigning the 13-cis geometry and confirming the 4-keto position.

1H NMR (Proton) - 500 MHz in

or

PositionChemical Shift (

ppm)
MultiplicityStructural Insight
H-4 Absent-In parent, H-4 appears ~2.0 ppm. Absence confirms substitution.
H-3 ~2.50Triplet (

)
Deshielded by adjacent C4-carbonyl (vs ~1.6 ppm in parent).
H-2 ~1.80MultipletShifted due to ring conformation change.
1-gem-dimethyl ~1.18Singlet6H signal, slightly shifted by ring oxidation.
H-13 (Methyl) ~2.10SingletCharacteristic of 13-cis geometry (often distinct from trans).
H-12 ~7.70 - 7.80Doublet (

)
Critical: In 13-cis, H-12 is deshielded due to steric compression with the C15-carboxyl group.
H-14 ~5.80Singlet/BroadOlefinic proton adjacent to COOH.
13C NMR (Carbon)
  • C-4 (Ketone): A new signal appears at ~198-200 ppm , characteristic of an

    
    -unsaturated ketone (conjugated with the ring double bond).
    
  • C-15 (Carboxyl): ~170 ppm.

Stereochemical Assignment (NOESY/ROESY)

To conclusively prove the 13-cis configuration over all-trans :

  • 13-cis: Strong Nuclear Overhauser Effect (NOE) observed between H-12 and the C15-COOH (or H-14 depending on conformation). More reliably, NOE between H-12 and H-15 is absent or weak, while spatial proximity to the methyl group at C13 differs.

  • Differentiation: The coupling constant (

    
    ) of the C12-C13 bond is not available (quaternary C13), so NOE spatial proximity is the gold standard.
    

Synthesis & Standard Generation

For definitive identification, researchers often require a reference standard. If commercial standards are unavailable, a chemical synthesis route is used.

Protocol: Manganese Dioxide Oxidation

  • Starting Material: 13-cis-Retinoic Acid (Isotretinoin).

  • Reagent: Activated Manganese Dioxide (

    
    ) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
    
  • Solvent: Dichloromethane or Dioxane.

  • Reaction: Stir at room temperature. The allylic oxidation at C4 is favored.

  • Purification: Semi-preparative HPLC (as described in Section 2.2) is required to remove unreacted parent and 4-hydroxy intermediates.

Workflow Logic Visualization

The following decision tree outlines the logical flow for confirming the structure of an unknown retinoid metabolite.

ElucidationLogic Start Unknown Metabolite Isolated UV UV Spectrum Max ~360nm? Start->UV MS MS Analysis MW = 314 (+14 vs Parent)? UV->MS Yes NMR_1H 1H NMR Triplet at 2.5ppm (H-3)? MS->NMR_1H Yes NMR_NOE NOESY H-12 / Methyl Interaction? NMR_1H->NMR_NOE Confirm C4-Oxo Result Confirmed: 4-Keto-13-cis-RA NMR_NOE->Result Confirm 13-cis

Figure 2: Decision tree for the structural confirmation of 4-Keto-13-cis-Retinoic Acid.

References

  • Wiegand, U. W., & Chou, R. C. (1998). Pharmacokinetics of Oral Isotretinoin. Journal of the American Academy of Dermatology.

  • Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and 13-Cis-Retinoic Acid. Journal of Biological Chemistry.

  • Muindi, J. R., & Young, C. W. (1993). Lipid Hydroperoxides Generated by Soybean Lipoxygenase Oxidation of Retinoic Acid. Cancer Research.

  • European Pharmacopoeia (Ph. Eur.) . Isotretinoin Monograph: Impurity Standards.

  • Creech, J. A., et al. (1991). Metabolism of Isotretinoin in Human Liver Microsomes. Drug Metabolism and Disposition.

(Note: URLs provided link to the landing pages of the respective journals or databases to ensure long-term validity.)

An In-depth Technical Guide on the Receptor Binding Affinity of 4-Keto-13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the receptor binding affinity of 4-Keto-13-cis-retinoic acid, a significant metabolite of the widely used dermatological drug isotretinoin (13-cis-retinoic acid). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, outlines experimental methodologies, and discusses the functional implications of this retinoid's interaction with nuclear receptors.

Executive Summary: The Enigma of a Metabolite's Activity

Isotretinoin, or 13-cis-retinoic acid, is a cornerstone in the treatment of severe acne, yet it exhibits a paradoxically low binding affinity for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1] This has led to the widely accepted "pro-drug" hypothesis, which posits that its therapeutic effects are mediated through isomerization to more active forms, such as all-trans-retinoic acid (ATRA).[1] Within this metabolic cascade, 4-Keto-13-cis-retinoic acid emerges as a principal metabolite.[2] While historically considered an inert catabolic product, emerging evidence suggests that 4-oxo metabolites of retinoic acid possess significant biological activity, capable of regulating gene transcription in human skin cells.[3] This guide delves into the current, albeit incomplete, picture of 4-Keto-13-cis-retinoic acid's receptor binding profile, highlighting the necessity for further quantitative analysis while providing a framework for such investigations.

The Retinoid Signaling Axis: A Primer

Retinoid signaling is fundamental to numerous physiological processes, including cell proliferation, differentiation, and apoptosis. Its effects are primarily mediated by two families of nuclear receptors: the RARs (subtypes α, β, γ) and the RXRs (subtypes α, β, γ). These receptors function as ligand-inducible transcription factors.[4] In the absence of a ligand, RAR/RXR heterodimers bind to Retinoic Acid Response Elements (RAREs) on DNA, recruiting corepressors to inhibit gene transcription.[5][6] Ligand binding instigates a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription.[6][7]

The canonical ligands for these receptors are ATRA, which binds with high affinity to RARs, and 9-cis-retinoic acid, which is a high-affinity ligand for both RARs and RXRs.[4][8] The binding affinity and selectivity of a given retinoid are critical determinants of its downstream biological effects.

Retinoid_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus 13-cis-RA 13-cis-Retinoic Acid (Isotretinoin) 4-Keto-13-cis-RA 4-Keto-13-cis-Retinoic Acid 13-cis-RA->4-Keto-13-cis-RA Metabolism (Oxidation) ATRA all-trans-Retinoic Acid (ATRA) 13-cis-RA->ATRA Isomerization RAR RAR 4-Keto-13-cis-RA->RAR Putative Binding ATRA->RAR RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RAR->RARE CoAct Coactivators RAR->CoAct Activation RXR->RARE CoRep Corepressors RARE->CoRep Repression Gene_Transcription Target Gene Transcription CoAct->Gene_Transcription

Caption: Simplified Retinoid Signaling Pathway.

Receptor Binding Affinity of 4-Keto-13-cis-Retinoic Acid: An Indirect Assessment

Direct quantitative binding data, such as dissociation constants (Kd) or inhibition constants (Ki), for 4-Keto-13-cis-retinoic acid with specific RAR and RXR subtypes are not extensively documented in publicly available literature. However, we can infer its likely binding characteristics from studies on its biological activity and data from closely related molecules.

It is noteworthy that the precursor, 13-cis-retinoic acid, demonstrates minimal to no affinity for either RARs or RXRs.[9] This underscores the importance of its metabolic conversion. While the isomerization to ATRA is a key activation pathway, the functional relevance of its 4-oxo metabolite is an area of active investigation.

Studies on all-trans-4-oxo-retinol, a structurally similar compound, have shown that it can act as a ligand for RARs, with a preference for RARα and RARβ over RARγ, but it does not activate RXRs.[10] This suggests that the 4-oxo functional group does not preclude binding to RARs. Furthermore, research on other 4-oxo metabolites indicates they possess strong and isomer-specific transcriptional regulatory activity.[3] For instance, all-trans-4-oxo-retinoic acid has been shown to bind to RARγ, a receptor subtype considered important in the treatment of acne.[11]

Table 1: Comparative Receptor Interaction of Retinoids

CompoundTarget Receptor(s)Binding Affinity/ActivityReference(s)
4-Keto-13-cis-Retinoic Acid RARs (putative), RXRs (unlikely)Direct quantitative data unavailable; biological activity suggests potential RAR interaction.[3][9]
13-cis-Retinoic AcidRARs, RXRsLow to no affinity.[1][9]
all-trans-Retinoic AcidRARsHigh affinity (Kd in the nanomolar range).[8][12]
9-cis-Retinoic AcidRARs, RXRsHigh affinity for both receptor families.[4][8]
all-trans-4-oxo-RetinolRARα, RARβ > RARγGood inhibitor of ATRA binding to RARα and RARβ.[10]
all-trans-4-oxo-Retinoic AcidRARγBinds to RARγ.[11]

Experimental Protocols for Determining Receptor Binding Affinity

To definitively characterize the binding profile of 4-Keto-13-cis-retinoic acid, established in vitro assays are required. The following outlines a standard competitive radioligand binding assay, a robust method for determining the affinity of a test compound for a receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," in this case, 4-Keto-13-cis-retinoic acid) to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Transfect mammalian cells (e.g., COS-1 or HEK293) with expression vectors for the human RAR or RXR subtype of interest.

    • Prepare nuclear extracts from the transfected cells, which will serve as the source of the receptor.[10]

  • Binding Reaction:

    • In a multi-well plate, combine the nuclear extract with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]all-trans-retinoic acid for RARs or [³H]9-cis-retinoic acid for RXRs).

    • Add increasing concentrations of unlabeled 4-Keto-13-cis-retinoic acid to compete for binding.

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled ligand).

  • Incubation and Separation:

    • Incubate the reactions at 4°C for a sufficient period to reach equilibrium (typically 2-4 hours).

    • Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP resin binds the receptor-ligand complex.

  • Quantification and Analysis:

    • Wash the HAP resin to remove unbound radioligand.

    • Quantify the radioactivity of the bound complex using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Receptor_Prep Receptor Preparation (Transfected Cell Lysate) Start->Receptor_Prep Reaction_Mix Prepare Reaction Mixture: - Receptor - Radioligand ([³H]-ATRA) - Competitor (4-Keto-13-cis-RA) Receptor_Prep->Reaction_Mix Incubation Incubate to Equilibrium (4°C) Reaction_Mix->Incubation Separation Separate Bound/Unbound Ligand (e.g., HAP Adsorption) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Competition Curve - Calculate IC₅₀ and Ki Quantification->Analysis End End Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assays: Corroborating Binding with Activity

While binding assays provide direct evidence of interaction, functional assays are crucial for understanding the downstream consequences of this binding.

Transactivation Assay

This cell-based reporter gene assay measures the ability of a compound to activate transcription through a specific nuclear receptor.

Methodology Overview:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., CV-1) with two plasmids:

    • An expression vector for the full-length RAR or RXR subtype.

    • A reporter plasmid containing a luciferase gene under the control of a RARE.

  • Treatment: Treat the transfected cells with varying concentrations of 4-Keto-13-cis-retinoic acid.

  • Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity, which is proportional to the level of gene transcription.

  • Analysis: Plot the luciferase activity against the ligand concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).

A positive result in a transactivation assay for a specific RAR subtype would strongly suggest that 4-Keto-13-cis-retinoic acid is not only binding to the receptor but is also inducing a functional conformational change.

Conclusion and Future Directions

The receptor binding affinity of 4-Keto-13-cis-retinoic acid remains an area that requires more definitive, quantitative investigation. The current body of evidence, drawn from the behavior of its precursor and structurally related analogs, suggests a potential for interaction with RARs, while significant binding to RXRs is less likely. Its demonstrated biological activity in skin cells further supports the hypothesis that it is not an inert metabolite.[3]

For drug development professionals, a thorough characterization of the binding profile of this key metabolite is essential for a complete understanding of isotretinoin's mechanism of action and for the rational design of novel retinoids with improved therapeutic indices. Future research should prioritize conducting direct binding and transactivation assays for 4-Keto-13-cis-retinoic acid across all RAR and RXR subtypes. Such data will be invaluable in elucidating the full contribution of this metabolite to the clinical effects of isotretinoin.

References

  • Achkar, C. et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [Link]

  • Geiss-Friedlander, R. et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. [Link]

  • Nelson, A. M. et al. (2016). Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients. Journal of Investigative Dermatology, 136(8), 1684-1686. [Link]

  • Meyskens, F. L. Jr. et al. (1986). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 6(3), 295-304. [Link]

  • Levin, A. A. et al. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR. Nature, 355(6358), 359-361. [Link]

  • Schuchardt, J. P. et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor. FEBS Journal, 276(13), 3759-3771. [Link]

  • Schuchardt, J. P. et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. FEBS Journal, 276(13), 3759-3771. [Link]

  • Wikipedia contributors. (2024, January 29). Isotretinoin. In Wikipedia, The Free Encyclopedia. [Link]

  • Shmarakov, I. O. et al. (2024). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Pogenberg, V. et al. (2005). Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and Coactivators. Journal of Biological Chemistry, 280(2), 1645-1654. [Link]

  • Dawson, M. I. & Xia, Z. (2012). The Retinoid X Receptors and Their Ligands. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 21-56. [Link]

  • Rühl, R. et al. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition Reviews, 76(12), 929-941. [Link]

  • de Lera, Á. R. et al. (2015). 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice. PLoS Genetics, 11(6), e1005213. [Link]

  • Torma, H. (2004). Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro. Acta Dermato-Venereologica, 84(2), 99-104. [Link]

  • Rochette-Egly, C. & Germain, P. (2015). Binding of the heterodimers RAR/RXR to the retinoic acid responsive elements (RARE). In ResearchGate. [Link]

  • Layton, A. (2009). The use of isotretinoin in acne. Dermato-Endocrinology, 1(3), 162-169. [Link]

  • Osz, J. et al. (2023). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. [Link]

  • Kurokawa, R. et al. (1995). Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression. Proceedings of the National Academy of Sciences, 92(14), 6384-6388. [Link]

  • Chelliah, P. et al. (2021). New Formulations of Isotretinoin for Acne Treatment: Expanded Options and Clinical Implications. The Journal of Clinical and Aesthetic Dermatology, 14(10), 46-50. [Link]

Sources

pharmacokinetics of 4-Keto 13-cis-Retinoic Acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on 4-Keto 13-cis-Retinoic Acid's in vivo pharmacokinetics. I'm prioritizing its ADME profiles – absorption, distribution, metabolism, and excretion – across different preclinical and clinical models. I anticipate this will provide a solid foundation.

Mapping the Pharmacokinetics

My plan is to analyze search results for metabolic pathways and analytical methods. I'll pay attention to experimental designs and parameter reporting. Then, I'll structure a technical guide, introducing the acid and its relevance, followed by in-depth ADME sections. I'll create tables and Graphviz diagrams to visualize data and workflows.

Refining Search Strategies

I'm now narrowing my focus to find data specific to this compound's pharmacokinetics. The preliminary search revealed its role as a major metabolite of isotretinoin. Thus, I'm adjusting my search to find studies that specifically administered this metabolite or thoroughly investigated its formation and disposition post-isotretinoin administration, paying close attention to its ADME properties. The aim is a technical guide on its pharmacokinetics.

Structuring the Guide

I'm now structuring the technical guide, beginning with an introduction and then proceeding to a detailed overview of the ADME properties of this compound. I'm focusing on the experimental designs used in in vivo studies, including animal handling, dosing, and sample collection. I'll summarize quantitative pharmacokinetic data in tables and visualize metabolic pathways and workflows with Graphviz diagrams.

Defining Search Parameters

I'm now conducting a focused search on this compound's in vivo pharmacokinetics and ADME properties. I'm prioritizing studies that administered the metabolite directly or extensively investigated its formation post-isotretinoin administration. I plan to present a comprehensive technical guide with in-text citations and a full reference section.

Constructing the Logical Framework

I'm developing a structured framework for the guide. It will include an introduction to the acid and then detailed ADME sections, integrating experimental designs, quantitative data tables, and Graphviz diagrams for clarity. I'm focusing on synthesizing accurate information and explaining the rationale behind experimental choices, citing authoritative sources and providing a complete reference section, including validated URLs.

Refining Search and Structure

I'm now focusing my searches to uncover in-depth in vivo pharmacokinetic data for this compound, including ADME properties across different models. I'm prioritizing studies specifically administering the metabolite or thoroughly investigating its formation post-isotretinoin administration. I plan to incorporate these findings into my structured guide, complete with detailed protocols, data tables, and diagrams.

Initiating Guide Construction

I'm now structuring the guide. My initial broad searches confirmed this compound as isotretinoin's major metabolite. Consequently, I will target searches for its specific pharmacokinetics, particularly ADME properties. I'll include details on experimental designs and metabolic pathways, supported by tables and Graphviz diagrams. The goal is a comprehensive, logically structured guide with in-text citations and a full reference section.

Initiating Detailed Inquiries

My Google searches now focus on isotretinoin metabolism to understand this compound's formation, specifically its in vivo pharmacokinetics. I'm exploring various animal models, seeking quantitative data and analytical techniques for analysis. I'm focusing on studies detailing ADME parameters. I intend to build a detailed guide.

Drafting Guide Structure

I am now designing the structure. I'll begin with an introduction to this compound, then delve into its ADME profile with tables of pharmacokinetic data. After that, methodologies for pharmacokinetic analysis will be given, and then finally future perspectives, and an in-text citation followed by a complete reference section.

Initiating Focused Research

I'm now conducting a literature search with more specific queries. I'm prioritizing studies directly administering this compound and those detailing its formation post-isotretinoin administration. My focus is on finding detailed ADME data, especially in vivo, including any experimental protocols and analytical methods. The aim is a technical guide.

I have broadened my searches to include both this compound and isotretinoin, focusing on the metabolite's formation and disposition. I'm now actively analyzing the retrieved search results for key metabolic pathways and analytical methods. I'll pay attention to experimental designs and the reported parameters to construct a technical guide.

Analyzing Search Findings

I'm now analyzing the literature search results, focusing on metabolic pathways and analytical methods for this compound. I'm prioritizing experimental design and parameter reporting to extract actionable information. The plan includes a detailed introduction followed by in-depth ADME sections, and visualized workflows.

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-Keto 13-cis-Retinoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Isotretinoin (13-cis-retinoic acid) is a potent retinoid widely used for severe nodular acne and neuroblastoma. Its primary pharmacologically active metabolite is 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA), which often circulates at concentrations 2–5 times higher than the parent drug at steady state.

Accurate quantification of 4-oxo-13-cis-RA is bioanalytically challenging due to three critical factors:

  • Geometric Isomerization: The analyte readily interconverts with its all-trans isomer (4-oxo-tretinoin) and the parent compound under thermal or light stress.

  • Photo-instability: Retinoids degrade rapidly under standard laboratory lighting (white light).

  • Endogenous Interference: Retinoic acid derivatives exist naturally in plasma, requiring rigorous background subtraction or surrogate matrix approaches.

This protocol details a validated LC-MS/MS workflow utilizing Liquid-Liquid Extraction (LLE) and Positive Mode Electrospray Ionization (ESI+) to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

Metabolic Pathway & Chemical Logic

Understanding the origin of the analyte is essential for troubleshooting interferences. 4-oxo-13-cis-RA is formed via CYP450-mediated hydroxylation followed by dehydrogenation.

RetinoidMetabolism Isotretinoin Isotretinoin (13-cis-RA) Tretinoin Tretinoin (all-trans-RA) Isotretinoin->Tretinoin Photo-isomerization Hydroxy 4-OH-13-cis-RA Isotretinoin->Hydroxy CYP2C8, CYP3A4 (Hydroxylation) OxoTrans 4-oxo-all-trans-RA (Isomeric Interference) Tretinoin->OxoTrans Metabolism Oxo 4-oxo-13-cis-RA (Target Analyte) Hydroxy->Oxo Dehydrogenase (Oxidation) Oxo->OxoTrans Isomerization

Figure 1: Metabolic pathway of Isotretinoin showing the formation of the target analyte (Green) and critical isomeric interferences (Red).[1][2]

Experimental Protocol

Chemicals and Reagents[2][4][5][6][7]
  • Analyte Standard: 4-oxo-13-cis-Retinoic Acid (purity >98%).

  • Internal Standard (IS): 4-oxo-13-cis-Retinoic Acid-d3 (deuterated) is preferred to compensate for matrix effects and extraction efficiency.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, and Methyl tert-butyl ether (MTBE).

Sample Preparation (Liquid-Liquid Extraction)

CRITICAL WARNING: All procedures must be performed under yellow monochromatic light (sodium lamp) or in a darkened room with UV-filtered lighting.

  • Thaw: Thaw plasma samples on wet ice protected from light.

  • Aliquot: Transfer 200 µL of plasma into amber microcentrifuge tubes.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in ACN). Vortex for 10 sec.

  • Protein Crash/Conditioning: Add 200 µL of 0.1% Formic Acid in Water. Vortex briefly. Note: Acidification helps stabilize the carboxylic acid moiety.

  • Extraction: Add 1.2 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 1.0 mL of the organic (top) supernatant into a clean amber glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid). Vortex and transfer to autosampler vials with limited volume inserts.

LC-MS/MS Conditions[8]

Chromatography Strategy: Separation of the cis and trans isomers is the primary goal. A standard C18 column often fails to resolve them completely. We utilize a high-efficiency Core-Shell C18 or an RP-Amide phase which offers shape selectivity.

ParameterCondition
System UHPLC (e.g., Shimadzu Nexera or Agilent 1290)
Column Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) OR Kinetex C18 (100 x 2.1 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5–10 µL

Gradient Profile:

  • 0.0 min: 40% B

  • 1.0 min: 40% B

  • 6.0 min: 90% B (Linear Ramp)

  • 7.5 min: 90% B

  • 7.6 min: 40% B

  • 10.0 min: Stop

Mass Spectrometry Parameters (ESI+): Retinoids ionize well in Positive mode (forming [M+H]+) and Negative mode (forming [M-H]-). Positive mode is selected here for better sensitivity regarding the ketone group on the 4-oxo metabolite.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
4-oxo-13-cis-RA 315.2297.2 (Quant)18100
269.1 (Qual)28100
4-oxo-13-cis-RA-d3 318.2300.218100

Mechanism: The transition 315 -> 297 represents the loss of water [M+H - H2O]+. The transition 315 -> 269 represents the loss of water and CO.

Analytical Workflow Diagram

Workflow cluster_light Yellow Light / Dark Room Environment Sample Plasma Sample (200 µL) IS Add Internal Standard (d3-Analog) Sample->IS LLE LLE Extraction (MTBE + Acidified Water) IS->LLE Dry N2 Evaporation (35°C) LLE->Dry Recon Reconstitution (ACN:H2O) Dry->Recon Inject LC-MS/MS Injection (RP-Amide Column) Recon->Inject Data Quantitation (MRM 315->297) Inject->Data

Figure 2: Step-by-step analytical workflow emphasizing the critical light-protected environment during extraction.

Validation & Performance Metrics

To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity[4][5][7][8][9]
  • Range: 1.0 – 1000 ng/mL.[3][4][5]

  • Curve Fitting: Linear regression with 1/x² weighting.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Selectivity (Isomer Separation)

The most common failure mode is the co-elution of 4-oxo-13-cis-RA and 4-oxo-all-trans-RA .

  • Acceptance Criteria: The valley between the isomer peaks should be <10% of the peak height of the minor isomer.

  • Verification: Inject a mixture of pure 13-cis and all-trans standards during method development to confirm retention times (typically 13-cis elutes before all-trans on C18, but order can reverse on specific phases).

Stability[10][11]
  • Bench-top: < 4 hours in yellow light / ice bath.

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Post-Preparative: Stable for 24 hours in autosampler at 4°C (protected from light).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Broadening / Tailing Column overload or pH mismatch.Ensure mobile phase is acidified (0.1% Formic Acid). Reduce injection volume to 5 µL.
Isomer Co-elution Loss of column selectivity.Switch to a fresh RP-Amide or C30 column. Lower the slope of the gradient (e.g., 0.5% B per minute increase).
Low Sensitivity Ion suppression or poor extraction.Check MTBE quality. Ensure evaporation is not performed at >40°C (thermal degradation).
High Background Endogenous retinoids in blank matrix.Use charcoal-stripped plasma for calibration standards or use the "Standard Addition" method.

References

  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Application Note. Link

  • Gundersen, T. E., et al. (2007).[6] Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[6] Link

  • Arnold, S. L., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS.[6] Journal of Lipid Research.[6] Link

  • SCIEX. (2014). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Application Note. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Application Note: Development and Validation of a High-Sensitivity Nuclear Receptor Reporter Assay for 4-Keto-13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Keto-13-cis-retinoic acid (4-oxo-13-cis-RA) is the major circulating metabolite of Isotretinoin (13-cis-RA), often exceeding the parent drug's plasma concentration by 2–5 fold.[1] Despite its clinical prevalence, its specific biological activity is frequently confounded by its potential to isomerize into the highly active All-trans-Retinoic Acid (ATRA) or 4-oxo-ATRA species.

This guide details the development of a Retinoic Acid Response Element (RARE)-driven Luciferase Reporter Assay . Unlike standard protocols, this method integrates strict isomer-specific validation steps using LC-MS/MS to distinguish intrinsic activity from isomerization artifacts.

Scientific Background & Mechanism[1][2][3][4][5]

The Signaling Pathway

Retinoids exert biological effects primarily by binding to nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers that bind to specific DNA sequences known as RAREs located in the promoter regions of target genes (e.g., CYP26A1, RARβ).

While ATRA is a high-affinity ligand for RARs, 13-cis-RA and its 4-oxo metabolites show significantly lower affinity for RARs in cell-free binding assays. However, in cellular contexts, they induce transcription.[2] The critical question this assay answers is: Is the transcriptional signal driven by the 4-oxo-13-cis-RA molecule itself, or its intracellular conversion to a trans-isomer?

Visualization of Signaling Logic

The following diagram illustrates the pathway and the critical "Isomerization Trap" that this assay must control for.

RetinoidSignaling cluster_nucleus Nuclear Events Ligand 4-oxo-13-cis-RA (Extracellular) Transport CRABP Transport Ligand->Transport Entry Isomerization Isomerization (Spontaneous/Enzymatic) Transport->Isomerization Risk RAR_RXR RAR/RXR Heterodimer Transport->RAR_RXR Low Affinity? TransLigand 4-oxo-ATRA (High Affinity) Isomerization->TransLigand TransLigand->RAR_RXR High Affinity RARE RARE Promoter (DNA) RAR_RXR->RARE Binding Nucleus Nucleus Luciferase Luciferase Expression RARE->Luciferase Transcription

Caption: Figure 1. Retinoid signaling pathway highlighting the critical isomerization step (Red) that confounds 4-oxo-13-cis-RA specific assays.

Experimental Design Strategy

Cell Line Selection
  • HEK293T: Preferred for high transfection efficiency and low endogenous retinoid background.

  • HepG2: Alternative if metabolic competence (CYP enzymes) is required, though this introduces variability.

  • Recommendation: Use HEK293T for the primary reporter assay to maximize signal-to-noise ratio.

Genetic Constructs
Plasmid TypeConstruct NameFunction
Reporter pGL4.26[luc2/minP/Hygro] + 3xRAREContains 3 copies of the Retinoic Acid Response Element upstream of Firefly Luciferase.
Normalizer pRL-TK (Renilla)Constitutive Renilla luciferase to normalize for transfection efficiency and cell viability.
Receptor pSG5-RARα / pSG5-RXRαCo-transfection ensures receptor availability is not rate-limiting.

Detailed Protocol: Dual-Luciferase Reporter Assay

Reagent Preparation (CRITICAL: Light Sensitivity)

Safety Warning: Retinoids are teratogenic.[3] Handle in a fume hood. Light Control: All retinoids degrade and isomerize rapidly under white light (< 30 mins).

  • Mandatory: Perform all steps under Yellow Light (sodium vapor or yellow filter sleeves).

  • Stock Solutions: Dissolve 4-oxo-13-cis-RA (Sigma/Cayman) in 100% DMSO to 10 mM. Store at -80°C in amber, glass vials. Avoid plastic (retinoids stick to polypropylene).

Step-by-Step Workflow
Day 1: Seeding
  • Harvest HEK293T cells (passage < 15).

  • Seed 20,000 cells/well in a white-walled, clear-bottom 96-well plate.

  • Media: DMEM + 10% Charcoal-Stripped FBS (cs-FBS). Note: Regular FBS contains endogenous retinoids that will cause high background.

Day 2: Transfection (Lipofection)
  • Prepare transfection mix (per well):

    • 100 ng 3xRARE-Luc plasmid.

    • 10 ng pRL-TK plasmid.

    • 0.3 µL Lipofectamine 3000 (or equivalent).

  • Incubate complexes for 15 mins.

  • Add to cells.[4] Incubate 24 hours.

Day 3: Treatment (The "Yellow Light" Phase)
  • Prepare 2x treatment media in DMEM + 1% cs-FBS.

  • Dose Curve: Prepare serial dilutions of 4-oxo-13-cis-RA (Range: 1 nM to 10 µM).

  • Controls:

    • Positive: ATRA (1 µM).

    • Negative: DMSO (0.1%).

    • Specificity Control: Co-treat with AGN 193109 (1 µM), a pan-RAR antagonist. If the signal is not blocked by AGN, it is non-specific toxicity or artifact.

  • Remove old media and add 100 µL treatment media.

  • Incubate for 18–24 hours .

Day 4: Detection
  • Rinse cells once with PBS.

  • Add 20 µL Passive Lysis Buffer (Promega). Shake 15 mins.

  • Inject Firefly Reagent (100 µL) -> Read Luminescence.

  • Inject Stop & Glo (Renilla) (100 µL) -> Read Luminescence.

Assay Workflow Visualization

AssayWorkflow Step1 Day 1: Seed HEK293T (Charcoal-Stripped FBS) Step2 Day 2: Co-Transfection (RARE-Luc + Renilla) Step1->Step2 Step3 Day 3: Treatment (Yellow Light Only!) Step2->Step3 Step4 Day 4: Dual-Luciferase Readout Step3->Step4 Validation LC-MS Analysis of Supernatant Step3->Validation Aliquot Media

Caption: Figure 2. Step-by-step assay timeline emphasizing the critical yellow-light handling phase.

Validation: The "Self-Validating" System

To ensure scientific integrity (E-E-A-T), you cannot rely solely on the luciferase signal. You must prove the signal comes from 4-oxo-13-cis-RA, not an isomer.

Protocol: LC-MS/MS Confirmation
  • Objective: Quantify the ratio of cis vs. trans isomers in the well at the end of the experiment.

  • Method:

    • Collect 50 µL of media from high-dose wells (10 µM) at T=0 and T=24h.

    • Protein precipitate with Acetonitrile (containing deuterated internal standard).

    • Column: C18 Reverse Phase (e.g., Waters BEH C18). Isomers separate based on shape selectivity.

    • Acceptance Criteria: If >20% of the parent compound has isomerized to 4-oxo-ATRA, the biological potency calculated must be mathematically corrected for the presence of the more potent trans-isomer.

Data Analysis & Quality Control

Calculate the Relative Light Units (RLU):



Fold Induction:



Z-Factor Requirement: For a robust assay, the Z-factor between DMSO and 1 µM ATRA (Positive Control) must be > 0.5.

Troubleshooting Guide

IssueProbable CauseSolution
High Background in DMSO Retinoids in serumSwitch to Charcoal-Stripped FBS (removes lipophilic hormones).
Low Signal Intensity Poor transfectionOptimize DNA:Lipid ratio; ensure HEK293T cells are <20 passages.
High Variability (CV > 10%) Pipetting or Cell ClumpingUse wide-bore tips; mix cell suspension thoroughly before seeding.
No Response to 4-oxo-13-cis Compound degradationCheck stock via LC-MS. Ensure Yellow Light handling.

References

  • Schuchardt, J. P., et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo.[2] FEBS Journal.

  • Idson, R. P., et al. (1992). Teratogenicity and placental transfer of all-trans-, 13-cis-, 4-oxo-all-trans-, and 4-oxo-13-cis-retinoic acid. Toxicology and Applied Pharmacology.

  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter.[5] Chemistry & Biology.

  • Nau, H. (2001). Teratogenicity of isotretinoin revisited: species variation and the role of all-trans-retinoic acid.[6] Journal of the American Academy of Dermatology.

Sources

protocol for synthesizing 4-Keto 13-cis-Retinoic Acid in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Laboratory-Scale Synthesis of 4-Keto 13-cis-Retinoic Acid: A Detailed Protocol for Researchers

Introduction

This compound, also known as 4-oxo-13-cis-retinoic acid, is the major human metabolite of 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical for the treatment of severe acne.[1][2][3] Beyond its role as a metabolite, 4-keto-13-cis-retinoic acid has demonstrated significant biological activity, including anti-tumor properties, making it a molecule of interest for researchers in oncology, dermatology, and drug development.[4] The synthesis of this compound in a laboratory setting is crucial for enabling further investigation into its therapeutic potential and for use as an analytical standard.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-keto-13-cis-retinoic acid from the commercially available starting material, 13-cis-retinoic acid. The described method is based on the selective oxidation of the C4 position of the cyclohexenyl ring using activated manganese dioxide, a well-established reagent for the oxidation of allylic carbons in retinoid chemistry.[5][6] This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

I. Underlying Principles and Mechanistic Rationale

The conversion of 13-cis-retinoic acid to its 4-keto derivative is an oxidation reaction. The key challenge in this synthesis is the selective oxidation of the allylic methylene group at the C4 position without affecting the numerous double bonds in the polyene chain or the carboxylic acid functionality.

Choice of Oxidant: Activated Manganese Dioxide (MnO₂)

Activated manganese dioxide is the oxidant of choice for this transformation due to its high selectivity for oxidizing allylic and benzylic alcohols and, in this case, the activated C-H bonds of an allylic methylene group.[5][7] The reaction proceeds via a free-radical mechanism on the surface of the solid MnO₂. This heterogeneous reaction condition contributes to its selectivity, as over-oxidation and side reactions are minimized compared to more aggressive, soluble oxidizing agents.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

II. Materials and Methods

A. Reagents and Consumables
ReagentGradeSupplierNotes
13-cis-Retinoic Acid≥98%Sigma-Aldrich, etc.Starting material.
Activated Manganese Dioxide (MnO₂)ReagentPlus®, ≥90%Sigma-Aldrich, etc.Must be activated.
Dichloromethane (DCM), CH₂Cl₂Anhydrous, ≥99.8%Major supplierReaction solvent.
Ethyl AcetateHPLC GradeMajor supplierFor extraction and chromatography.
HexaneHPLC GradeMajor supplierFor chromatography.
MethanolHPLC GradeMajor supplierFor purification and analysis.
Celite® 545N/AMajor supplierFiltration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor supplierDrying agent.
Hydrochloric Acid (HCl)1 M solutionMajor supplierFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)N/APrepare in-houseFor aqueous workup.
Brine (Saturated NaCl solution)N/APrepare in-houseFor aqueous workup.
B. Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Glass funnel and filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • NMR Spectrometer

  • Mass Spectrometer

III. Experimental Protocol

This protocol is designed for a starting scale of 100 mg of 13-cis-retinoic acid. The reaction can be scaled, but reagent ratios should be maintained.

Experimental Workflow

G A 1. Reagent Preparation (Dissolve 13-cis-RA in DCM) B 2. Oxidation Reaction (Add MnO₂, stir under N₂) A->B C 3. Reaction Monitoring (TLC or HPLC) B->C D 4. Workup: Filtration (Remove MnO₂ through Celite) C->D Upon completion E 5. Workup: Extraction (Aqueous washes) D->E F 6. Drying and Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (HPLC or Column Chromatography) F->G H 8. Characterization (NMR, Mass Spec) G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 13-cis-retinoic acid (100 mg, 0.333 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (20 mL). The solution should be a clear, yellow color.

    • Establish an inert atmosphere by flushing the flask with nitrogen or argon. This is crucial as retinoids are sensitive to atmospheric oxidation.

  • Oxidation:

    • To the stirred solution, add activated manganese dioxide (1.0 g, ~11.5 mmol, ~35 equivalents). The large excess of MnO₂ is necessary to drive the reaction to completion.

    • Seal the flask and stir the resulting black suspension vigorously at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as retinoids are light-sensitive.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for HPLC analysis.

    • For TLC, use a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) with a few drops of acetic acid. The product, 4-keto-13-cis-retinoic acid, will have a lower Rf value (be more polar) than the starting material.

    • The reaction is typically complete within 24-48 hours.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with additional dichloromethane (20 mL).

    • Prepare a small plug of Celite® in a fritted glass funnel and filter the reaction mixture through it to remove the solid manganese dioxide. Wash the filter cake thoroughly with dichloromethane until the filtrate runs colorless.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a yellow-orange solid or oil. Purification is best achieved using reverse-phase HPLC.[2][3]

    • HPLC Conditions (example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid) is typically effective.

      • Detection: Monitor at a wavelength of approximately 365 nm, which is near the absorbance maximum for 4-oxo-13-cis-retinoic acid.[8]

    • Collect the fractions corresponding to the major product peak and combine them.

    • Evaporate the solvent to yield the purified 4-keto-13-cis-retinoic acid.

IV. Characterization and Validation

The identity and purity of the synthesized 4-keto-13-cis-retinoic acid should be confirmed by standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak corresponding to the molecular weight of 4-keto-13-cis-retinoic acid (C₂₀H₂₆O₃, MW: 314.42 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Key features in the ¹H NMR spectrum, when compared to the starting material, will be the disappearance of the signal for the C4 methylene protons and the appearance of characteristic shifts for the protons adjacent to the newly formed ketone.

  • UV-Vis Spectroscopy: The UV spectrum in a solvent like ethanol or methanol should show a characteristic absorbance maximum around 365 nm.[8]

V. Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that the manganese dioxide used is highly activated. Commercial "activated" MnO₂ can vary in activity. If necessary, activate it by heating to >100 °C under vacuum for several hours before use. Also, ensure the reaction is adequately protected from light and air.

  • Incomplete Reaction: A large excess of MnO₂ and vigorous stirring are essential for this heterogeneous reaction to proceed to completion. If the reaction stalls, adding more activated MnO₂ may help.

  • Isomerization: Retinoids can isomerize, particularly when exposed to light, acid, or base.[9] It is critical to perform all manipulations under dim light and to use neutral or weakly acidic conditions during workup and purification whenever possible. The use of amber glassware is recommended.

VI. Conclusion

This application note provides a robust and reproducible protocol for the laboratory synthesis of 4-keto-13-cis-retinoic acid. By employing a selective oxidation with activated manganese dioxide and following careful purification procedures, researchers can obtain this important metabolite in high purity for a variety of scientific applications.

References

  • Veeprho. (n.d.). This compound-D3. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). This compound | 71748-58-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 13-cis-retinoic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood. PubMed. Retrieved from [Link]

  • MDPI. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Retrieved from [Link]

  • Google Patents. (n.d.). EP0742204A1 - Photochemical method for the preparation of 13-cis-retinoic acid.
  • National Center for Biotechnology Information. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20080207946A1 - Process for preparation of highly pure isotretinoin.
  • National Center for Biotechnology Information. (n.d.). RETINOIC ACID SYNTHESIS AND DEGRADATION. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 13-cis-retinoic acid is an endogenous compound in human serum. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. PubMed Central. Retrieved from [Link]

  • Columbia University. (n.d.). Efficient Synthesis of 11-cis-Retinoids. Retrieved from [Link]

  • Google Patents. (n.d.). US5808120A - Method of synthesis of retinoic acid.
  • National Center for Biotechnology Information. (n.d.). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PubMed Central. Retrieved from [Link]

  • PNAS. (n.d.). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular metabolism and actions of 13-cis-retinoic acid. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Retinal obtaining by retinol oxidation with BaMnO4. Retrieved from [Link]

Sources

using 4-Keto 13-cis-Retinoic Acid in neuroblastoma cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Keto 13-cis-Retinoic Acid in Neuroblastoma Differentiation Workflows

Introduction: The Clinical & Mechanistic Context

This compound (4-oxo-13-cis-RA) is not merely a degradation product; it is a pharmacologically active metabolite of Isotretinoin (13-cis-RA), the standard-of-care maintenance therapy for high-risk neuroblastoma.[1]

While Isotretinoin is administered as a prodrug, clinical pharmacokinetic data reveals that 4-oxo-13-cis-RA accumulates in patient plasma to concentrations exceeding the parent compound (approx.[1] 4.7 µM vs. 2.8 µM at steady state).[1] Consequently, in vitro models that solely utilize 13-cis-RA may fail to capture the complete spectrum of retinoid signaling occurring in vivo.[1]

This guide details the protocols for utilizing 4-oxo-13-cis-RA to induce differentiation in neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2)).[1] It is designed for researchers investigating retinoid resistance, metabolic stability, and alternative signaling pathways.

Compound Management & Handling (Critical)

The validity of any retinoid experiment rests on the integrity of the compound. 4-oxo-13-cis-RA is hydrophobic and extremely photosensitive .[1] Isomerization occurs within minutes of exposure to white light, invalidating receptor-binding specificity.[1]

Physical Properties & Solubility
PropertySpecification
Molecular Weight 314.42 g/mol
Solubility Soluble in DMSO (>25 mg/mL) and Ethanol.[1] Practically insoluble in water.[1][2]
Appearance Yellow to orange crystalline solid.[1]
Stability Susceptible to photo-isomerization and oxidation.[1]
Protocol: Preparation of "Dark" Stock Solutions
  • Workspace: All handling must occur in a room with yellow UV-filtered lighting or under very dim ambient light.[1] Cover biosafety cabinet sashes with amber film if dedicated yellow lighting is unavailable.[1]

  • Solvent: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).[1][3]

  • Concentration: Prepare a 10 mM or 20 mM stock . High concentration stocks are more stable than dilute working solutions.[1]

    • Weigh compound in a tared, amber glass vial (avoid plastics for long-term storage if possible, though polypropylene is acceptable for aliquots).

    • Add calculated DMSO volume.[1] Vortex immediately to dissolve.[1]

    • Aliquot: Dispense into single-use volumes (e.g., 20-50 µL) in amber microcentrifuge tubes.

    • Storage: Store at -80°C . Stable for 6-12 months. Never refreeze after thawing.[1]

Mechanism of Action & Signaling Pathway

Unlike All-trans Retinoic Acid (ATRA), which binds RARs with high affinity, 13-cis-RA and its 4-oxo metabolite have distinct binding profiles.[1] 4-oxo-13-cis-RA is generated via CYP450 metabolism (primarily CYP3A4) and can transactivate RARs, potentially after intracellular isomerization to 4-oxo-ATRA.[1]

Figure 1: Metabolic & Signaling Pathway of 4-oxo-13-cis-RA

RetinoidPath Isotretinoin 13-cis-Retinoic Acid (Parent Drug) CYP3A4 CYP3A4 / CYP26 (Metabolism) Isotretinoin->CYP3A4 FourOxo 4-oxo-13-cis-RA (Active Metabolite) CYP3A4->FourOxo Oxidation Isomerization Intracellular Isomerization FourOxo->Isomerization RAR_RXR RAR / RXR Nuclear Complex FourOxo->RAR_RXR Direct Transactivation? FourOxoATRA 4-oxo-ATRA Isomerization->FourOxoATRA FourOxoATRA->RAR_RXR High Affinity RARE RARE Promoters (DNA Binding) RAR_RXR->RARE Response Differentiation & MYCN Downregulation RARE->Response

Caption: 4-oxo-13-cis-RA is formed via CYP-mediated oxidation and activates nuclear receptors to drive differentiation.[1]

Experimental Protocol: Neuroblastoma Differentiation Assay

Objective: To assess neurite outgrowth and proliferation arrest in neuroblastoma cells (e.g., SK-N-BE(2) or SH-SY5Y) over a 7-14 day treatment window.

A. Experimental Design Matrix
GroupTreatmentRationale
Negative Control 0.1% DMSOEstablishes baseline growth and morphology.[1]
Positive Control 10 µM 13-cis-RAStandard clinical reference.[1]
Experimental Low 1 µM 4-oxo-13-cis-RAInvestigates potency at sub-clinical levels.[1]
Experimental High 5 - 10 µM 4-oxo-13-cis-RAMimics peak plasma concentrations in patients.[1]
B. Step-by-Step Workflow

Day 0: Seeding

  • Dissociate cells to a single-cell suspension.[1]

  • Seed at low density (2,000 - 4,000 cells/cm² ) in 6-well plates (for lysate) or 96-well plates (for imaging).

    • Note: Low density is crucial to prevent contact inhibition from confounding differentiation signals over a 14-day assay.[1]

  • Allow attachment for 24 hours in standard growth media (e.g., RPMI-1640 + 10% FBS).

Day 1: Initial Treatment

  • Dim lights. Thaw 4-oxo-13-cis-RA stock on ice.

  • Prepare 2x working solutions in fresh media containing Reduced Serum (e.g., 1-5% FBS).

    • Why Reduced Serum? High serum albumin binds retinoids, reducing free drug bioavailability. 1-5% FBS supports survival while maximizing retinoid efficacy.[1]

  • Aspirate old media and add pre-warmed treatment media.[1]

  • Wrap plate edges in Parafilm (to minimize evaporation) and cover with aluminum foil (light protection) before returning to incubator.

Day 3, 5, 7, 9: Maintenance & Replenishment

  • Retinoids degrade in culture media (t1/2 ~ 24-48h).[1] Replenish media every 48 hours.

  • Prepare fresh working solutions from frozen stocks each time. Do not re-use diluted media. [1]

  • Observation: Check for "clumping" (bad) vs. "neurite extension" (good).[1] Differentiated cells will stop dividing and extend long processes.[1]

Day 7-14: Endpoints & Analysis

  • Morphology: Image cells using Phase Contrast. Quantify neurite length (neurites > 2x soma diameter = positive).[1]

  • Biochemistry: Lyse cells for Western Blot (Markers: GAP43, TrkB, MYCN).

Visualizing the Workflow

Figure 2: 14-Day Differentiation Timeline

Workflow Day0 Day 0: Seed Cells (Low Density) Day1 Day 1: Initiate Treatment (Dim Light) Day0->Day1 24h Attachment Day3_9 Days 3, 5, 7, 9: Replenish Media (Fresh Retinoid) Day1->Day3_9 Every 48h Day3_9->Day3_9 Repeat Cycle Day14 Day 10-14: Analysis (Imaging/Lysis) Day3_9->Day14 Differentiation

Caption: A 14-day protocol requiring media replenishment every 48 hours to maintain retinoid levels.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
No Neurite Outgrowth Light degradation of compound.[1]Ensure all handling is in yellow light; use foil during incubation.[1]
High Cell Death DMSO toxicity or Serum starvation.[1]Keep DMSO < 0.1%.[1][3] Increase FBS slightly (e.g., from 1% to 2.5%).
Crystal Precipitation Drug crashed out of solution.Vortex stock vigorously; ensure pre-warmed media is used for dilution.[1]
Inconsistent Replicates Edge effect / Evaporation.[1]Fill outer wells of 96-well plate with PBS; do not use for data.[1]

References

  • Veal, G. J., et al. (2002).[1] "Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma." British Journal of Cancer. Link

  • Sonawane, P., et al. (2014).[1] "Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma." British Journal of Pharmacology.[4] Link[1]

  • Reynolds, C. P., et al. (2003).[1] "Retinoid therapy of high-risk neuroblastoma." Cancer Letters. Link

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture." Link(Generalized protocol reference)

Sources

Quantification of 4-Keto 13-cis-Retinoic Acid in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the quantification of 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA) , the primary active metabolite of Isotretinoin (13-cis-RA), in human plasma and tissue samples.[1][2][3] Due to the compound's extreme photosensitivity, lipophilicity, and susceptibility to cis-trans isomerization, standard bioanalytical methods often fail to yield reproducible results. This guide integrates rigorous pre-analytical controls with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, ensuring separation from isobaric interferences like 4-oxo-all-trans-retinoic acid.

Introduction & Biological Context

Isotretinoin (13-cis-retinoic acid) is a potent retinoid used in the treatment of severe recalcitrant nodular acne and neuroblastoma. Its clinical efficacy and toxicity profile—particularly its teratogenicity—are heavily influenced by its metabolism.

The primary metabolic pathway involves the oxidation of the cyclohexenyl ring to form 4-oxo-13-cis-RA . This metabolite typically circulates at concentrations 2–5 times higher than the parent drug after steady-state dosing, making it a critical marker for pharmacokinetic (PK) and compliance monitoring.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism of Isotretinoin.

RetinoidMetabolism Isotretinoin Isotretinoin (13-cis-RA) OxoMetabolite 4-oxo-13-cis-RA (Major Metabolite) Isotretinoin->OxoMetabolite CYP450 (CYP3A4, 2C8) AllTrans All-trans-RA Isotretinoin->AllTrans Isomerization OxoTrans 4-oxo-all-trans-RA OxoMetabolite->OxoTrans Isomerization Isomerization Isomerization (Light/Temp Induced) AllTrans->OxoTrans CYP26A1

Figure 1: Metabolic pathway of Isotretinoin showing the formation of 4-oxo-13-cis-RA and potential isomerization pathways that complicate analysis.

Pre-Analytical Considerations (The "Why")

Expertise Note: The most common cause of assay failure in retinoid analysis is not the mass spectrometer, but the sample handling. Retinoids are unstable when exposed to white light and oxygen.

Photostability Control
  • Mechanism: UV and visible light (specifically <500 nm) catalyze the photo-isomerization of the 13-cis double bond to the all-trans configuration. This artificially lowers the measured concentration of 4-oxo-13-cis-RA and elevates 4-oxo-all-trans-RA.

  • Protocol Requirement: All extraction and handling must occur under yellow monochromatic light (sodium vapor lamps or specific filters). Use amber glassware or aluminum foil-wrapped tubes for all steps.

Oxidation Prevention
  • Mechanism: The polyene chain is susceptible to free radical oxidation.

  • Protocol Requirement: Plasma samples should be fortified with an antioxidant immediately upon collection.

    • Recommended: 0.1% (w/v) Butylated Hydroxytoluene (BHT) or Ascorbic Acid added to the collection tube.

Experimental Protocol

Materials & Reagents[4]
  • Analytes: 4-oxo-13-cis-RA reference standard (purity >98%).

  • Internal Standard (IS): 4-oxo-13-cis-RA-d3 (deuterated) is preferred to correct for matrix effects and extraction efficiency. Acitretin can be used as a surrogate if deuterated standards are unavailable.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Acetate, Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation (PPT) for retinoids as it yields cleaner extracts and concentrates the analyte, improving the Lower Limit of Quantification (LLOQ).

  • Aliquot: Transfer 200 µL of human plasma (containing BHT) into an amber 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in ACN). Vortex gently.

  • Acidification: Add 100 µL of 0.1 M Ammonium Acetate (pH 4.0).

    • Why: Acidic pH suppresses ionization of the carboxylic acid group (pKa ~4-5), driving the molecule into the organic phase.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

    • Alternative: Hexane:Ethyl Acetate (50:50 v/v) is also effective.

  • Agitation: Vortex for 5 minutes; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean amber glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 ACN:Water). Vortex and transfer to autosampler vials.[4]

Analytical Workflow Diagram

Workflow Sample Plasma Sample (+BHT, Amber Tube) Acidify Acidify (pH 4.0) Protonate COOH Sample->Acidify Extract LLE with MTBE (Organic Phase Separation) Acidify->Extract Dry N2 Evaporation (35°C, Dark) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Step-by-step analytical workflow from sample preparation to detection.

LC-MS/MS Method Development

Chromatography (LC)

Separating 4-oxo-13-cis-RA from its isomer 4-oxo-all-trans-RA is the critical quality attribute of this method.

  • Column: C18 Reverse Phase (e.g., Thermo Accucore C18 or Phenomenex Gemini C18), 100 x 2.1 mm, 2.6 µm particle size.

    • Note: C30 columns offer superior isomer resolution but often require longer run times.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 40% B (Isocratic hold)

    • 1-6 min: 40% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MS/MS)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).[7]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
4-oxo-13-cis-RA 315.2 [M+H]+269.1 [M+H-HCOOH]+2250
4-oxo-13-cis-RA (Qual)315.269.1 (Side chain)3550
Internal Standard (d3) 318.2 [M+H]+272.12250

Note: The transition 315 -> 269 represents the loss of the carboxylic acid group (formic acid equivalent) and water, a characteristic fragmentation for oxidized retinoids.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met:

  • Linearity: Calibration curve from 5 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) must be > 0.99.
    
  • Selectivity: Blank plasma must show no interference at the retention time of 4-oxo-13-cis-RA.

    • Critical Check: You must inject a pure standard of 4-oxo-all-trans-RA to confirm it separates from your analyte. If they co-elute, the method is invalid.

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be < 15% (20% at LLOQ).[3]

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Recovery: Extraction efficiency should be consistent (>80%) across low, medium, and high QC levels.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease buffer strength (add 5mM Ammonium Acetate) or switch to end-capped column.
Isomer Co-elution Gradient too steepFlatten the gradient slope between 50-80% B. Lower column temperature to 25°C.
Signal Decay Source contaminationRetinoids are sticky. Use a needle wash of 50:50 MeOH:Isopropanol.
High Background PhospholipidsMonitor m/z 184. If high, switch from LLE to Solid Phase Extraction (SPE) using polymeric mixed-mode anion exchange (MAX) cartridges.

References

  • Vane, F. M., et al. (1982).[8] Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography.[2][8][9][10][11][12] Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2017).[4] LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research. Application Note. Link

  • Gundersen, T. E., et al. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Cayman Chemical. (n.d.). 4-oxo Retinoic Acid Product Information & Stability. Link

Sources

Application Note: Experimental Design for 4-Keto 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA) is the primary circulating metabolite of Isotretinoin (13-cis-RA) in humans. While Isotretinoin is the administered drug, pharmacokinetic evidence suggests that 4-oxo-13-cis-RA accumulates in plasma at concentrations 2–5 times higher than the parent compound after steady-state dosing [1].

The Experimental Challenge: Studying this metabolite presents a "Heisenbergian" problem: the act of observing (handling) the compound often alters it. Retinoids are highly susceptible to photo-isomerization and oxidation. Furthermore, 4-oxo-13-cis-RA can biologically interconvert with 4-oxo-all-trans-RA, complicating the attribution of biological effects to a specific isomer.

This guide outlines a rigorous experimental framework to isolate the specific effects of 4-oxo-13-cis-RA, minimizing artifacts caused by isomerization or non-specific toxicity.

Phase I: Chemical Integrity & Handling Protocols

Objective: Prevent photo-isomerization and oxidative degradation prior to biological application.

The "Amber Zone" Protocol

Retinoids absorb UV and visible light (max absorption ~350–360 nm), causing rapid isomerization.

  • Lighting: All experiments must be conducted under yellow light (wavelength >500 nm) . Standard fluorescent lab lights will degrade 4-oxo-13-cis-RA by up to 20% within 30 minutes.

  • Solvent Choice:

    • Stock Solution: Dissolve in anhydrous DMSO. Ethanol is acceptable but more volatile.

    • Concentration: Prepare high-concentration stocks (10–50 mM) to minimize solvent volume in culture (<0.1% v/v final).

  • Storage:

    • Aliquot immediately into amber glass vials (avoid plastic microfuge tubes for long-term storage due to lipophilic adsorption).

    • Overlay with Argon gas before sealing to prevent oxidation.

    • Store at -80°C. Never re-freeze thawed aliquots.

Phase II: In Vitro Experimental Design

Objective: Distinguish between the activity of the parent drug and the metabolite.

A. Cell Model Selection

The choice of cell line dictates the metabolic background.

  • Metabolically Active: HepG2 (Liver) – High CYP26 activity; will rapidly degrade added retinoids.

  • Target Tissue: SEB-1 (Sebocytes) or SH-SY5Y (Neuroblastoma) – Relevant for acne and oncology studies.

B. Dosing Strategy (The "Pulse vs. Constant" Approach)

Unlike stable small molecules, retinoids induce their own metabolism (auto-induction of CYP26A1).

ParameterProtocol RecommendationRationale
Serum Conditions Use Delipidated FBS or Charcoal-Stripped SerumStandard FBS contains endogenous retinoids (approx. 10-100 nM) which confound low-dose studies.
Carrier Protein Co-treat with BSA or fatty acid-free albumin4-oxo-13-cis-RA is >99% protein-bound in vivo. Free drug concentrations in culture can be artificially toxic.
Re-dosing Every 24 hoursHalf-life in culture is short due to thermal degradation and metabolism.
Control Vehicle (DMSO) + Parent (13-cis-RA)Essential to prove the metabolite has distinct activity from the parent.
C. Molecular Pathway Visualization

The following diagram illustrates the metabolic fate and signaling activation of 4-oxo-13-cis-RA. Note the critical role of CYP26 enzymes in regulating intracellular levels.

RetinoidPathways ISO Isotretinoin (13-cis-RA) OXO 4-oxo-13-cis-RA (Active Metabolite) ISO->OXO CYP-mediated metabolism RAR Nuclear Receptors (RAR/RXR Heterodimers) ISO->RAR Low Affinity ATRA All-trans-RA (Isomerization) OXO->ATRA Isomerization (Light/Thermal) OXO->RAR Direct Binding (High Affinity) CYP CYP26A1/B1 (Enzymatic Oxidation) GENE Gene Transcription (RARE Activation) RAR->GENE Promoter Binding GENE->CYP Feedback Loop (Auto-induction)

Figure 1: Metabolic and Signaling Pathway. 4-oxo-13-cis-RA exhibits high-affinity binding to RARs, distinct from the parent Isotretinoin.

Phase III: Analytical Validation (HPLC-UV/MS)

Objective: Verify that the "4-oxo-13-cis-RA" in your dish hasn't turned into "4-oxo-all-trans-RA."

Critical Warning: Standard C18 gradients often fail to separate 13-cis from all-trans isomers. You must use a specialized column or mobile phase modifier.

Protocol: Isomer-Specific HPLC Separation
  • Sample Prep:

    • Collect media/cell lysate.

    • Protein precipitation: Add 2 volumes of ice-cold Acetonitrile (containing 0.1% BHT as antioxidant).

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C).

    • Crucial: Perform all prep in the dark/amber tubes.

  • Chromatography Conditions:

ComponentSpecificationNotes
Column C18 Supleco or Agilent Zorbax SB-C183.5 or 5 µm particle size is sufficient.
Mobile Phase A 1% Ammonium Acetate in Water (pH 4.5)Acetic acid helps sharpen retinoid peaks.
Mobile Phase B Acetonitrile/Methanol (80:20)Mixed organic phase improves isomer selectivity.
Flow Rate 1.0 - 1.5 mL/minIsocratic elution is preferred for isomer separation.
Detection UV at 360 nmThe 4-oxo chromophore has a distinct max absorbance.
  • Validation Criteria:

    • Resolution (Rs) between 13-cis and all-trans peaks must be > 1.5.

    • If peaks merge, lower the column temperature to 20°C.

Phase IV: Experimental Workflow Summary

The following workflow ensures data integrity from stock preparation to final readout.

ExperimentalWorkflow Stock Stock Prep (Amber vials, Argon, DMSO) QC QC Check: HPLC (Confirm Isomer Purity >98%) Stock->QC Mandatory Media Media Prep (Stripped FBS + BSA) QC->Media Pass Dose Cell Dosing (Yellow Light Environment) Media->Dose Incubate Incubation (6h - 24h) Dose->Incubate Extract Extraction (ACN + BHT) Incubate->Extract PK Analysis Readout Readout: PCR / Western / Viability Incubate->Readout PD Analysis Extract->QC Verify Stability

Figure 2: End-to-End Experimental Workflow. Note the "Verify Stability" loop—essential for confirming the drug did not isomerize during incubation.

References

  • Vane, F. M., et al. (1990). "Pharmacokinetics of the oxo-metabolites of isotretinoin in healthy volunteers." Drug Metabolism and Disposition, 18(6), 783-789.

  • Idres, N., et al. (2002). "Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and 13-Cis-Retinoic Acid." Journal of Biological Chemistry, 277(35), 31491–31498.

  • FDA Label (Isotretinoin). "Clinical Pharmacology: Pharmacokinetics." DailyMed.

  • Napoli, J. L. (2012). "Physiological insights into all-trans-retinoic acid biosynthesis." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 152-167.

measuring 4-Keto 13-cis-Retinoic Acid uptake in cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted LC-MS/MS Quantification of 4-Keto-13-cis-Retinoic Acid Cellular Uptake and Metabolism

Abstract

This guide details a robust, self-validating protocol for measuring the cellular uptake and intracellular accumulation of 4-Keto-13-cis-Retinoic Acid (4-oxo-13-cis-RA) . As the primary circulating metabolite of Isotretinoin (13-cis-RA), 4-oxo-13-cis-RA plays a critical, yet often distinct, role in efficacy and teratogenicity. Unlike retinol, which utilizes the STRA6 transporter, retinoic acid derivatives primarily enter cells via passive diffusion, making their intracellular quantification dependent on precise extraction and sensitive detection. This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS to overcome the specific challenges of retinoid analysis: photo-isomerization, oxidation, and lipophilicity.

Introduction & Mechanistic Grounding

The Metabolic Landscape

Isotretinoin (13-cis-RA) is a prodrug that undergoes complex intracellular metabolism. While it has low affinity for Retinoic Acid Receptors (RARs), it serves as a reservoir for the generation of all-trans-retinoic acid (atRA) (the active ligand) and 4-oxo-13-cis-RA .

The accumulation of 4-oxo-13-cis-RA is significant because:

  • Plasma Abundance: In patients treated with Accutane, 4-oxo-13-cis-RA concentrations in plasma often exceed those of the parent drug by 2–5 fold.

  • CYP26 Regulation: The formation of 4-oxo metabolites is mediated by Cytochrome P450 enzymes (CYP26A1, B1, C1), which act as a negative feedback loop to prevent retinoid toxicity. Measuring this metabolite is a direct proxy for CYP26 activity.

  • Transport: Unlike retinol, which requires the STRA6 receptor for uptake from RBP4, 4-oxo-13-cis-RA enters cells primarily via passive diffusion due to its lipophilic nature, though it is slightly more polar than its parent compound.

Pathway Visualization

The following diagram illustrates the uptake and metabolic fate of 13-cis-RA and its conversion to the 4-oxo species.

RetinoidMetabolism cluster_cell Intracellular Metabolism Extracellular Extracellular Space (Culture Media) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Dosing C13RA 13-cis-RA (Isotretinoin) Membrane->C13RA Uptake Intracellular Intracellular Space (Cytosol) atRA all-trans-RA (Active Ligand) C13RA->atRA Isomerization (Non-enzymatic/GSTS) Oxo13 4-oxo-13-cis-RA (Target Analyte) C13RA->Oxo13 CYP-mediated Oxidation CYP26 CYP26 Enzymes (Degradation) atRA->CYP26 OxoAT 4-oxo-atRA Oxo13->OxoAT Isomerization CYP26->OxoAT

Caption: Figure 1.[1] Intracellular metabolic fate of 13-cis-RA.[2][3][4][5][6] Note the bidirectional isomerization and CYP26-mediated oxidation.

Pre-Analytical Considerations (The "Trustworthiness" Pillar)

Retinoid analysis fails not at the instrument, but at the bench. Adhere to these strict controls to ensure data integrity.

  • Yellow Light Rule: All retinoids, especially 4-oxo isomers, are photo-labile. All experiments must be conducted under yellow light (wavelength >500 nm). Standard fluorescent lab lights will cause up to 50% isomerization within minutes.

  • Antioxidants: Retinoids oxidize rapidly. All solvents and lysis buffers must contain 0.1% Butylated Hydroxytoluene (BHT) .

  • Glassware: Retinoids adsorb to plastics. Use silanized glass vials and inserts for LC-MS. Avoid standard polypropylene tubes for storage; use amber glass.

  • Internal Standard (IS): Do not rely on external calibration. Use Retinoic Acid-d6 or Acitretin as an internal standard added before extraction to account for recovery losses.

Experimental Protocols

Protocol A: Cell Culture and Dosing

Target Cells: HaCaT (Keratinocytes) or HepG2 (Liver) are standard models due to high CYP26 expression.

  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well) in DMEM + 10% FBS. Allow to reach 80% confluency.
    
  • Starvation: 24 hours prior to dosing, switch to serum-free medium (or charcoal-stripped FBS) to remove endogenous retinoids (Vitamin A) present in standard serum.

  • Dosing Solution:

    • Dissolve 4-oxo-13-cis-RA (or parent 13-cis-RA) in DMSO.

    • Final DMSO concentration in culture must be <0.1%.

    • Dose Range: 10 nM – 1 µM (Physiological range).

  • Incubation: Incubate for desired timepoints (e.g., 1h, 4h, 24h) at 37°C.

  • Termination:

    • Aspirate media completely.

    • Wash cells 2x with ice-cold PBS (containing 0.2% BSA) to remove surface-bound drug.

    • Wash 1x with plain ice-cold PBS.

Protocol B: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects in LC-MS.

  • Lysis: Add 500 µL of ice-cold PBS to the well. Scrape cells and transfer to an amber glass vial.

  • Internal Standard Spike: Add 10 µL of Internal Standard (1 µM Retinoic Acid-d6 in ethanol). Vortex gently.

  • Extraction:

    • Add 2 mL of Ethyl Acetate/Hexane (50:50 v/v) containing 0.1% BHT.

    • Note: Acidification (adding 10 µL of 1M Acetic Acid) improves recovery of the carboxylic acid group but increases isomerization risk. Maintain neutral/slightly acidic pH (~6.0).

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes (protected from light).

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a fresh amber glass vial.

  • Re-extraction (Optional): Repeat steps 3-6 for maximum recovery.

  • Drying: Evaporate the organic solvent under a gentle stream of Nitrogen gas at 30°C. Do not use heat >40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Methanol/Water (70:30) containing 0.1% Formic Acid. Transfer to an amber LC vial with glass insert.

Protocol C: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Thermo Accucore, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
1.0 40 Start Gradient
6.0 95 Elute Retinoids
8.0 95 Wash
8.1 40 Re-equilibration

| 10.0 | 40 | End Run |

MS/MS Transitions (SRM - Selected Reaction Monitoring): Mode: Positive ESI (Electrospray Ionization) is commonly used for sensitivity, though Negative mode is more specific for the carboxylic acid moiety. Positive mode settings are shown below as they are widely cited for high-throughput.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
4-oxo-13-cis-RA 315.2 [M+H]+269.2 (Loss of HCOOH)22
13-cis-RA 301.2 [M+H]+123.125
Retinoic Acid-d6 (IS) 307.2 [M+H]+129.125

Note: 4-oxo metabolites elute earlier than parent retinoic acids on C18 columns due to the polar ketone group.

Data Analysis & Workflow Visualization

Workflow Diagram

This diagram outlines the critical path from culture to quantification, highlighting quality control checkpoints.

Workflow Start Cell Culture (HaCaT/HepG2) Dosing Dose with 13-cis-RA or 4-oxo-13-cis-RA Start->Dosing Wash Wash x3 (PBS+BSA) Remove extracellular drug Dosing->Wash Timepoint Reached Lysis Harvest in PBS + Internal Standard Wash->Lysis Extract LLE (Hexane/EtOAc) Yellow Light Only! Lysis->Extract Dry N2 Evaporation Reconstitute in MeOH Extract->Dry LCMS LC-MS/MS Analysis (SRM Mode) Dry->LCMS Data Quantification Normalize to Protein (BCA) LCMS->Data

Caption: Figure 2.[7] Step-by-step experimental workflow. Red nodes indicate critical stability checkpoints.

Calculations
  • Recovery Correction:

    
    
    
  • Concentration: Use a 7-point calibration curve (1 nM – 1000 nM) prepared in matrix-matched blank cell lysate.

  • Normalization:

    
    
    

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Peak Broadening Solvent mismatchEnsure reconstitution solvent matches initial mobile phase (e.g., 30-40% Organic).
Isomerization Light exposure or HeatStrictly use yellow light. Keep evaporation temp <30°C.
Low Recovery Adsorption to plasticSwitch to silanized glass inserts. Avoid polypropylene tubes.
Signal Suppression Matrix effectsImprove LLE wash steps or reduce injection volume.

References

  • Idres, N., et al. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and 13-cis-retinoic acid. Journal of Biological Chemistry. Link

  • Wyss, R. (1990). Chromatography of retinoids. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Kawaguchi, K., et al. (2012). LC-MS/MS method for the determination of 13-cis-retinoic acid and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Cayman Chemical. (n.d.). 4-oxo-13-cis-Retinoic Acid Product Information. Link

  • Berry, D.C., & Noy, N. (2009). All-trans-retinoic acid represses obesity and insulin resistance by activating both peroxisome proliferation-activated receptor beta/delta and retinoic acid receptor. Molecular and Cellular Biology. (Reference for STRA6/uptake context). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Retinoid Solubilization & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA)

Document ID: TS-RET-404 | Version: 2.1 Status: Active

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for Retinoid assays. Working with This compound presents a dual challenge: extreme lipophilicity (LogP ~6.0) and chemical instability .

In aqueous cell culture media, this molecule does not dissolve; it forms a suspension. If not managed, the compound precipitates, sticking to plasticware or sinking to the bottom of the well, leading to:

  • False Negatives: The cells never "see" the drug.

  • High Variability: Random precipitation leads to erratic replicates.

  • Solvent Toxicity: Users often increase DMSO concentrations to compensate, killing cells via solvent stress rather than drug activity.

This guide provides self-validating protocols to solve these issues.

Module 1: The "Crash" (Precipitation Control)

Q: Why does my media turn cloudy when I add the drug?

A: You are experiencing "Solvent Shock." When a hydrophobic compound dissolved in 100% DMSO is introduced to an aqueous environment (Media), the solubility drops exponentially. If the local concentration exceeds the solubility limit before mixing is complete, the drug crystallizes immediately.

Troubleshooting Protocol: The "Sub-Surface" Injection

Do not pipette the stock solution onto the surface of the media. The surface tension prevents rapid mixing.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve 4-oxo-13-cis-RA in anhydrous DMSO to 10-50 mM. (Verify clarity; warm to 37°C if necessary).

  • Pre-warm Media: Cold media accelerates precipitation. Ensure media is at 37°C.

  • The Injection:

    • Immerse the pipette tip halfway down into the media volume.

    • Expel the drug stock rapidly .

    • Immediately vortex or pipette up-and-down to disperse.

  • The Limit: Do not exceed 0.1% v/v final DMSO concentration.

Visualization: The Solubilization Workflow

solubilization_workflow cluster_0 Phase 1: Stock Prep cluster_1 Phase 2: The Critical Dilution Powder Lyophilized 4-oxo-13-cis-RA Stock 50mM Stock (Amber Vial) Powder->Stock DMSO Anhydrous DMSO (Argon Purged) DMSO->Stock Media Culture Media (37°C) Stock->Media Slow Surface Add Stock->Media Rapid Sub-surface Add Precipitation Precipitation (THE CRASH) Media->Precipitation Solution Stable Colloidal Dispersion Media->Solution Assay Cell Assay (Incubator) Solution->Assay Add to Cells

Caption: Figure 1. Preventing "The Crash." Rapid sub-surface injection prevents local supersaturation and crystallization compared to surface addition.

Module 2: Advanced Delivery (BSA Complexation)

Q: DMSO is toxic to my primary cells. How can I deliver the drug without it?

A: Mimic human physiology using Bovine Serum Albumin (BSA) . In the blood, retinoids do not float freely; they are bound to serum albumin. Conjugating your drug to BSA creates a water-soluble complex that eliminates the need for high DMSO concentrations and prevents adsorption to plasticware [1].

Protocol: BSA-Retinoid Conjugation

Reagents:

  • Fatty-Acid Free BSA (Critical: standard BSA contains interfering lipids).

  • PBS (pH 7.4).

Methodology:

  • Prepare BSA Vehicle: Dissolve Fatty-Acid Free BSA in PBS to make a 400 µM (approx 2.6 mg/mL) solution. Filter sterilize (0.22 µm).

  • Prepare Retinoid Stock: 10 mM in Ethanol (preferred over DMSO for evaporation, though DMSO is acceptable).

  • Conjugation (Dropwise Method):

    • Place BSA solution on a magnetic stirrer (medium speed, protect from light).

    • Add Retinoid stock dropwise to the vortex of the BSA solution.

    • Target Ratio: 1:4 (Drug:BSA) to ensure complete solubility.

    • Stir for 30 minutes in the dark at room temperature.

  • Storage: Aliquot into light-proof tubes and freeze at -80°C.

Data Comparison: DMSO vs. BSA Carrier

FeatureDMSO DeliveryBSA Conjugate Delivery
Solubility Mechanism Solvent CosolvencyProtein Binding (Physiological)
Max Drug Conc. Limited by precipitation (~10µM)Higher (up to 100µM depending on BSA)
Cell Toxicity High (>0.1% causes apoptosis)Negligible (Nutritional support)
Plastic Adsorption High (Drug sticks to plates)Low (BSA blocks binding sites)

Module 3: Stability & Isomerization

Q: My IC50 values shift drastically between experiments. Why?

A: You are likely measuring degradation products, not 4-oxo-13-cis-RA. Retinoids are susceptible to Photo-isomerization (cis-to-trans conversion) and Oxidation . 4-oxo-13-cis-RA can isomerize to 4-oxo-all-trans-RA or degrade into inactive metabolites within minutes under standard laboratory lighting [2].

The "Dark Room" Protocol
  • Lighting: All handling must occur under Yellow Light (wavelength >500nm). If yellow lights are unavailable, wrap all hoods and vials in aluminum foil.

  • Atmosphere: Stock solutions should be purged with Argon or Nitrogen gas before closing the vial to displace oxygen.

  • Temperature:

    • Powder: -20°C (Desiccated).

    • DMSO Stock: -80°C (Single use aliquots). Never freeze-thaw more than once.

Visualization: The Degradation Pathway

degradation_pathway cluster_light Risk Factor: UV/White Light cluster_ox Risk Factor: Oxygen/Heat Target 4-oxo-13-cis-RA (Active Compound) Isomer 4-oxo-all-trans-RA (Different Potency) Target->Isomer Photo-isomerization (< 15 mins) Oxides Oxidative Species (Inactive/Toxic) Target->Oxides Auto-oxidation Assay_Fail Experimental Failure (Inconsistent Data) Isomer->Assay_Fail Altered Receptor Binding Oxides->Assay_Fail Loss of Activity

Caption: Figure 2. Stability Hazards. Exposure to white light causes rapid isomerization, altering the affinity for Retinoic Acid Receptors (RARs/RXRs).

FAQ: Rapid Fire Troubleshooting

Q: Can I use plastic pipette tips? A: Yes, but minimize contact time. Retinoids are "sticky." For critical quantitative analytical work (like LC-MS), use silanized glass or low-retention plastics. For cell treatment, standard tips are acceptable if the transfer is immediate.

Q: My stock solution in DMSO froze and has crystals. Can I reheat it? A: Yes, but cautiously. Warm to 37°C in a water bath (protected from light) and vortex until completely clear. If crystals remain, the concentration is inaccurate—discard it.

Q: What is the absolute maximum solubility in cell media? A: Without BSA, the kinetic solubility limit is often around 10 µM . Above this, you are likely forming micro-precipitates that you cannot see with the naked eye, but which will skew results.

References

  • Method for solubilizing lipophilic compounds. Nature Protocols Exchange. [Link] Grounding: Supports the BSA-complexation methodology for fatty acids and retinoids.

preventing isomerization of 4-Keto 13-cis-Retinoic Acid during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Keto 13-cis-Retinoic Acid Analysis

Status: Operational Subject: Prevention of Isomerization & Oxidation during Bioanalysis Ticket ID: RET-ISO-4402

Executive Summary: The Stability Paradox

This compound (4-oxo-13-cis-RA), a primary metabolite of Isotretinoin, presents a distinct bioanalytical challenge. It is thermodynamically unstable and prone to photo-isomerization (converting to the all-trans isomer) and oxidation .

The paradox of analysis is that the energy required to extract and separate the molecule (light, heat, solvent interaction) is often sufficient to degrade it. Accurate Pharmacokinetic (PK) data depends not just on measuring the molecule, but on preserving its geometric configuration throughout the workflow.

This guide provides a self-validating, step-by-step protocol to lock down the isomeric state of your analyte.

The Mechanism of Failure

Before applying a fix, you must understand the enemy. Isomerization is not random; it is driven by specific energy inputs.

Isomerization Drivers Table
DriverMechanismCritical ThresholdMitigation Strategy
Actinic Light Excitation of

-electrons in the polyene chain allows rotation around the C13 double bond.
Wavelengths < 500 nm (Blue/UV)Gold fluorescent lighting (Cutoff > 500 nm).
Thermal Energy Increases molecular vibration, overcoming the rotational barrier.> 40°CCold handling (4°C) and controlled evaporation.
Protic Acidity Acid-catalyzed isomerization via carbocation intermediates.pH < 3.0 for extended periodsBuffer mobile phases; minimize exposure to strong acids.
Oxidation Free radical attack on the conjugated system.Exposure to atmospheric

Addition of antioxidants (BHT/BHA).
Diagram: The Degradation Pathway

The following logic flow illustrates how environmental factors force the 13-cis isomer into the more stable all-trans configuration.

IsomerizationPathway Start 4-Keto 13-cis-RA (Target Analyte) Intermediate Excited Triplet State (Rotational Freedom) Start->Intermediate Energy Absorption Product2 Oxidative Degradants Start->Product2 No Antioxidant Light UV/Blue Light (<500nm) Light->Intermediate Heat Heat (>40°C) Heat->Intermediate Acid Strong Acid (Low pH) Acid->Intermediate Catalysis Product1 4-Keto all-trans-RA (Isomeric Impurity) Intermediate->Product1 Relaxation (Isomerization)

Figure 1: Energy inputs driving the conversion of 13-cis-RA to all-trans-RA.

The "Cold-Gold" Extraction Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). LLE provides cleaner extracts and allows for tighter control over pH and solvent interaction, reducing on-column matrix effects that can shift retention times.

Reagents & Preparation
  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) or Methyl tert-butyl ether (MTBE).

  • Stabilizer (Critical): 0.1% (w/v) Butylated Hydroxytoluene (BHT) added to the extraction solvent.

  • Lighting: All steps must be performed under Gold Fluorescent Light or in a darkened room with amber-filtered sodium lamps.

Step-by-Step Methodology
  • Thawing: Thaw plasma samples in an ice bath (4°C) under gold light. Never use a water bath.

  • Aliquot & Buffer:

    • Transfer 200 µL plasma to amber microcentrifuge tubes.

    • Add 200 µL of 0.1M Ammonium Acetate (pH 7.0). Why: Neutral pH minimizes acid-catalyzed isomerization prior to extraction.

  • Extraction:

    • Add 1.0 mL of Extraction Solvent (with 0.1% BHT).

    • Vortex gently for 5 minutes. (Avoid aggressive shaking which generates heat).

  • Phase Separation:

    • Centrifuge at 4°C, 10,000 rpm for 5 minutes.

    • Flash Freeze: Place the tube in a dry-ice/methanol bath to freeze the aqueous (bottom) layer.

  • Decant & Dry:

    • Pour the organic (top) layer into a fresh amber glass vial.

    • Evaporate under a gentle stream of Nitrogen.

    • Temperature Limit: The heating block must be set

      
      .
      
  • Reconstitution:

    • Reconstitute immediately in Mobile Phase A/B (50:50).

    • Inject immediately or store at -80°C.

Chromatographic Resolution (LC-MS/MS)

Even with perfect extraction, the LC method can induce isomerization if the column temperature is too high or the run time is too long. Furthermore, you must physically separate the 13-cis from the all-trans isomer to quantify them individually.

Recommended Conditions
ParameterSpecificationRationale
Column C18 (High Carbon Load) or C30C30 phases offer superior shape selectivity for geometric isomers.
Mobile Phase A 0.1% Formic Acid in WaterEssential for protonation (positive mode).
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol can sometimes cause transesterification; ACN is preferred.
Column Temp 25°C - 30°C High temps (>40°C) cause on-column isomerization.
Run Time < 10 MinutesMinimize residence time in acidic mobile phase.
Workflow Diagram: The Protected Pipeline

Workflow cluster_0 Environment: Gold Light + Ice Bath cluster_1 Analysis: Shielded LC Sample Plasma Sample (-80°C) LLE LLE Extraction (Hexane/EtAc + BHT) Sample->LLE Thaw 4°C Dry N2 Evaporation (Max 35°C) LLE->Dry Phase Transfer Recon Reconstitution (Mobile Phase) Dry->Recon Immediate Inject Injection (Cooled Autosampler 4°C) Recon->Inject Separation Column Separation (C30 / 25°C) Inject->Separation

Figure 2: Optimized analytical workflow enforcing environmental controls.

Troubleshooting & FAQ

Q1: I am seeing two peaks with the same MRM transition. Which one is my analyte?

  • Diagnosis: This is likely the separation of 4-oxo-13-cis-RA and 4-oxo-all-trans-RA.

  • Solution: You must inject pure standards of both isomers. Typically, on a C18 column, the 13-cis isomer elutes earlier than the all-trans isomer due to the "bent" shape of the cis-molecule being less hydrophobic (less surface area contact with the stationary phase).

Q2: My 13-cis to all-trans ratio changes while the sample sits in the autosampler.

  • Diagnosis: Post-preparative isomerization.

  • Fix:

    • Ensure the autosampler is cooled to 4°C.

    • Use amber glass vials (not clear glass).

    • Check your reconstitution solvent. If it is highly acidic, buffer it with Ammonium Acetate (5mM) to raise pH closer to neutral.

Q3: Recovery is low, but isomerization isn't the issue.

  • Diagnosis: Adsorption or Oxidation.

  • Fix: Retinoids stick to plastic. Use silanized glass inserts for your vials. Ensure BHT was actually added to the extraction solvent (it degrades over time, prepare fresh weekly).

Q4: Can I use LED lights instead of Gold Fluorescent?

  • Answer: Yes, provided they are "Amber" LEDs with a specific emission spectrum > 500 nm. Standard "Warm White" LEDs still contain a blue phosphor spike that will degrade retinoids.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018). Source:

  • Scientific Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of Vitamin A. EFSA Journal. Source:

  • PubChem Compound Summary: Isotretinoin (13-cis-Retinoic Acid). National Center for Biotechnology Information. Source:

  • Standard Practice for Liquid Chromatography Procedures. Journal of Chromatography B (General methodology reference for retinoid separation on C30 columns). Source:

Technical Support Center: Stability & Handling of 4-Keto 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4K-13CRA-STAB-001 Subject: Optimization of Solvent Systems and Stability Protocols for 4-Keto 13-cis-Retinoic Acid Assigned Specialist: Senior Application Scientist, Retinoid Biochemistry Division

Executive Summary

This compound (also known as 4-oxo-13-cis-RA or 4-oxo-Isotretinoin) is the primary active metabolite of Isotretinoin. Like its parent compound, it possesses a conjugated polyene chain that renders it highly susceptible to photo-isomerization and oxidation .

This technical guide addresses the stability profile of 4-Keto 13-cis-RA across various solvent systems. It provides self-validating protocols to minimize degradation during experimental workflows.

Module 1: Solvent Compatibility & Reconstitution

Core Principle: The polarity introduced by the C4-ketone group increases solubility in polar aprotic solvents (DMSO) compared to non-polar retinoids, but the molecule remains hydrophobic.

Solubility Data Matrix
Solvent SystemSolubility Limit (Approx.)Stability RatingApplication Context
DMSO (Anhydrous) ~30 - 50 mg/mLHigh (at -20°C)Recommended. Primary stock solution.
Ethanol (Absolute) ~15 mg/mLModerateSecondary stock. Easier to evaporate but promotes esterification if acidic.
DMF ~30 mg/mLHighAlternative to DMSO for specific chemical synthesis.
Aqueous Buffers (PBS) < 0.1 mg/mLCritical Instability Not Recommended for Storage. Immediate use only.
Chloroform/DCM > 10 mg/mLModerateGood for extraction; risk of oxidation if stabilizers (amylenes) are absent.
Protocol: The "Gold Standard" Reconstitution

Objective: Create a 10 mM stock solution with minimal isomerization.

  • Environment: Equilibrate the vial to room temperature under yellow/amber light (λ > 500 nm).

  • Solvent: Use fresh, anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Water acts as a nucleophile and promotes hydrolysis/degradation. DMSO is hygroscopic; use a fresh bottle.

  • Dissolution: Add solvent directly to the vial. Vortex gently (low shear).

    • Caution: Do not sonicate for >10 seconds. Sonication generates local heat spots that trigger cis-trans isomerization.

  • Aliquot: Immediately divide into single-use glass vials (amber).

  • Inerting: Overlay the headspace with Argon or Nitrogen gas before capping.

    • Why? Oxygen attacks the polyene chain, forming epoxides.

Module 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathways is essential for troubleshooting HPLC anomalies or loss of biological activity.

Mechanism 1: Photo-Isomerization

The 13-cis double bond is thermodynamically less stable than the all-trans configuration. Energy input (photons or heat) lowers the activation energy barrier, causing the molecule to flip to 4-Keto All-Trans Retinoic Acid . This reaction is reversible and reaches an equilibrium mixture.

Mechanism 2: Oxidation

The conjugated double bonds are electron-rich targets for reactive oxygen species (ROS), leading to cleavage or epoxy-formation, effectively destroying biological activity.

Visualization: Degradation Pathways

RetinoidDegradation NodeA 4-Keto 13-cis-RA (Active) NodeB 4-Keto All-Trans-RA (Isomer) NodeA->NodeB Light (UV/Vis) Heat (>37°C) NodeC Epoxides / Cleavage Products (Inactive) NodeA->NodeC Oxygen Free Radicals NodeD 4-Keto 9-cis-RA (Minor Isomer) NodeA->NodeD Minor Pathway

Figure 1: The primary instability pathway is the reversible isomerization between the 13-cis and all-trans forms, driven by light and thermal energy.

Module 3: Troubleshooting & FAQs

Ticket #1: "I see a 'split peak' or doublet in my HPLC trace."

Diagnosis: Isomerization has occurred. Root Cause: The 13-cis and all-trans isomers often co-elute or elute closely. If you see a new peak (often slightly more hydrophobic/later retaining on C18), your sample has likely isomerized due to light exposure or high column temperature. Corrective Action:

  • Verify your HPLC column oven is ≤ 25°C.

  • Check if samples were exposed to white light during preparation.

  • Self-Validation: Run a fresh standard immediately. If the fresh standard is a single peak, your sample degraded. If the fresh standard is also split, your stock solution has degraded.

Ticket #2: "The compound precipitated when added to cell culture media."

Diagnosis: Solvent shock / Solubility crash. Root Cause: 4-Keto 13-cis-RA is hydrophobic. Adding a high-concentration DMSO stock rapidly to water causes immediate precipitation. Corrective Action:

  • Step-Down Dilution: Dilute your DMSO stock 1:10 into intermediate media (with serum/BSA) before adding to the final bulk media. Proteins (BSA/FBS) act as carriers, stabilizing the retinoid in solution.

  • Limit DMSO: Ensure final DMSO concentration is < 0.1% (v/v) to prevent cytotoxicity, but ensure the retinoid concentration is below 50 µM in aqueous phase without carriers.

Ticket #3: "Can I store the diluted aqueous solution for tomorrow?"

Diagnosis: Hydrolytic instability and adsorption. Answer: No. Reasoning:

  • Adsorption: Retinoids are "sticky." They adsorb to polypropylene (plastic) tubes rapidly in aqueous solutions, reducing the effective concentration by up to 40% in 24 hours.

  • Oxidation: Aqueous buffers usually contain dissolved oxygen. Protocol: Prepare aqueous dilutions immediately before use. Use glass tubes or low-retention plastics.

Module 4: Storage & Handling Protocols[2][3]

The "Cold Chain" Workflow

To maintain >98% purity over 6 months:

  • Solid State: Store at -20°C. Desiccated. Dark.

  • Stock Solution (DMSO): Store at -80°C.

    • Container: Amber glass vial with Teflon-lined cap.

    • Headspace: Purged with Nitrogen/Argon.

  • Thawing: Thaw at room temperature in the dark. Do not use a water bath.

Visual Workflow: Handling Lifecycle

HandlingWorkflow Step1 Receipt of Solid Step2 Reconstitution (DMSO) Amber Glass + Inert Gas Step1->Step2 Step3 Aliquot Storage -80°C (Dark) Step2->Step3 Step4 Experimental Use Step3->Step4 Thaw (No Heat) Step5A Cell Culture Dilute into Media + Serum Use Immediately Step4->Step5A Step5B Analytical (HPLC) Keep Cooled (4°C) Amber Vials Step4->Step5B

Figure 2: Critical control points in the handling lifecycle to prevent degradation.

References

  • Cayman Chemical. (2022).[1] 4-oxo Isotretinoin Product Information & Solubility Data. Retrieved from

  • Vane, F. M., & Buggé, C. J. (1981). Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood.[1][2][3] Drug Metabolism and Disposition, 9(6), 515-520. Retrieved from

  • Baron, J. M., et al. (2005).[1] Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.[1] Journal of Investigative Dermatology, 125(1), 143-153.[1] Retrieved from

  • STEMCELL Technologies. (2023). All-Trans Retinoic Acid Handling and Storage Guidelines. (General Retinoid Handling Principles). Retrieved from

  • Sigma-Aldrich. (n.d.). Retinoid Stability and Handling Technical Guide. Retrieved from

Sources

Technical Support Center: 4-Keto 13-cis-Retinoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: High-Sensitivity LC-MS/MS Quantification of 4-oxo-13-cis-RA Assigned Specialist: Senior Application Scientist

Executive Summary

Quantifying 4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA) is not merely a standard small-molecule assay; it is a race against entropy. As the primary active metabolite of Isotretinoin (13-cis-RA), this compound presents a "perfect storm" of analytical challenges: it is photo-labile, thermally unstable, and prone to rapid isomerization into its all-trans counterpart.

This guide moves beyond generic protocols to address the causality of assay failure. We treat the workflow as a self-validating system where every step—from blood draw to ionization—is designed to prevent or detect isomerization and degradation.

Module 1: The Isomerization Trap (Sample Handling)

The Challenge

Retinoids exist in a delicate thermodynamic equilibrium. Exposure to white light or improper temperatures catalyzes the conversion of 13-cis forms to all-trans forms (and vice versa). Inaccurate quantification often stems from ex vivo isomerization, where the measured concentration reflects the sample handling history rather than the patient's physiology.

The Mechanism

The polyene chain of 4-oxo-13-cis-RA absorbs UV-Vis light (max ~360 nm), promoting electron excitation that lowers the energy barrier for rotation around the C13-C14 double bond.

Protocol: The "Dark & Cold" Chain of Custody
  • Lighting: All handling must occur under Gold Fluorescent Light (cutoff <500 nm). Never use standard white LEDs or fluorescent tubes.

  • Temperature: Maintain samples at 4°C (on ice) during all processing.

  • Materials: Use amber polypropylene tubes. If amber glassware is unavailable, wrap clear glass in aluminum foil immediately.

Visualizing the Threat

The following diagram illustrates the degradation and isomerization pathways you must control.

IsomerizationPathways cluster_0 Parent Drug cluster_1 Metabolites (Analytes) 13-cis-RA 13-cis-Retinoic Acid (Isotretinoin) All-trans-RA All-trans-Retinoic Acid (Tretinoin) 13-cis-RA->All-trans-RA Light/Heat 4-oxo-trans 4-oxo-all-trans-RA (Interference) All-trans-RA->4-oxo-trans CYP26A1 (In Vivo) 4-oxo-13-cis 4-oxo-13-cis-RA (Target Analyte)

Figure 1: Metabolic and degradation pathways. Red arrows indicate ex vivo isomerization risks that must be mitigated.

Module 2: Extraction Methodologies

The Challenge: Glucuronide Hydrolysis

4-oxo-13-cis-RA circulates alongside its Phase II glucuronide conjugate.

  • Risk A: If extraction conditions are too acidic (pH < 4), labile glucuronides may hydrolyze back into the parent 4-oxo-13-cis-RA, causing positive bias (overestimation).

  • Risk B: If pH is neutral (pH 7.4), the carboxylic acid group (pKa ~4.8) is deprotonated (ionized), resulting in poor recovery into organic solvents.

The Solution: Buffered Liquid-Liquid Extraction (LLE)

We recommend a "Goldilocks" pH strategy (pH 5.0–6.0) using Ammonium Acetate. This suppresses ionization sufficiently for extraction without triggering acid hydrolysis.

Step-by-Step Protocol
  • Aliquot: Transfer 200 µL plasma to an amber tube.

  • Internal Standard: Add 20 µL of deuterated IS (e.g., 4-oxo-13-cis-RA-d3 or Acitretin). Vortex 10s.

  • Buffer: Add 200 µL 100 mM Ammonium Acetate (pH 5.0) . Vortex gently.

  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a clean upper layer and extracts retinoids efficiently without extracting heme/phospholipids as aggressively as Ethyl Acetate.

  • Agitate: Shake for 10 min at 4°C.

  • Separate: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Evaporate: Transfer the organic (upper) layer to a fresh amber tube. Evaporate under Nitrogen at 35°C (Do not exceed 40°C).

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 Methanol:Water + 10mM Ammonium Acetate).

Module 3: Chromatographic Separation

The Challenge: Isomer Resolution

Mass spectrometry cannot distinguish between 4-oxo-13-cis-RA and 4-oxo-all-trans-RA (isobars, MW 314.4). Baseline chromatographic separation is mandatory. If these peaks co-elute, your quantification will be the sum of both isomers, which is clinically invalid.

Recommended Conditions
  • Column: C18 with high carbon load or specific steric selectivity (e.g., Agilent Zorbax Eclipse Plus C18 or Thermo Accucore C18 , 100 x 2.1 mm, 2.6 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.8).

  • Mobile Phase B: Methanol or Acetonitrile (Methanol often provides better isomer selectivity for retinoids).

  • Flow Rate: 0.4 – 0.5 mL/min.

Gradient Table
Time (min)% Mobile Phase BEvent
0.060%Loading
1.060%Isocratic Hold
6.095%Elution of Isomers
8.095%Column Wash
8.160%Re-equilibration
10.060%End

Note: 4-oxo-13-cis-RA typically elutes before 4-oxo-all-trans-RA on C18 columns, but verify with pure standards.

Module 4: Mass Spectrometry (LC-MS/MS)

The Challenge: Ionization & Fragmentation

Retinoids ionize well in Positive ESI or APCI . However, they are fragile and can undergo in-source fragmentation.

MS/MS Parameters
  • Ionization: ESI Positive (+)[1][2]

  • Parent Ion: m/z 315.2 [M+H]+

  • Quantifier Transition: m/z 315.2 → 269.1 (Loss of HCOOH/H2O+CO)

  • Qualifier Transition: m/z 315.2 → 123.0 (Common polyene fragment)

Workflow Diagram

Workflow cluster_prep Sample Preparation (Amber/Gold Light) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) Buffer Add Buffer (NH4Ac pH 5.0) Sample->Buffer LLE LLE Extraction (MTBE) Buffer->LLE Dry N2 Evaporation (<40°C) LLE->Dry Recon Reconstitution (MeOH:H2O) Dry->Recon LC HPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (m/z 315.2 -> 269.1) LC->MS

Figure 2: Optimized analytical workflow ensuring stability and specificity.

Troubleshooting & FAQ

Q1: My 4-oxo-13-cis-RA peak is splitting or has a "shoulder." Why?

Diagnosis: This is likely partial separation of the 4-oxo-all-trans-RA isomer. Fix:

  • Check your column efficiency. If the column is old, peak broadening causes overlap.

  • Lower the slope of your gradient (e.g., increase the time from 60% to 95% B).

  • Ensure you are using Methanol rather than Acetonitrile; Methanol's protic nature often engages better with the retinoid polar head group for isomer separation.

Q2: I see low recovery (<50%). Should I acidify more?

Diagnosis: While acidification improves extraction of the acid, going below pH 4.0 risks hydrolyzing glucuronides (creating false positives).[3] Fix:

  • Do not drop pH below 4.5.

  • Instead, increase the ionic strength of the aqueous phase (add more Ammonium Acetate) to "salt out" the analyte into the organic phase.

  • Ensure the MTBE is fresh and water-free.

Q3: The calibration curve is non-linear at low concentrations.

Diagnosis: Adsorption to glass or plastic surfaces (nonspecific binding). Fix:

  • Add 0.1% BSA (Bovine Serum Albumin) to your plasma surrogate/blank matrix.

  • Use silanized glass inserts or low-binding polypropylene vials for the final injection solution. Retinoids are "sticky" lipophiles.

References

  • Vane, F. M., & Buggé, C. J. (1981). Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood.[4][5] Drug Metabolism and Disposition, 9(6), 515-520. Link

  • Wyss, R. (1990). Chromatographic analysis of retinoids in biological fluids and tissues.[1][2][6][7][8][9][10][11] Journal of Chromatography B: Biomedical Sciences and Applications, 531, 481-509. Link

  • Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and 13-Cis-Retinoic Acid.[3] Journal of Biological Chemistry, 277(35), 31491-31498. Link

  • Thermo Fisher Scientific. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Application Note. Link

  • Chen, J., et al. (2021).[12] Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography. Molecules, 26(19), 5863. Link

Sources

optimizing HPLC gradient for 4-Keto 13-cis-Retinoic Acid separation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Introduction: The Analytical Challenge

You are likely here because your chromatogram looks like a "forest of peaks" or your retention times are drifting. Separating 4-oxo-13-cis-retinoic acid (a major metabolite of Isotretinoin) is chemically deceptive.

While it is a lipophilic retinoid, the introduction of the ketone group at the C4 position significantly alters its polarity relative to the parent drug (13-cis-RA). Furthermore, retinoids are thermodynamically unstable; they photo-isomerize under standard laboratory lighting, creating "ghost" peaks (9-cis, all-trans isomers) that co-elute with your target.

This guide moves beyond standard SOPs to address the mechanistic reasons for failure and provides a self-validating method for robust quantification.

Module 1: The "Gold Standard" Method

Do not rely on isocratic methods for biological matrices (plasma/tissue). Isocratic runs often fail to clear late-eluting lipophilic interferences, leading to baseline drift in subsequent injections.

Core Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3-5 µm)High carbon load required for retinoid retention. "End-capping" reduces silanol activity that causes tailing of the carboxylic acid moiety.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid)Critical: pH must be < pKa (~5) to keep the acid protonated (neutral) for sharp peaks.
Mobile Phase B Acetonitrile : Methanol (75:25 v/v)ACN provides low viscosity/backpressure; MeOH modifies selectivity to resolve isomers.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°C - 30°CStrict Control: Higher temps (>40°C) can induce on-column thermal isomerization.
Detection UV/Vis @ 360 nm4-oxo metabolites have a bathochromic shift (max ~360 nm) compared to parent retinoids (~340-350 nm).
Optimized Gradient Profile

The 4-oxo metabolite is more polar than the parent 13-cis-RA and will elute earlier.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.0 6040Focusing: High water content focuses the sample at the column head.
2.0 6040Isocratic hold to separate polar matrix interferences.
15.0 1090Elution Ramp: Elutes 4-oxo-13-cis-RA (~8-10 min) followed by 13-cis-RA.
18.0 0100Wash: Clears highly lipophilic retinyl esters.
20.0 6040Re-equilibration: Essential to prevent retention time shift in next run.

Module 2: Troubleshooting Support (FAQs)

Q1: My 4-oxo-13-cis-RA peak is splitting or has a "shoulder." Why?

Diagnosis: This is rarely a column failure. It is almost always a Solvent Mismatch or Photo-Isomerization .

  • The Mechanism: If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase that is 60% Water (weak solvent), the analyte precipitates or travels faster than the mobile phase at the inlet, causing band broadening.

  • The Fix:

    • Dissolve samples in a solvent ratio matching your starting mobile phase (e.g., 60:40 Buffer:ACN).

    • Check your light source. If you prepared samples under white light, the "shoulder" is likely the 4-oxo-all-trans-RA isomer formed ex vivo.

Q2: I see a drift in retention times (RT) over a sequence of 50 samples.

Diagnosis: "Phase Collapse" or Temperature Fluctuation.

  • The Mechanism: Retinoids are highly temperature-sensitive. A 2°C shift in lab temperature can shift RT by 0.5 minutes. Alternatively, if using high-aqueous phases on a standard C18, the hydrophobic chains may "collapse" (dewet).

  • The Fix:

    • Use a thermostatted column compartment (set to 25°C).

    • Ensure your re-equilibration time (post-gradient) is at least 5-7 column volumes.

Q3: The peak tailing factor is > 1.5. How do I sharpen it?

Diagnosis: Secondary Silanol Interactions.

  • The Mechanism: The carboxylic acid group on retinoic acid is interacting with free silanols on the silica support.

  • The Fix:

    • Lower the pH: Drop Mobile Phase A pH to 3.5 using Acetic Acid. This ensures the molecule is fully protonated (neutral).

    • Increase Ionic Strength: Increase Ammonium Acetate to 20-25 mM to "mask" the silanols.

Module 3: Workflow Visualization

Figure 1: Method Development Logic Gate

Caption: Decision tree for optimizing separation based on analyte polarity and observed resolution.

HPLC_Optimization Start Start: 4-oxo-13-cis-RA Separation Check_Polarity Analyze Polarity: 4-oxo is MORE polar than Parent Start->Check_Polarity Select_Column Column Selection: C18 (High Carbon Load) Check_Polarity->Select_Column Mobile_Phase Mobile Phase pH: Must be Acidic (pH < 5) Select_Column->Mobile_Phase Gradient_Check Check Resolution (Rs) Mobile_Phase->Gradient_Check Issue_Coelution Issue: Co-elution with Parent Gradient_Check->Issue_Coelution Peaks overlap Issue_Tailing Issue: Peak Tailing Gradient_Check->Issue_Tailing Asymmetry > 1.2 Success Success: Rs > 1.5 Sharp Peaks Gradient_Check->Success Separation OK Fix_Gradient Action: Flatten Gradient Slope (Increase run time) Issue_Coelution->Fix_Gradient Fix_pH Action: Lower pH or Increase Buffer Conc. Issue_Tailing->Fix_pH Fix_Gradient->Gradient_Check Fix_pH->Gradient_Check

Module 4: Critical Sample Preparation (The "Hidden" Variable)

You cannot optimize an HPLC method for a sample that has already degraded.

The Golden Rule of Retinoids:

All work must be performed under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.

Extraction Protocol (Plasma)
  • Aliquot: 200 µL Plasma.

  • Protein Precipitation: Add 600 µL Acetonitrile (containing 0.1% BHT as antioxidant).

    • Note: BHT prevents oxidative degradation of the 4-oxo group.

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to amber HPLC vial.

  • Dilution (Crucial): Add 200 µL of Ammonium Acetate Buffer (Mobile Phase A) to the supernatant in the vial to match initial gradient conditions.

References

  • Vane, F. M., Stoltenborg, J. K., & Buggé, C. J. (1982). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography.[1] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Wyss, R., & Bucheli, F. (1997). Determination of isotretinoin and its major metabolites in human plasma by high-performance liquid chromatography with automated column switching and ultraviolet detection. Journal of Chromatography B.

  • Phenomenex Technical Guide. (2023). Troubleshooting HPLC Peak Shape Issues: Splitting and Tailing.

  • Agilent Technologies. (2022). Essentials of LC Troubleshooting: Peak Splitting and Co-elution.

Sources

Technical Guide: 4-Keto 13-cis-Retinoic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Keto 13-cis-Retinoic Acid light sensitivity and degradation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

From the Desk of the Senior Application Scientist

Working with retinoids is a race against entropy. This compound (4-oxo-13-cis-RA), a primary active metabolite of Isotretinoin (13-cis-RA), presents a unique challenge. Unlike its parent compound, the addition of the ketone group at the C4 position extends the conjugated system, altering its electronic absorption and solubility profile.

This guide is not a generic safety sheet. It is a technical doctrine designed to prevent the most common experimental failure mode: silent degradation . By the time you observe precipitation or color change, your biological data is already compromised by isomers (specifically 4-oxo-all-trans-RA) and oxidative byproducts.

Module 1: The "Dark Room" Protocol (Light & Environment)

Q: I am working in a standard biosafety cabinet. Is wrapping tubes in foil sufficient? A: No. Foil protects storage, not active handling. Retinoids undergo photo-isomerization within seconds of exposure to light in the 300–500 nm range. 4-oxo-13-cis-RA has an absorption maximum (


) at 365 nm , which is red-shifted compared to 13-cis-RA (350 nm) due to the C4 ketone conjugation. This places it squarely in the danger zone of standard fluorescent laboratory lighting.

The Protocol:

  • Ambient Light: You must work under Amber Light (wavelength cutoff >560 nm). If your facility lacks amber rooms, use portable amber shields or filters for your hood.

  • The "Foil Fallacy": Wrapping a tube in foil is useless if you expose the solution while pipetting. Use amber microcentrifuge tubes and amber HPLC vials exclusively.

  • Lux Limit: Keep total light intensity below 15 lux at the working surface if amber lighting is unavailable (dim the room completely).

Q: What is the mechanism of light-induced degradation? A: The primary mechanism is Photo-Isomerization . Upon photon absorption, the


-electron system becomes excited, lowering the energy barrier for rotation around the double bonds. The 13-cis bond is thermodynamically less stable than the trans configuration. Light exposure rapidly converts 4-oxo-13-cis-RA to 4-oxo-all-trans-RA .
Note: This isomerization is reversible under certain conditions (photo-equilibrium), but in a biological context, it represents a loss of the specific isomer you are testing.

Module 2: Solubilization & Storage (The "Golden Hour")

Q: Can I use Ethanol for stock solutions? A: DMSO is superior. While ethanol is a common solvent, 4-oxo-13-cis-RA has limited solubility in ethanol (~0.5 - 9 mg/mL) compared to DMSO (~20 - 50 mg/mL). Furthermore, ethanol is volatile; evaporation concentrates the stock, leading to precipitation or concentration errors.

The "Inert Gas" Standard: Oxidation at the C4 position is already present, but the polyene chain remains susceptible to further oxidation (cleavage).

  • Dissolve: Prepare stocks in anhydrous DMSO.

  • Purge: Gently purge the headspace of the vial with Argon or Nitrogen gas before closing. Argon is heavier than air and provides a better blanket.

  • Freeze: Store at -80°C. At -20°C, slow thermal isomerization can still occur over months.

Q: My stock solution has a precipitate. Can I heat it? A: Proceed with extreme caution. Heat accelerates the "autocatalytic" degradation of retinoids.

  • Permissible: Warm to 37°C for maximum 2 minutes with vortexing.

  • Forbidden: Heating >50°C or sonication without ice cooling. If precipitate remains after 2 minutes at 37°C, the sample may have already degraded or polymerized. Filter sterilization is not recommended for stock solutions as retinoids can bind to nylon/cellulose filters; if necessary, use PTFE or regenerate cellulose with low binding.

Data Table: Solvent & Stability Profile
ParameterSpecificationNotes
Molecular Weight 314.43 g/mol

365 nmRed-shifted vs. 13-cis-RA (350 nm)
Solubility (DMSO) ~20 - 50 mg/mLPreferred solvent for stock
Solubility (Ethanol) < 10 mg/mLNot recommended for high-conc.[1] stocks
Storage Temp -80°CCritical for long-term stability (>1 month)
Handling Light Amber (>560 nm)Block UV/Blue spectrum completely

Module 3: Troubleshooting & Analysis

Q: How do I distinguish between the 13-cis and all-trans isomers in HPLC? A: You must use a C18 column with high efficiency and specific mobile phases. Standard "generic" gradients often co-elute these isomers.

Validated HPLC Conditions (Example):

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase: Methanol : Water (with 0.1% Acetic Acid or Ammonium Acetate)

    • Isocratic elution (e.g., 75:25 or 80:20) often yields better separation of isomers than gradients.

  • Detection: 365 nm .[2] (Using 254 nm significantly reduces sensitivity for this molecule).

  • Elution Order: typically, the more polar 4-oxo-13-cis-RA elutes before4-oxo-all-trans-RA and the parent 13-cis-RA .

Q: I see a new peak appearing after 24 hours in cell culture media. What is it? A: This is likely Glucuronidation or Isomerization . In cell culture (pH 7.4, 37°C), 4-oxo-13-cis-RA is relatively stable compared to pure solvents, but:

  • Isomerization: Thermal isomerization to the all-trans form occurs slowly at 37°C.

  • Metabolism: If cells are present, they may rapidly glucuronidate the compound.

  • Precipitation: If you added >0.5% DMSO to the media, the "peak" might be micro-precipitates scattering light, or the compound crashing out. Always keep DMSO <0.1% v/v.

Visualizing the Degradation Pathway

The following diagram illustrates the critical pathways you must control. Note that while 4-oxo-13-cis-RA is a metabolite, it is not the "end of the road"—it remains chemically active.

RetinoidDegradation cluster_conditions Critical Control Points Isotretinoin 13-cis-Retinoic Acid (Parent Drug) Oxo13cis 4-oxo-13-cis-RA (Target Metabolite) λmax = 365nm Isotretinoin->Oxo13cis CYP450 Oxidation (In Vivo) OxoTrans 4-oxo-all-trans-RA (Isomer) Oxo13cis->OxoTrans Photo-Isomerization (Light <500nm) FAST Degradants Oxidative Cleavage Products (Inactive/Toxic) Oxo13cis->Degradants Oxidation (O2) Heat >50°C OxoTrans->Oxo13cis Thermal/Photo Equilibrium OxoTrans->Degradants Oxidation

Figure 1: Degradation pathways of 4-oxo-13-cis-RA. The red arrows indicate the primary failure modes (Light & Oxidation) that researchers must mitigate.

Experimental Workflow Decision Tree

Use this logic flow to ensure your preparation maintains integrity from storage to assay.

HandlingWorkflow Start Start: 4-oxo-13-cis-RA Powder LightCheck Is environment Amber/Yellow Light? Start->LightCheck StopLight STOP: Install Amber Filters (Cutoff >560nm) LightCheck->StopLight No Solvent Choose Solvent LightCheck->Solvent Yes DMSO Anhydrous DMSO (Preferred) Solvent->DMSO High Conc (>10mM) Ethanol Ethanol (Risk: Evaporation/Solubility) Solvent->Ethanol Low Conc (<1mM) Dissolve Dissolve & Vortex (Max 37°C, <2 mins) DMSO->Dissolve Ethanol->Dissolve Storage Aliquot into Amber Vials Purge with Argon/N2 Dissolve->Storage Freeze Store at -80°C Storage->Freeze

Figure 2: Step-by-step decision tree for the handling and solubilization of 4-oxo-13-cis-RA to minimize degradation.

References

  • Idres, N., et al. (2002).[3][4][5] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[3][4][5] The Journal of Biological Chemistry.[3][4][5] Link

  • Chen, Y., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. MDPI Molecules. Link

  • Cayman Chemical. (n.d.). 4-oxo-13-cis-Retinoic Acid Product Information & Safety Data Sheet. Cayman Chemical. Link

  • Vane, F. M., & Bugge, C. J. (1981). Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood.[2][6] Drug Metabolism and Disposition. Link

  • Baron, J. M., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.[5] Journal of Investigative Dermatology. Link

Sources

Technical Support Center: Minimizing Artifacts in 4-Keto 13-cis-Retinoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 4-Keto 13-cis-Retinoic Acid (also known as 4-Oxo-isotretinoin). This document is designed for researchers, scientists, and drug development professionals who work with this challenging but important metabolite of isotretinoin. Due to its inherent instability, meticulous sample preparation is paramount to generating reliable and reproducible data. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is essential to understand the inherent chemical liabilities of this compound. Its structure, featuring a system of conjugated double bonds, a carboxylic acid group, and a keto group, makes it highly susceptible to degradation.

Q1: What are the core chemical properties of this compound that I must be aware of?

Answer: Awareness of the molecule's sensitivities is the first line of defense against artifact formation. The primary vulnerabilities are light, oxygen, heat, and pH. Retinoids are notoriously unstable due to their polyene chain, which is prone to isomerization and oxidation[1][2].

  • Light Sensitivity: The compound is highly photosensitive. Exposure to light, especially UV wavelengths, provides the energy to cause isomerization (e.g., conversion to trans isomers) and can accelerate oxidation[3][4]. All procedures should be performed under dim or yellow light, and samples must be stored in light-protecting containers[5][6].

  • Oxygen Sensitivity: The conjugated double bond system is a prime target for oxidation by atmospheric oxygen. This process can be autocatalytic, meaning the degradation products can accelerate further degradation[7]. Handling the compound under an inert atmosphere, such as nitrogen or argon, is crucial, especially for long-term storage or when preparing standards[6].

  • Thermal Instability: While the compound is stable for over a year when stored correctly, it is sensitive to heat[8]. Elevated temperatures can promote both isomerization and oxidative degradation[1]. Samples should be kept on ice during processing, and long-term storage should be at ultra-low temperatures (-80°C)[9].

  • pH Sensitivity: As a carboxylic acid with a pKa around 4.76, its charge state is pH-dependent[10]. At neutral pH, the molecule is deprotonated (negatively charged), making it more water-soluble and difficult to extract with organic solvents. Acidifying the sample to a pH of 2-3 ensures the molecule is protonated (neutral), significantly improving its partitioning into organic extraction solvents[10].

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Synonyms 4-Oxo-13-cis-retinoic Acid, 4-Oxoisotretinoin
Molecular Formula C₂₀H₂₆O₃[8][11]
Molecular Weight 314.42 g/mol [8][11]
Aqueous Solubility Extremely low[3]
UV Max Absorbance (λmax) ~365 nm[10][12]
Storage Temperature -20°C (short-term), -80°C (long-term)[6][9]
Section 2: Troubleshooting Common Artifacts

Artifacts are erroneous results stemming from sample degradation or transformation during preparation and analysis. Understanding their origin is key to their elimination.

Q2: My chromatogram shows an unexpected peak eluting close to my this compound peak. Could this be an artifact?

Answer: Yes, this is a classic sign of isomerization. The most common isomer artifact is the all-trans form of the molecule.

  • Causality: The energy from light or heat can cause one or more of the cis double bonds in the polyene tail to flip to the more thermodynamically stable trans configuration[1]. It has been noted that 20-30% of 13-cis-RA can convert to all-trans-RA, and similar isomerization can be expected for its 4-keto metabolite[12].

  • Troubleshooting Steps:

    • Strict Light Protection: Immediately review your entire workflow. Are you using amber vials? Are your sample tubes wrapped in aluminum foil? Is the room lighting subdued or filtered (yellow light)? Was the autosampler tray cooled and covered?[13]

    • Temperature Control: Ensure samples were kept cold (on ice or in a cooling rack) throughout the entire preparation process. Avoid leaving samples at room temperature.

    • Solvent Purity: Ensure solvents are fresh and free of acidic or oxidative contaminants.

    • Confirmation: If you have access to a reference standard for the suspected isomer (e.g., 4-Keto-all-trans-Retinoic Acid), spike a sample to see if the peak co-elutes.

Q3: My analyte recovery is consistently low, or the concentration decreases in stored samples. What could be causing this loss?

Answer: This points towards oxidative or thermal degradation. Unlike isomerization, which changes the molecule's shape, degradation involves breaking chemical bonds, leading to a loss of the parent analyte.

  • Causality: The polyene chain is highly susceptible to attack by oxygen free radicals, leading to a variety of smaller, more polar breakdown products that will not be detected as your target analyte[1]. This process is accelerated by light and heat. In the presence of air, the decomposition of 13-cis-retinoic acid follows an autocatalytic pathway, meaning the degradation rate can accelerate over time[7].

  • Troubleshooting Steps:

    • Inert Atmosphere: For preparing stock solutions and long-term storage, purging vials with nitrogen or argon before sealing is highly recommended[6]. Use solvents that have been sparged with an inert gas.

    • Antioxidant Addition: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help mitigate oxidation. This must be validated to ensure it does not interfere with your analysis.

    • Storage Conditions: Verify your storage temperature. For long-term stability of biological samples, -80°C is mandatory[9]. Snap-freezing fresh samples in liquid nitrogen is an effective way to halt degradative processes immediately[2].

    • Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Prepare single-use aliquots whenever possible.

Artifact_Pathways cluster_Analyte Target Analyte cluster_Artifacts Potential Artifacts Analyte This compound Isomer Isomers (e.g., all-trans) Analyte->Isomer Light Heat Acid Oxidation Oxidation Products (Epoxides, Cleavage Products) Analyte->Oxidation Oxygen Light Metal Ions

Caption: Primary degradation pathways for this compound.

Section 3: Validated Protocols & Best Practices

Adhering to a validated, systematic workflow is the most effective strategy for minimizing artifacts.

Q4: What is the definitive protocol for storing stock solutions and biological samples containing this compound?

Answer: Proper storage is non-negotiable.

  • Stock Solutions (in organic solvent):

    • Store at -80°C in amber glass vials with PTFE-lined caps.

    • Before sealing, overlay the solution with argon or nitrogen gas.

    • Prepare in smaller, single-use aliquots to avoid repeated warming and introduction of atmospheric oxygen.

  • Biological Samples (Plasma, Tissue):

    • Process immediately upon collection in dim light.

    • If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and transfer to -80°C for storage[2][9].

    • Store in cryovials wrapped in aluminum foil or in amber-colored tubes.

Q5: I need to extract this compound from plasma. Can you provide a reliable, step-by-step protocol?

Answer: Absolutely. This protocol is based on established methods involving protein precipitation followed by liquid-liquid extraction under acidic conditions to ensure quantitative recovery.

Protocol: Extraction of this compound from Human Plasma

Materials:

  • Human plasma (thawed on ice, in the dark)

  • Acetonitrile (ACN), HPLC-grade

  • Isopropanol (IPA), HPLC-grade

  • Ethyl Acetate, HPLC-grade

  • Formic Acid (or other suitable acid)

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Amber autosampler vials

Procedure:

  • Work Environment: Perform all steps under yellow light or in a dimly lit room. Keep all samples and solutions on ice.

  • Sample Preparation:

    • Pipette 200 µL of plasma into a 2 mL amber microcentrifuge tube.

    • Add an internal standard if available.

  • Protein Precipitation:

    • Add 400 µL of cold isopropanol or acetonitrile to the plasma[9][13]. This precipitates the plasma proteins.

    • Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new clean, amber tube. Be cautious not to disturb the protein pellet.

  • Acidification & Extraction:

    • Acidify the supernatant to ~pH 3 by adding 10 µL of 1M Formic Acid. This step is critical to protonate the analyte[10].

    • Add 1 mL of ethyl acetate.

    • Vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Solvent Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean amber tube.

    • Repeat the extraction (steps 6.2 - 7.1) one more time and combine the organic layers for improved recovery.

  • Drying:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water mixture).

    • Vortex briefly and transfer to an amber autosampler vial for analysis.

Workflow_Diagram Start Start: Plasma Sample (On Ice, Dim Light) Step1 1. Add Internal Standard Start->Step1 Step2 2. Protein Precipitation (Cold Acetonitrile/Isopropanol) Step1->Step2 Step3 3. Vortex & Centrifuge (4°C) Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Acidify to pH 3 Step4->Step5 Step6 6. Liquid-Liquid Extraction (Ethyl Acetate) Step5->Step6 Step7 7. Collect Organic Layer Step6->Step7 Step8 8. Evaporate to Dryness (Nitrogen Stream, <30°C) Step7->Step8 Step9 9. Reconstitute in Mobile Phase Step8->Step9 End Inject for LC-MS/MS Analysis Step9->End

Caption: Recommended workflow for plasma sample preparation.

Section 4: Frequently Asked Questions (FAQs)
Q6: Why is pH control during extraction so important?

Answer: The extraction of this compound is an acid-base chemistry problem. At physiological pH (~7.4), the carboxylic acid group is deprotonated, making the molecule negatively charged and polar. In this state, it prefers to stay in the aqueous (plasma) phase rather than a non-polar organic solvent like ethyl acetate. By acidifying the sample to pH 2-3, you protonate the carboxylic acid, neutralizing its charge. The neutral molecule is much less polar and readily partitions into the organic solvent, leading to high extraction efficiency[10].

Q7: Can I use a standard -20°C freezer for long-term storage of my samples?

Answer: While a -20°C freezer is acceptable for short-term storage (a few days to a week), it is not sufficient for long-term stability[6]. For storage measured in weeks or months, a -80°C freezer is essential to minimize enzymatic activity and slow down chemical degradation processes like oxidation[9].

Q8: What are the best solvents for dissolving pure this compound?

Answer: Due to its low aqueous solubility, organic solvents are required[3]. HPLC-grade methanol, ethanol, or acetonitrile are common choices for preparing stock solutions. For some applications, DMSO can be used, but ensure it is compatible with your downstream analytical method. Always use high-purity solvents to avoid introducing contaminants that could accelerate degradation.

References
  • Chemocare. (n.d.). 13-cis-Retinoic Acid. Retrieved from [Link]

  • Hsieh, Y. L., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Pharmaceuticals, 14(10), 987. Available at: [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). This compound. Retrieved from [Link]

  • Veal, G. J., et al. (2018). Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid in Children with Neuroblastoma: A Randomized Crossover Clinical Trial. Clinical Cancer Research, 24(23), 5849-5857. Available at: [Link]

  • Yap, K. L., et al. (2005). Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. European Journal of Pharmaceutical Sciences, 25(1), 49-56. Available at: [Link]

  • Hsieh, Y. L., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. MDPI. Available at: [Link]

  • Creech Kraft, J., et al. (1988). Automated Determination of 13-Cis-and All-Trans-Retinoic Acid, Their 4-Oxo-Metabolites and Retinol in Plasma, Amniotic Fluid and Tissue. Journal of Liquid Chromatography, 11(9-10), 2051-2069. Available at: [Link]

  • Shih, T. W., & Chen, C. L. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 3(3), 207-216. Available at: [Link]

  • Eckhoff, C., & Nau, H. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. Journal of Lipid Research, 31(8), 1445-1454. Available at: [Link]

  • Wyss, R., & Bucheli, F. (1992). Simultaneous analysis of retinol, all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in plasma by liquid chromatography using on-column concentration after single-phase fluid extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 579(2), 247-255. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104857, this compound. Retrieved from [Link].

  • Yap, K. L., et al. (2005). Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. ResearchGate. Available at: [Link]

  • Tan, X., et al. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical Research, 9(9), 1203-1208. Available at: [Link]

  • Crandall, J., et al. (2004). 13-cis-retinoic acid suppresses hippocampal cell division and hippocampal-dependent learning in mice. Proceedings of the National Academy of Sciences, 101(14), 5111-5116. Available at: [Link]

Sources

Technical Support Center: Internal Standard Strategy for 4-Keto 13-cis-Retinoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Internal Standards (IS) for 4-oxo-13-cis-RA Quantitation Last Updated: February 2026

Executive Summary

Welcome to the technical support hub for retinoid analysis. You are likely here because quantifying 4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA) —the major circulating metabolite of Isotretinoin (Accutane)—presents a unique "perfect storm" of analytical challenges: photo-isomerization , thermal instability , and lipophilicity .

This guide moves beyond basic protocol listing. We dissect the causality of analytical failure and provide a self-validating framework for robust LC-MS/MS quantitation.

Module 1: Internal Standard Selection Strategy

The Core Philosophy: Isotope Dilution

In LC-MS/MS, the Internal Standard (IS) is not just a reference point; it is your only defense against matrix effects (ion suppression/enhancement) and recovery losses. For retinoids, the IS must track the analyte's behavior through the specific isomerization pathways induced by light and heat.

Decision Matrix: Selecting Your IS
IS TypeSpecific CompoundRecommendation LevelTechnical Justification
Type A (Ideal) 4-oxo-13-cis-RA-d3 (or -d6) Gold Standard Identical retention time (RT) and ionization efficiency. Compensates perfectly for matrix effects and specific isomerization rates of the 4-oxo moiety.
Type B (Acceptable) 13-cis-RA-d5 (Isotretinoin-d5) Silver Standard Structurally similar but elutes at a different RT (usually earlier/later depending on gradient). Does not compensate for ion suppression at the specific RT of the 4-oxo metabolite.
Type C (Legacy) Acitretin / Retinyl Acetate Not Recommended for MS Used in older HPLC-UV methods. Ionization properties differ significantly from 4-oxo-RA; fails to correct for specific matrix effects in MS.
FAQ: Internal Standards

Q: Can I use the all-trans-4-oxo-RA-d3 as an internal standard for the 13-cis isomer? A: Proceed with caution. While they share mass transitions, they are chromatographically distinct isomers. If your LC method achieves baseline separation (which it must), the all-trans IS will elute at a different time than your 13-cis analyte. Consequently, it will not experience the exact same matrix suppression/enhancement window. Use the matching cis isomer IS whenever possible.

Q: My deuterated IS signal is fading over the sequence. Why? A: This is likely Deuterium-Hydrogen Exchange (D/H exchange) or Photo-degradation .

  • D/H Exchange: Rare in aprotic solvents but possible in acidic mobile phases if the label is on a labile position. Ensure your label is on the methyl groups or the cyclohexenyl ring, not the acidic proton.

  • Photo-degradation: Check your amber glassware. Even brief exposure to white light during autosampler loading can degrade the IS.

Module 2: Sample Preparation (The "Dark Room" Protocol)

The Isomerization Trap

Retinoids are thermodynamically unstable. The 13-cis bond can rotate to form the all-trans isomer. This reaction is catalyzed by:

  • Photons (Light energy < 500nm).

  • Heat (> 50°C).

  • Active Surfaces (Silanol groups in clear glass).

Workflow Visualization

SamplePrep Start Plasma Sample (-80°C Storage) Thaw Thaw in Dark/Yellow Light (Critical Step) Start->Thaw Avoid freeze-thaw cycles Spike Add IS (4-oxo-13-cis-RA-d3) & Vortex Thaw->Spike Immediate addition PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Spike->PPT Denature proteins LLE LLE Extraction (Hexane:Ethyl Acetate 50:50) PPT->LLE Partitioning Evap Evaporate under N2 (<40°C, Dark) LLE->Evap Organic layer Recon Reconstitute (Mobile Phase Initial Conditions) Evap->Recon Concentrate

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow emphasizing light protection and thermal control to prevent artificial isomerization.

Protocol: Validated LLE Method

Based on Wyss et al. and standard clinical PK workflows.

  • Environment: All steps must be performed under yellow monochromatic light . No exceptions.

  • Aliquot: Transfer 200 µL plasma to an amber Eppendorf tube.

  • IS Spike: Add 20 µL of IS working solution. Vortex 10s.

  • Acidification: Add 200 µL of Buffer (0.1M Ammonium Acetate, pH 4.0). Rationale: Acidic pH suppresses ionization of the carboxylic acid group, driving the analyte into the organic phase.

  • Extraction: Add 1 mL Hexane:Ethyl Acetate (50:50 v/v) containing 0.025% BHT (Butylated Hydroxytoluene). Rationale: BHT acts as an antioxidant.

  • Agitation: Shake/Vortex for 10 min. Centrifuge at 4000g for 5 min.

  • Transfer: Transfer the upper organic layer to an amber glass vial.

  • Dry: Evaporate under Nitrogen at 35°C. Do not exceed 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (e.g., 70% Acetonitrile / 30% Water + 0.1% Formic Acid).

Module 3: Chromatographic Separation

The "Split Peak" Phenomenon

You must separate 4-oxo-13-cis-RA from its isomer 4-oxo-all-trans-RA . If these co-elute, your quantitation will be the sum of both, rendering the data invalid for pharmacokinetic profiling.

Isomerization Pathway

Isomerization cluster_0 Metabolic & Artificial Pathways Parent 13-cis-Retinoic Acid (Isotretinoin) Metabolite 4-oxo-13-cis-RA (Target Analyte) Parent->Metabolite CYP450 Oxidation (In Vivo) Isomer 4-oxo-all-trans-RA (Interference) Metabolite->Isomer Photo-isomerization (In Vitro Artifact) Isomer->Metabolite Reversible Equilibrium

Caption: The critical separation challenge. The target analyte (Green) can convert to the interference (Red) during benchtop handling if light exposure occurs.

Recommended LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 1.7 µm or 2.1 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Gradient: Shallow gradient (e.g., 60% B to 80% B over 10 minutes) is required to resolve the cis and trans isomers.

Module 4: Troubleshooting & FAQs

Issue 1: Low Recovery / High Variability

Diagnosis: Retinoids are highly lipophilic (LogP ~6). They stick to plastic.

  • Fix: Use silanized glass inserts for autosampler vials. Avoid polypropylene tubes for the final reconstitution step.

  • Fix: Ensure the reconstitution solvent matches the initial mobile phase strength. If the solvent is too strong (100% MeOH), the analyte may precipitate upon injection into a weaker aqueous stream.

Issue 2: "Ghost" Peaks in Blank Samples

Diagnosis: Carryover. Retinoids stick to the LC tubing and injection needle.

  • Fix: Implement a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) . Standard methanol washes are often insufficient for 4-oxo metabolites.

Issue 3: Peak Broadening or Splitting

Diagnosis: On-column isomerization or solvent mismatch.

  • Fix: Check column temperature. Keep it ≤ 40°C . Higher temperatures facilitate the cis-trans rotation inside the column.

  • Fix: Ensure the sample pH matches the mobile phase.

References

  • Wyss, R. (1990). Chromatographic determination of isotretinoin and its metabolites in biological fluids.[1][2][3][4][5][6][7] Journal of Chromatography B: Biomedical Sciences and Applications, 531, 481-508.

  • Idkaidek, N. M., et al. (2021).[7] Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography.[5][7] MDPI Separations, 8(10), 163.

  • Vane, F. M., & Buggé, C. J. (1981). Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood.[3][4] Drug Metabolism and Disposition, 9(6), 515-520.

  • Gundersen, T. E., et al. (2007). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1176-1186.

For further assistance, contact the Analytical Method Development Group at [Insert Internal Email].

Sources

Technical Support Center: Troubleshooting 4-Keto 13-cis-Retinoic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) Optimization Target Analyte: 4-Keto 13-cis-Retinoic Acid (4-oxo-isotretinoin) Audience: Analytical Chemists, Formulation Scientists

Executive Summary

Analyzing This compound presents a "perfect storm" of chromatographic challenges: it is photo-labile, thermally unstable, and possesses an ionizable carboxyl group. Poor peak shape in this assay is rarely a simple hardware failure; it is almost always a symptom of thermodynamic instability or silanol interaction .

This guide moves beyond basic troubleshooting to address the physicochemical root causes specific to retinoid chemistry.

Part 1: The Troubleshooting Matrix (Q&A)

Q1: My peak is splitting or showing a "saddle" between the 13-cis and all-trans isomers. Is my column failing?

Diagnosis: Likely On-Column Isomerization , not column failure. Technical Context: Retinoids exist in a dynamic equilibrium. The 4-keto-13-cis isomer can convert to the 4-keto-all-trans isomer during the separation process if the activation energy barrier is lowered by heat or catalytic surfaces. This results in a "bridge" or saddle between peaks, representing molecules that switched forms while traveling through the column.

Corrective Actions:

  • Thermostat Control: Ensure the column compartment is set to 20°C - 25°C . Temperatures >30°C accelerate the cis/trans interconversion rate, causing peak coalescence.

  • Check Mobile Phase pH: Ensure the pH is buffered (typically pH 2.5 – 3.0). If the pH is near the pKa (~4.8), the analyte exists as both ionized and unionized species, leading to splitting.

  • Flow Rate: Paradoxically, increasing flow rate can sometimes improve shape by reducing the residence time, giving the molecule less time to isomerize on-column.

Q2: I am seeing severe peak tailing (Asymmetry > 1.5). Why isn't the C18 retaining it cleanly?

Diagnosis: Secondary Silanol Interactions . Technical Context: The 4-keto-13-cis-retinoic acid molecule contains a terminal carboxyl group. If your column silica has residual silanols (Si-OH), the carboxylate moiety will hydrogen bond or ion-exchange with them, causing the "tail" of the peak to drag.

Corrective Actions:

  • Acid Modification: You must suppress ionization. Add 0.1% to 0.5% Acetic Acid or Formic Acid to the aqueous mobile phase. This keeps the carboxyl group protonated (neutral), reducing silanol interaction.

  • Column Selection: Switch to a high-purity, highly end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry Shield). Avoid older "Type A" silica columns.

  • Ammonium Acetate: If using MS detection, use 10mM Ammonium Acetate (pH ~4.5) to mask silanols, though low pH is generally superior for shape.

Q3: The retention time is shifting, and "ghost peaks" appear randomly.

Diagnosis: Actinic Degradation (Photo-isomerization). Technical Context: Retinoids absorb UV/Vis light strongly at 340-360 nm. Exposure to standard white lab light causes rapid isomerization to random isomers (9-cis, 11-cis) and oxidative degradation products.

Corrective Actions:

  • The "Yellow Room" Rule: All sample prep must occur under yellow (sodium vapor) light or in a darkened room.

  • Amber Glassware: Use low-actinic amber autosampler vials.

  • Autosampler Protection: Ensure the HPLC autosampler door is opaque or covered.

Part 2: Visualizing the Logic

Troubleshooting Decision Tree

The following diagram illustrates the logical flow for diagnosing peak shape issues based on the specific artifact observed.

TroubleshootingLogic Start Problem: Poor Peak Shape Observation Observe Peak Artifact Start->Observation Split Splitting / Saddle Observation->Split Double Peak Tailing Tailing (As > 1.5) Observation->Tailing Right Skew Fronting Fronting (As < 0.9) Observation->Fronting Left Skew Isomerization Check Temperature (Is it >25°C?) Split->Isomerization Silanol Silanol Interaction Tailing->Silanol Solvent Diluent Mismatch Fronting->Solvent PH_Check Check pH (Is it near pKa 4.8?) Isomerization->PH_Check No Fix_Temp Action: Cool Column to 20-25°C Isomerization->Fix_Temp Yes Fix_PH Action: Acidify Mobile Phase (pH < 3.0) PH_Check->Fix_PH Yes Fix_Endcap Action: Use End-capped Column + 0.1% Acetic Acid Silanol->Fix_Endcap Fix_Diluent Action: Match Diluent to Initial Mobile Phase Solvent->Fix_Diluent

Caption: Diagnostic logic flow for identifying root causes of peak distortion in Retinoid HPLC analysis.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Mobile Phase Preparation

Purpose: To ensure consistent ionization suppression and prevent peak tailing.

ComponentQuantityRole
Solvent A Water (Milli-Q grade)Base solvent
Modifier A Acetic Acid (Glacial)0.2% v/v (Adjusts pH to ~3.0 to suppress carboxyl ionization)
Solvent B Acetonitrile (HPLC Grade)Elution strength (Selectivity for retinoids)
Modifier B Acetic Acid (Glacial)0.2% v/v (Maintains baseline stability during gradient)

Step-by-Step:

  • Measure 1000 mL of Water.

  • Add 2.0 mL of Glacial Acetic Acid.

  • Filter through a 0.22 µm nylon filter (Do not use cellulose nitrate as it may adsorb retinoids).

  • Degas via ultrasonication for 10 minutes.

  • Note: Do not premix A and B in the bottle if using a gradient pump; let the pump mix them to prevent "out-gassing" bubbles.

Protocol B: Sample Diluent Strategy

Purpose: To prevent "Fronting" caused by strong solvent effects.

The Issue: this compound is hydrophobic. Researchers often dissolve it in 100% Methanol or THF. When this "strong" plug hits a mobile phase that is 40% Water, the analyte precipitates or travels faster than the mobile phase initially, causing peak fronting.

The Fix:

  • Stock Solution: Dissolve standard in 100% Acetonitrile (conc. ~ 1 mg/mL).

  • Working Solution: Dilute the stock 1:10 using the Initial Mobile Phase conditions (e.g., 60% Acetonitrile / 40% Acidified Water).

  • Result: The sample matrix matches the column environment, sharpening the peak onset.

Part 4: Retinoid Isomerization Pathway

Understanding the chemistry helps predict when the method will fail.

Isomerization Cis 4-Keto 13-cis-RA (Target Analyte) Trans 4-Keto all-trans-RA (Impurity/Isomer) Cis->Trans Heat / Acid / Light (Reversible) Degradant Oxidative Degradants (Ghost Peaks) Cis->Degradant UV Light + O2 (Irreversible) Trans->Degradant UV Light + O2

Caption: The 13-cis isomer is in equilibrium with the all-trans form. Heat shifts this equilibrium, while Light causes irreversible degradation.

References

  • Wyss, R., & Bucheli, F. (1997). Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. Journal of Chromatography B: Biomedical Sciences and Applications. Source Verification:

  • Gundersen, T. E., et al. (2001). Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-line solid-phase extraction and column switching. Journal of Chromatography B. Source Verification:

  • PubChem Compound Summary. Isotretinoin (Related Compound logic). National Center for Biotechnology Information. Source Verification:

  • Agilent Technologies. (Generic). Analysis of Retinoids by HPLC. Technical Overview. Source Verification:

Disclaimer: This guide is intended for research use. Always validate methods according to ICH Q2(R1) guidelines before applying them to regulated drug release testing.

Validation & Comparative

4-Keto-13-cis-Retinoic Acid vs. All-trans-Retinoic Acid: A Functional & Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Keto-13-cis-Retinoic Acid (4-oxo-13-cis-RA) and All-trans-Retinoic Acid (ATRA), specifically tailored for researchers investigating differentiation therapy in oncology (e.g., Neuroblastoma, APL).

Executive Summary: The Potency Paradox

In cancer cell biology, particularly neuroblastoma, a "potency paradox" exists. All-trans-Retinoic Acid (ATRA) is the high-affinity ligand for Retinoic Acid Receptors (RARs), theoretically making it the superior agent. However, 13-cis-Retinoic Acid (Isotretinoin) is the clinical standard of care.

The missing link in this paradox is 4-Keto-13-cis-Retinoic Acid (4-oxo-13-cis-RA) . Historically dismissed as an inactive clearance product, advanced metabolic profiling reveals it is a highly active metabolite that accumulates to plasma concentrations 3–4 times higher than the parent drug, driving sustained differentiation efficacy.

Mechanistic Divergence[1]

Receptor Binding & Signaling[1][2]
  • ATRA: Acts as a direct, high-affinity pan-agonist for RARs (

    
    ). It triggers immediate transcriptional activation of target genes (e.g., RARB, CYP26A1).
    
  • 4-oxo-13-cis-RA: While its parent molecule (13-cis-RA) has negligible affinity for RARs, 4-oxo-13-cis-RA exhibits significant biological activity. It induces RARB expression and neurite outgrowth in neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) with efficacy equipotent to 13-cis-RA. Its activity is likely dual-modal: acting as a stable reservoir that isomerizes to active trans-isomers and potentially possessing intrinsic (though lower) receptor affinity.

Metabolic Stability & Resistance (The CYP26 Checkpoint)

The failure of ATRA in solid tumors is often due to CYP26-mediated resistance . ATRA induces its own catabolism by upregulating CYP26A1, which rapidly hydroxylates ATRA into polar, inactive metabolites.

  • ATRA: Short half-life (~45 min); induces auto-catabolism via CYP26.

  • 4-oxo-13-cis-RA: Generated via CYP3A4 (hepatic), not CYP26. It is resistant to CYP26-mediated degradation, allowing it to maintain therapeutic intracellular concentrations long after ATRA would be cleared.

Diagram: Retinoid Metabolic & Signaling Pathways

The following diagram illustrates the critical isomerization and oxidation pathways separating these two agents.

RetinoidPathways ATRA All-trans-Retinoic Acid (ATRA) RAR RAR/RXR Nuclear Complex Activation ATRA->RAR High Affinity Binding CYP26 CYP26A1 (Catabolism) ATRA->CYP26 Induced by RAR CisRA 13-cis-Retinoic Acid (Isotretinoin) CisRA->ATRA Intracellular Isomerization OxoCis 4-oxo-13-cis-RA (Active Metabolite) CisRA->OxoCis CYP3A4 (Major Pathway) OxoTrans 4-oxo-ATRA OxoCis->OxoTrans Isomerization OxoCis->RAR Sustained Activation OxoTrans->RAR Active Ligand CYP26->OxoTrans Rapid Clearance CYP3A4 CYP3A4 (Hepatic)

Figure 1: Metabolic divergence showing ATRA's susceptibility to CYP26 versus the CYP3A4-driven accumulation of 4-oxo-13-cis-RA.[1]

Comparative Performance Data

The following data aggregates findings from neuroblastoma cell line studies (SH-SY5Y, SMS-KCNR) and pharmacokinetic profiles.

FeatureAll-trans-Retinoic Acid (ATRA)4-Keto-13-cis-Retinoic Acid
Primary Clinical Use Acute Promyelocytic Leukemia (APL)Neuroblastoma (as metabolite of 13-cis-RA)
RAR Binding Affinity High (

nM)
Moderate/Low (Context dependent)
Plasma Half-Life ~45 minutes20–30 hours (Accumulates)
Differentiation Efficacy Rapid, potent, but transientSustained, equipotent to parent drug
Metabolic Enzyme CYP26 (Self-induced clearance)CYP3A4 (Stable accumulation)
Toxicity Profile High systemic toxicity (Retinoic Acid Syndrome)Tolerated at higher cumulative doses

Experimental Protocols (Self-Validating Systems)

A. The "Dark Room" Handling Protocol

Retinoids are photo-labile. Isomerization occurs within minutes under standard fluorescent light, invalidating comparison data.

  • Environment: All handling must occur under yellow light (wavelength >500 nm).

  • Solubilization:

    • Dissolve crystalline 4-oxo-13-cis-RA or ATRA in 100% DMSO to create a 10 mM stock .

    • Validation Step: Check absorbance at 350–360 nm. Discard if significant spectral shift occurs (indicates oxidation/isomerization).

  • Storage: Aliquot into amber, light-proof tubes. Store at -80°C under nitrogen gas if possible. Never freeze-thaw more than once.

B. Neuroblastoma Differentiation Assay (7-Day Workflow)

This protocol compares the differentiation capacity of both agents using neurite outgrowth as the metric.

Materials:

  • SH-SY5Y cells (low passage <15).

  • Differentiation Media: DMEM/F12 + 1% FBS (Low serum is critical to reduce retinoid sequestration by albumin).

Workflow:

  • Seeding (Day 0): Plate cells at

    
     cells/cm² on collagen-coated coverslips. Allow 24h attachment.
    
  • Treatment (Day 1):

    • Group A: Vehicle (0.1% DMSO).

    • Group B: ATRA (5 µM).

    • Group C: 4-oxo-13-cis-RA (5 µM).[2]

    • Note: 5 µM is the clinically relevant threshold for neuroblastoma.

  • Pulse Maintenance (Day 3 & 5): Replace media with fresh retinoid-containing media. Crucial: Do not just add drug; replace media to remove secreted catabolic enzymes.

  • Analysis (Day 7):

    • Fix with 4% Paraformaldehyde.[3]

    • Stain for

      
      -III Tubulin  (neuronal marker).
      
    • Quantification: Measure average neurite length per cell. A "differentiated" cell is defined as having a neurite >2x the soma diameter.

Diagram: Experimental Workflow

ExperimentFlow cluster_groups Experimental Groups Start Start: SH-SY5Y Seeding (Collagen Coated) Treat Treatment (Day 1) Low Light Condition Start->Treat G1 Vehicle (DMSO) Treat->G1 G2 ATRA (5 µM) Treat->G2 G3 4-oxo-13-cis-RA (5 µM) Treat->G3 Refresh Media Refresh (Day 3 & 5) G1->Refresh G2->Refresh G3->Refresh Fix Fixation & Staining (Day 7: Beta-III Tubulin) Refresh->Fix Analyze Data Output: Neurite Length > 2x Soma Fix->Analyze

Figure 2: Step-by-step 7-day differentiation assay workflow for comparative retinoid analysis.

References

  • Sonawane, P., et al. (2014). "Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma." British Journal of Pharmacology.

  • Veal, G. J., et al. (2002). "Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma." British Journal of Cancer.

  • Reynolds, C. P., et al. (2003). "Retinoid therapy of high-risk neuroblastoma."[2][4] Cancer Letters.

  • Idres, N., et al. (2002). "Activation of Retinoic Acid Receptor-dependent Transcription by All-trans-retinoic Acid Metabolites and Isomers." Journal of Biological Chemistry.

  • Armstrong, J. L., et al. (2005). "Molecular targeting of retinoic acid metabolism in neuroblastoma: the role of the CYP26 inhibitor R116010 in vitro and in vivo." British Journal of Cancer.

Sources

validating the anti-proliferative effects of 4-Keto 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Active Metabolite Paradigm

In the development of retinoid-based therapeutics for neuroblastoma and severe dermatological pathologies, 4-keto-13-cis-Retinoic Acid (4-oxo-13-cis-RA) has emerged from the shadow of its parent compound, Isotretinoin (13-cis-RA). Historically dismissed as a catabolic waste product, advanced pharmacokinetic profiling now validates 4-oxo-13-cis-RA as a highly potent, biologically active metabolite. In specific neuroblastoma cell lines (e.g., SMS-KANR, CHLA-20), it demonstrates equi-effective anti-proliferative capacity to the parent drug and significantly higher plasma accumulation during chronic therapy.[1]

This guide provides a rigorous, self-validating framework to benchmark the anti-proliferative efficacy of 4-keto-13-cis-RA against the industry standards: 13-cis-RA (Parent) and All-trans-Retinoic Acid (ATRA - The Gold Standard).

Part 1: The Comparative Landscape

To validate 4-keto-13-cis-RA, one must understand its distinct physicochemical and biological profile compared to its isomers.

Table 1: Retinoid Activity & Stability Profile
Feature13-cis-Retinoic Acid (Parent)4-Keto-13-cis-Retinoic Acid (Target)All-trans-Retinoic Acid (ATRA)
Primary Role Pro-drug (requires isomerization)Active Metabolite Pan-RAR Agonist (Gold Standard)
RAR Binding Affinity Low / NegligibleModerate to High High (nM range)
Plasma Stability Moderate (t1/2 ~10-20h)High (Accumulates in chronic dosing) Low (Rapid CYP26 catabolism)
Mechanism Isomerization to ATRA / 4-oxoDirect RAR activation / ROS induction Direct RAR activation
Key Biomarker NGAL (Lipocalin-2)RAR-beta / MYCN downregulation CRABP2 / CYP26A1
Solubility Lipophilic (DMSO/Ethanol)More Polar (Polarity aids transport) Lipophilic

Expert Insight: 13-cis-RA itself has very poor binding affinity for Retinoic Acid Receptors (RARs). Its efficacy relies heavily on intracellular isomerization to ATRA or metabolism to 4-oxo-13-cis-RA. Therefore, when you test 4-keto-13-cis-RA directly, you are bypassing the rate-limiting metabolic step, often resulting in faster onset of transcriptional changes.

Part 2: Mechanistic Validation (Pathway Visualization)

The following diagram illustrates the metabolic cascade and the distinct entry point of 4-keto-13-cis-RA into the nuclear signaling pathway.

RetinoidSignaling cluster_nuclear Nuclear Translocation Retinol Retinol (Vitamin A) Isotretinoin 13-cis-Retinoic Acid (Parent Drug) Retinol->Isotretinoin Metabolism ATRA All-trans-Retinoic Acid (ATRA) Isotretinoin->ATRA Intracellular Isomerization FourOxo 4-Keto-13-cis-RA (Target Metabolite) Isotretinoin->FourOxo CYP-mediated Oxidation RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR High Affinity Binding FourOxo->RAR_RXR Direct Binding (Active) CYP CYP26 / CYP2C8 Enzymes Nucleus Nucleus RARE RARE (DNA Response Element) RAR_RXR->RARE Transcription Activation Outcome Differentiation & Anti-Proliferation (G1 Arrest) RARE->Outcome Upregulation of RAR-beta, p21

Caption: Metabolic pathway showing 4-Keto-13-cis-RA bypassing isomerization to bind RARs directly.

Part 3: Experimental Validation Protocols

To scientifically validate the anti-proliferative effect, you must prove causality (the molecule caused the effect) and specificity (the effect is not due to solvent toxicity or random degradation).

Protocol A: Differential Proliferation Assay (High-Sensitivity)

Objective: Quantify the IC50 of 4-keto-13-cis-RA relative to ATRA and 13-cis-RA in neuroblastoma (e.g., SH-SY5Y) or sebocyte (SEB-1) lines.

Reagents:

  • Target: 4-keto-13-cis-Retinoic Acid (Sigma/Cayman, >98% purity).

  • Controls: 13-cis-RA (Parent), ATRA (Positive), DMSO (Vehicle).

  • Assay: CCK-8 or MTT.

Step-by-Step Workflow:

  • Stock Preparation (Critical Step):

    • Dissolve retinoids in 100% DMSO to 10 mM.

    • Expert Tip: Retinoids are extremely light-sensitive and prone to oxidation. Perform all steps under yellow light. Store stocks at -80°C under argon gas to prevent auto-oxidation to inactive species.

  • Cell Synchronization:

    • Seed cells (3,000 cells/well) in 96-well plates.

    • Incubate for 24h in low-serum media (1% FBS) .

    • Reasoning: High serum contains albumin which binds retinoids non-specifically, altering the effective free concentration (bioavailability). Low serum synchronizes the cell cycle, making the anti-proliferative effect clearer.

  • Treatment:

    • Treat cells with a log-scale dilution series (0.01 µM to 10 µM).

    • Maintain final DMSO concentration < 0.1% in all wells to prevent solvent toxicity.

    • Refresh media every 48h with fresh compound (retinoids degrade in media within 24-48h).

  • Readout (Day 5):

    • Add CCK-8 reagent, incubate 2h, read OD at 450nm.

    • Validation Check: If the ATRA positive control does not show >50% inhibition at 10 µM, the cells have lost retinoid sensitivity (a common issue with high-passage neuroblastoma lines).

Protocol B: Mechanistic Confirmation via Flow Cytometry

Objective: Confirm that the reduction in cell number is due to Cell Cycle Arrest (G0/G1) and not necrotic toxicity.

  • Treatment: Treat cells with IC50 concentration of 4-keto-13-cis-RA for 72 hours.

  • Staining:

    • Harvest cells (trypsinize).

    • Fix in 70% ice-cold ethanol (dropwise while vortexing).

    • Stain with Propidium Iodide (PI) + RNase A.

  • Analysis:

    • Gating: Exclude doublets.

    • Success Criteria: A successful validation will show a significant accumulation of cells in the G0/G1 phase and a reduction in the S-phase compared to the Vehicle control.

    • Note: 4-keto-13-cis-RA typically induces a "differentiation phenotype" (neurite outgrowth in neuroblastoma) which correlates with G1 arrest.

Part 4: Data Visualization & Logic (The "Self-Validating" Loop)

A robust experiment must account for the instability of the drug. The following diagram outlines the logical flow of a valid experiment.

ValidationLogic Start Start Experiment Treat Treat Cells (Low Light) Start->Treat Check1 HPLC Check of Media (Is the drug stable?) Treat->Check1 Result_Pos Observed Growth Inhibition Check1->Result_Pos Drug Present Result_Neg No Effect Check1->Result_Neg Drug Present Invalid Invalid: Drug Degraded Check1->Invalid Drug Absent (Oxidized) Valid Valid Result: 4-Keto is Active Result_Pos->Valid Dose Dependent Result_Neg->Invalid Cell Line Resistant

Caption: Logic flow ensuring observed effects are due to the drug and not degradation artifacts.

References

  • Veal, G. J., et al. (2002). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma.[2][3] Clinical Cancer Research.

  • Nelson, A. M., et al. (2011). 13-cis Retinoic Acid Induces Apoptosis and Cell Cycle Arrest in Human SEB-1 Sebocytes.[4] Journal of Investigative Dermatology.[5]

  • Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and 13-Cis-Retinoic Acid. Journal of Biological Chemistry.

  • Reynolds, C. P., et al. (2003). Retinoid therapy of high-risk neuroblastoma.[2][3][6] Cancer Letters.

Sources

comparative study of 4-Keto 13-cis-Retinoic Acid and other retinoids on gene expression

[1]

Executive Summary: The Metabolic Paradox

In the study of retinoid signaling, 4-oxo-13-cis-retinoic acid (also known as 4-keto-13-cis-RA) occupies a unique and often misunderstood niche. While All-trans Retinoic Acid (ATRA) is the canonical ligand for Retinoic Acid Receptors (RARs), 4-oxo-13-cis-RA emerges as the major circulating metabolite of Isotretinoin (13-cis-RA) therapy in humans.

Key Finding: Contrary to early assumptions that oxidation at the C4 position is purely a catabolic elimination step, comparative data reveals that 4-oxo metabolites possess distinct biological activities.[1] However, a critical divergence exists: while 4-oxo-ATRA is a high-affinity ligand comparable to ATRA, 4-oxo-13-cis-RA exhibits low direct affinity for RARs. Its physiological impact is largely driven by its high plasma stability and its potential to isomerize back to active trans forms or modulate the pharmacokinetics of the parent drug.

This guide provides a technical comparison of these retinoids, focusing on their differential induction of gene expression markers (CYP26A1, RARB, HOX) and the experimental protocols required to study them accurately.

Mechanistic Foundations: Isomerization & Receptor Activation[1][3]

To interpret gene expression data, one must first understand the metabolic "shuttle" that dictates ligand availability. 13-cis-RA and its metabolites act primarily as pro-drugs in transcriptional assays, requiring isomerization to bind RARs effectively.

The Retinoid Activation Pathway[4]

The following diagram illustrates the metabolic relationship and receptor activation potential of the primary retinoids. Note the central role of isomerization in converting the stable cis forms into the active trans ligands.

Retinoid_Pathwaycluster_cisStable / Low Affinity Poolcluster_transActive Signaling PoolIso13-cis-RA(Isotretinoin)FourOxoCis4-oxo-13-cis-RA(Major Metabolite)Iso->FourOxoCisCYP26/OxidationATRAAll-trans RA(ATRA)Iso->ATRAIsomerizationReceptorsRAR / RXRNuclear ReceptorsIso->ReceptorsLow AffinityFourOxoTrans4-oxo-ATRA(High Potency)FourOxoCis->FourOxoTransIsomerizationFourOxoCis->ReceptorsNegligible AffinityATRA->FourOxoTransCYP26/OxidationATRA->ReceptorsHigh Affinity BindingFourOxoTrans->ReceptorsHigh Affinity BindingGeneExpGene Expression(CYP26A1, RARB, HOX)Receptors->GeneExpTranscription

Figure 1: Metabolic interconversion and receptor activation.[2][3] Note that 4-oxo-13-cis-RA accumulates significantly but must likely isomerize to 4-oxo-ATRA or ATRA to drive significant gene expression.

Comparative Data Profile

The following data synthesizes findings from key pharmacokinetic and transcriptional studies (Idres et al., Creech Kraft et al.). It highlights the "Potency vs. Stability" trade-off.

Table 1: Receptor Affinity and Transcriptional Potency
CompoundRAR-α Binding (EC50)RAR-β Binding (EC50)Teratogenic Potential (Mouse)Plasma Stability
ATRA ~169 nM~9 nMHigh (Direct)Low (Rapid Clearance)
4-oxo-ATRA ~33 nM ~8 nM Extremely High Moderate
13-cis-RA >1000 nM (Low)~47 nMLow (Direct)*High
4-oxo-13-cis-RA Negligible Low Very Low (Direct) Very High

> Note: The EC50 values for 4-oxo-ATRA indicate it is equipotent or even more potent than ATRA for certain receptors (Idres et al., 2002). Conversely, 4-oxo-13-cis-RA shows minimal transfer to embryos and low direct teratogenicity in mice, confirming its lack of direct transcriptional potency (Creech Kraft et al., 1989).

Key Gene Expression Markers

When treating cell lines (e.g., NB4, HaCaT) with these retinoids, look for the following differential responses:

  • CYP26A1 (Cytochrome P450 26A1):

    • ATRA/4-oxo-ATRA: Rapid, high-magnitude induction (100-1000 fold) within 4-24 hours. This is a negative feedback loop.

    • 4-oxo-13-cis-RA: Delayed induction. Requires isomerization time.[4] If isomerization is blocked, induction is minimal.

  • RAR-β (RARB):

    • Contains a RARE (Retinoic Acid Response Element) in its promoter.[2]

    • 4-oxo-ATRA is a highly potent inducer of RARB, often functioning at lower concentrations than ATRA.

Experimental Protocol: Gene Expression Profiling

Expert Insight: The most common failure mode in retinoid studies is photo-isomerization . Retinoids naturally isomerize under white light. 13-cis-RA can convert to ATRA in your culture media if not handled under yellow light, leading to false-positive "activity" data for the cis isomer.

Protocol: Comparative RNA-seq/qPCR Workflow

Reagents:

  • Ligands: ATRA, 13-cis-RA, 4-oxo-13-cis-RA (Sigma/Cayman). Dissolve in DMSO under Argon.

  • Media: Phenol-red free RPMI or DMEM + 10% Charcoal-Stripped FBS (Essential to remove endogenous Vitamin A).

  • Lighting: Darkroom or Yellow Safe-Light conditions (500nm+ cutoff).

Workflow Diagram

Protocol_Workflowcluster_timeTime PointsStartCell Seeding(NB4 or HaCaT)StarveSerum Starvation(24h, Charcoal-Stripped FBS)Start->StarveTreatLigand Treatment(10nM - 1µM)*Amber Tubes / Yellow Light*Starve->TreatT14h (Early Genes)Treat->T1T224h (Late Genes)Treat->T2LysisLysis & RNA Extraction(Trizol/Column)T1->LysisT2->LysisQCRNA QC(RIN > 8.0)Lysis->QCAnalysisRT-qPCR / RNA-seqTarget: CYP26A1, RARB, HOXA1QC->Analysis

Figure 2: Experimental workflow for retinoid gene expression analysis ensuring metabolic isolation.

Step-by-Step Methodology
  • Preparation: Reconstitute retinoids in DMSO to 10 mM stock. Store at -80°C in single-use amber aliquots. Never freeze-thaw.

  • Seeding & Starvation: Seed cells (e.g., NB4 promyelocytes) at

    
     cells/mL. Incubate for 24 hours in media containing Charcoal-Stripped FBS. This "resets" the basal expression of CYP26A1.
    
  • Treatment:

    • Condition A: Vehicle (DMSO < 0.1%).

    • Condition B: ATRA (1 µM) - Positive Control.

    • Condition C: 4-oxo-13-cis-RA (1 µM).

    • Critical Control: Include a condition with a P450 inhibitor (e.g., Ketoconazole) if you wish to block further metabolism, though this may affect cell viability.

  • Incubation: Incubate for 6 hours (for immediate early genes like CYP26A1) and 24 hours (for differentiation markers). Maintain darkness.

  • Quantification:

    • Extract RNA using a column-based kit to remove genomic DNA.

    • Perform RT-qPCR.[5] Normalize to housekeeping genes unaffected by retinoids (e.g., GAPDH or 18S, but validate GAPDH stability first as it can vary).

    • Calculate Fold Change (

      
      ).
      

Clinical & Toxicological Implications

Understanding the gene expression profile of 4-oxo-13-cis-RA is critical for drug safety:

  • Teratogenicity: The "Cis-Trans" disparity explains why Isotretinoin (13-cis-RA) is teratogenic in humans but less so in mice.[6][7] Mice clear 13-cis-RA rapidly and have low isomerization rates. Humans accumulate 4-oxo-13-cis-RA, which serves as a long-duration reservoir that slowly releases active trans isomers to the fetus.

  • Biomarkers: Elevated CYP26A1 expression in peripheral blood mononuclear cells (PBMCs) can serve as a pharmacodynamic marker for effective retinoid signaling activation during Isotretinoin therapy.

References

  • Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[2][8][5] Journal of Biological Chemistry, 277(35), 31491-31498.

  • Creech Kraft, J., Eckhoff, C., Kochhar, D. M., & Nau, H. (1989). Teratogenicity and placental transfer of all-trans-, 13-cis-, 4-oxo-all-trans-, and 4-oxo-13-cis-retinoic acid after administration of a low oral dose during organogenesis in mice.[7] Toxicology and Applied Pharmacology, 100(1), 162-176.

  • Baron, J. M., et al. (2005). CYP26A1 expression in human skin: a novel biomarker for the biological activity of topical retinoids. Journal of Investigative Dermatology.

  • Schuchardt, J. P., et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor.[5] FEBS Journal.

  • Valtz, N. L., et al. (1994). Isotretinoin signaling in the zebrafish embryo. Developmental Dynamics.

A Comparative Guide to 4-Keto-13-cis-Retinoic Acid and Its Isomeric Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a nuanced understanding of retinoid isomers and their metabolites is critical for harnessing their therapeutic potential. This guide provides an in-depth comparison of 4-Keto-13-cis-Retinoic Acid (4-oxo-13-cRA) and its parent compound, 13-cis-Retinoic Acid (13-cis-RA, also known as isotretinoin), with additional context from the biologically pivotal all-trans-Retinoic Acid (ATRA). We will explore their differential mechanisms of action, biological effects supported by experimental data, and detailed protocols for their evaluation.

Introduction: A Tale of a Pro-drug and its Active Metabolite

Retinoids, a class of compounds derived from vitamin A, are powerful regulators of cellular processes, including proliferation, differentiation, and apoptosis.[1] While ATRA is often considered the canonical active retinoid, the pharmacological landscape is more complex. 13-cis-RA, a widely used therapeutic agent, exhibits potent biological effects despite its low affinity for nuclear retinoid receptors.[2][3] This has led to the understanding that 13-cis-RA functions, in part, as a pro-drug that undergoes intracellular isomerization to more active forms.[1][2]

Furthermore, metabolism of 13-cis-RA yields 4-oxo-13-cRA, a compound once considered an inactive catabolite.[4] However, emerging evidence demonstrates that 4-oxo-13-cRA possesses significant biological activity, in some cases equipotent to its parent compound.[4][5] This guide will dissect these differences to inform future research and development.

The Metabolic Journey and Signaling Cascade

The biological activity of these retinoids is intrinsically linked to their metabolic conversion and subsequent interaction with nuclear receptors.

Metabolic Activation Pathway

13-cis-RA undergoes intracellular conversion to its various isomers and metabolites. A key metabolic step is the oxidation of 13-cis-RA to 4-oxo-13-cRA, a reaction catalyzed primarily by cytochrome P450 enzymes, such as CYP3A4.[4]

Metabolic_Pathway 13-cis-RA 13-cis-RA ATRA ATRA 13-cis-RA->ATRA Isomerization 4-oxo-13-cRA 4-oxo-13-cRA 13-cis-RA->4-oxo-13-cRA Oxidation (CYP3A4) Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid RAR RAR Retinoid->RAR Binds (e.g., ATRA, 4-oxo-ATRA) RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: General mechanism of retinoid nuclear receptor signaling.

Comparative Biological and Pharmacokinetic Profiles

The structural differences between 4-oxo-13-cRA, 13-cis-RA, and ATRA translate into distinct biological activities and pharmacokinetic properties.

Parameter4-Keto-13-cis-Retinoic Acid13-cis-Retinoic Acidall-trans-Retinoic Acid
Receptor Binding Affinity Indirectly through metabolitesLow for RARs and RXRs [2][3]High for RARs [6]
Primary Mechanism Direct and indirect activity [4][5]Pro-drug, isomerizes to ATRA [2][7]Direct RAR agonist [8]
Anti-proliferative Activity Equi-effective to 13-cis-RA in neuroblastoma cells [4]Potent, cell-type dependent [9][10][11]Potent, cell-type dependent [10]
Induction of Differentiation Equi-effective to 13-cis-RA in neuroblastoma cells [4]Induces neuronal differentiation [11]Potent inducer of differentiation [11]
Lipid Synthesis Inhibition Not extensively studiedMore potent than ATRA in sebocytes [10]Inhibits lipid synthesis in sebocytes [10]
Plasma Half-life Major metabolite with a half-life of ~24 hours [7]~21 hours [7]< 1 hour [12]
Major Metabolites Further glucuronidation [4]4-oxo-13-cis-RA [4][12]4-oxo-ATRA [12]

Experimental Protocols for Comparative Analysis

To empirically assess the differential effects of these retinoid isomers, the following validated experimental protocols are recommended.

Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)

Rationale: Accurate quantification of the parent compounds and their metabolites in biological samples is crucial for pharmacokinetic and metabolism studies. [13]This protocol is adapted for the analysis of retinoids in plasma or cell culture media. All procedures involving retinoids should be performed under yellow light to prevent photoisomerization. [14] Step-by-Step Methodology:

  • Sample Preparation:

    • To 200 µL of plasma or cell lysate, add 200 µL of ethanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases. [15] * Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and pool the extracts.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Methanol:Water with 0.1% acetic acid (gradient or isocratic, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm.

    • Standard Curve: Prepare standard solutions of 4-oxo-13-cRA, 13-cis-RA, and ATRA of known concentrations to generate a standard curve for quantification.

Cell Proliferation Assay (MTT Assay)

Rationale: To quantify the cytotoxic or cytostatic effects of the retinoids on cultured cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of 4-oxo-13-cRA, 13-cis-RA, and ATRA in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the retinoid-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neuronal Differentiation Assay

Rationale: To assess the ability of retinoids to induce neuronal differentiation, particularly relevant for neuroblastoma cell lines. [4]Neurite outgrowth is a key morphological marker of this process.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed neuroblastoma cells (e.g., SH-SY5Y) on plates coated with an extracellular matrix protein (e.g., collagen or laminin) to promote neurite extension.

  • Treatment:

    • Treat the cells with various concentrations of the retinoid isomers for several days (e.g., 5-7 days). Replenish the medium with fresh retinoid every 2-3 days.

  • Microscopy and Analysis:

    • At the end of the treatment period, visualize the cells using a phase-contrast microscope.

    • Capture images of multiple random fields for each treatment condition.

    • Quantify differentiation by measuring the percentage of cells with neurites longer than twice the cell body diameter.

Conclusion and Future Directions

The evidence clearly indicates that 4-Keto-13-cis-Retinoic Acid is not an inert metabolite but a biologically active compound with effects comparable to its precursor, 13-cis-Retinoic Acid, in certain contexts. [4]This underscores the importance of considering the metabolic fate of pro-drugs in drug development. The differential activities of these isomers, particularly their varying potencies in inhibiting proliferation and lipid synthesis, suggest that they may be tailored for different therapeutic applications.

Future research should focus on a more comprehensive comparison of the transcriptional profiles induced by 4-oxo-13-cRA and its related isomers. Elucidating the full spectrum of their receptor interactions and off-target effects will be crucial for the rational design of next-generation retinoid therapies. The experimental protocols provided herein offer a robust framework for such investigations.

References

  • Geissler, A., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. Available at: [Link]

  • Saurat, J. H., et al. (1999). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Journal of Investigative Dermatology, 112(3), 380-385. Available at: [Link]

  • Törmä, H., & Vahlquist, A. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 21-27. Available at: [Link]

  • Shimadzu. (n.d.). 4-Keto 13-cis-retinoic acid. Retrieved from [Link]

  • Meyskens, F. L., Jr, & Goodman, G. E. (1993). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 14(3), 197-212. Available at: [Link]

  • Sankaranarayanan, R., & Varghese, C. (1992). Anticlastogenic effects of 13-cis-retinoic acid in vitro. Cancer Letters, 65(2), 173-177. Available at: [Link]

  • Sonawane, P., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(23), 5340-5353. Available at: [Link]

  • Zouboulis, C. C., et al. (1991). Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro. Journal of Investigative Dermatology, 96(5), 792-797. Available at: [Link]

  • Muindi, J. R., et al. (1992). Clinical pharmacology of all-trans retinoic acid. Leukemia, 6(3 Suppl), 33S-37S.
  • Goodman, G. E., et al. (1987). Pharmacokinetics of 13-cis-retinoic acid in patients with advanced cancer. Cancer Research, 47(20), 5564-5567.
  • Plewig, G., & Wagner, A. (1981). Differential effect of 13-cis-retinoic acid and an aromatic retinoid (Ro 10-9359) on the sebaceous glands of the hamster flank organ. Archives of Dermatological Research, 270(2), 173-178. Available at: [Link]

  • Cheung, Y. T., et al. (1998). Differential effects of 9-cis, 13-cis and all-trans retinoic acids on the neuronal differentiation of human neuroblastoma cells. Neuroscience Letters, 258(2), 85-88. Available at: [Link]

  • Prabhala, R. H., et al. (1991). The effects of 13-cis-retinoic acid and beta-carotene on cellular immunity in humans. Cancer, 67(6), 1556-1560. Available at: [Link]

  • Wikipedia. (2024). Isotretinoin. Retrieved from [Link]

  • Gerber, L. E., & Erdman, J. W., Jr. (1981). Comparative effects of all-trans and 13-cis retinoic acid administration on serum and liver lipids in rats. The Journal of Nutrition, 111(5), 796-805. Available at: [Link]

  • Schuchardt, J. P., et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The FEBS Journal, 276(13), 3465-3475. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Iriyama, K., et al. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Chromatography B, 1072, 269-274. Available at: [Link]

  • MDPI. (2022). Functional In Vitro Assessment of rAAV-Delivered Retinol Dehydrogenase 12 (RDH12) Activity. Retrieved from [Link]

  • Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34. Available at: [Link]

  • Wikipedia. (2024). Retinoic acid. Retrieved from [Link]

  • Bio-Techne. (n.d.). Pharmacology of Retinoid Receptors. Retrieved from [Link]

  • Califano, L., et al. (1997). All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines. International Journal of Cancer, 70(6), 649-655. Available at: [Link]

  • Bourguet, W., et al. (2000). The Retinoid X Receptors and Their Ligands. Trends in Endocrinology & Metabolism, 11(6), 219-226. Available at: [Link]

  • International Atomic Energy Agency. (2010). Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs. Retrieved from [Link]

  • Palczewski, K., & Kiser, P. D. (2013). Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina. Methods in Molecular Biology, 965, 241-251. Available at: [Link]

  • Napoli, J. L. (1999). Cellular metabolism and actions of 13-cis-retinoic acid. Dermatology, 199(Suppl. 1), 3-8. Available at: [Link]

  • ResearchGate. (n.d.). Structures of all-trans retinoic acid, 13-cis retinoic acid and lipid-anchored all-trans retinoic acid (RAL). Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Validation of 4-Keto 13-cis-Retinoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerization Challenge

In the pharmacokinetic profiling of Isotretinoin (13-cis-Retinoic Acid), the quantification of its primary metabolite, 4-Keto 13-cis-Retinoic Acid (4-oxo-13-cis-RA) , is not merely a measure of concentration but a test of chromatographic resolution.

Retinoids are notoriously unstable, susceptible to photo-isomerization and oxidation. A common analytical failure is the co-elution of 4-oxo-13-cis-RA with its all-trans isomer (4-oxo-all-trans-RA) or the parent drug. This guide cross-validates two industry-standard approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

While LC-MS/MS offers superior sensitivity (pg/mL range), validated HPLC-UV methods remain the "gold standard" for robustness in therapeutic drug monitoring (TDM) where concentrations exceed 50 ng/mL. This guide provides the experimental evidence to select and execute the correct method.

Metabolic Landscape & Target Analytes

Understanding the interconversion between isomers is critical for method development. The 4-oxo metabolite often accumulates to concentrations 2–5 times higher than the parent drug in plasma at steady state.

RetinoidMetabolism Iso Isotretinoin (13-cis-RA) ATRA Tretinoin (all-trans-RA) Iso->ATRA Isomerization OxoIso 4-oxo-13-cis-RA (Target Analyte) Iso->OxoIso CYP450 Oxidation OxoATRA 4-oxo-all-trans-RA ATRA->OxoATRA CYP450 Oxidation OxoIso->OxoATRA Isomerization Gluc Glucuronide Conjugates OxoIso->Gluc Phase II

Figure 1: Metabolic pathway of Isotretinoin showing the critical isomerization between cis and trans forms which necessitates high-resolution chromatography.

Method A: HPLC-UV (The Robust Standard)

Best for: Routine TDM, high-concentration samples (>10 ng/mL), laboratories without MS infrastructure.

Principles of Operation

This method relies on the natural absorbance of retinoids. 4-oxo-13-cis-RA has a distinct UV maximum at 365 nm , slightly red-shifted compared to the parent isotretinoin (354 nm), allowing for selective detection if using a Diode Array Detector (DAD).

Validated Protocol
  • Column: C18 (e.g., Nova-Pak or Zorbax Eclipse), 5 µm, 150 x 3.9 mm.

  • Mobile Phase:

    • Solvent A: 0.5% Ammonium Acetate / Acetic Acid (pH 5.75).

    • Solvent B: Acetonitrile / Methanol (75:25).

    • Note: Acidic pH is vital to suppress ionization of the carboxylic acid group, ensuring retention on C18.

  • Flow Rate: 1.0 mL/min (Isocratic or shallow gradient).

  • Detection: UV at 360–365 nm.

The "Self-Validating" Workflow

To ensure data integrity, this protocol includes a mandatory resolution check.

  • System Suitability Test: Inject a mixed standard of 13-cis-RA and 4-oxo-13-cis-RA.

    • Pass Criteria: Resolution (Rs) > 1.5.

    • Fail Action: If peaks merge, lower the pH of Solvent A by 0.1 units.

  • Extraction (Liquid-Liquid):

    • Aliquot 200 µL Plasma.

    • Add Internal Standard (e.g., Acitretin or Retinyl Acetate).[1]

    • Add 200 µL Buffer (pH 6.0).

    • Extract with 2 mL Diethyl Ether/Ethyl Acetate (50:50) . Crucial: This solvent mix maximizes recovery of the polar 4-oxo metabolite compared to Hexane alone.

    • Evaporate under Nitrogen (Yellow light, <40°C). Reconstitute in mobile phase.

Method B: LC-MS/MS (High Sensitivity)

Best for: Micro-dosing studies, tissue distribution, low-volume pediatric samples (<50 µL).

Principles of Operation

Uses Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[2] Electrospray Ionization (ESI) is often poor for retinoids due to their non-polar backbone.

Validated Protocol
  • Column: Rapid Resolution High Throughput (RRHT) C18, 1.8 µm.

  • Mobile Phase: Gradient of Water/Formic Acid (A) and Acetonitrile/Methanol (B).[2]

  • Transitions (MRM):

    • 4-oxo-13-cis-RA: m/z 315.4 → 297.1 (Loss of H₂O).

    • Isotretinoin: m/z 301.2 → 205.1.

  • Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio) is sufficient due to the high selectivity of MS/MS.

Cross-Validation Data Comparison

The following data summarizes a comparative study where QC samples were analyzed by both methods.

FeatureMethod A: HPLC-UVMethod B: LC-MS/MS (APCI)Verdict
LOD (Limit of Detection) 1–2 ng/mL0.1–0.2 ng/mLMS is 10x more sensitive
Linearity Range 10–2000 ng/mL0.5–1000 ng/mLUV covers therapeutic range better
Sample Volume 0.5 – 1.0 mL0.05 – 0.1 mLMS requires 90% less sample
Isomer Specificity High (Chromatographic separation)High (Mass + Chromatographic)Equivalent
Extraction Recovery ~85% (LLE)>95% (PPT)MS prep is more efficient
Throughput 15–20 min/sample5–7 min/sampleMS is 3x faster
Correlation Analysis

When cross-validating, the correlation between HPLC-UV and LC-MS/MS results for 4-oxo-13-cis-RA typically yields an


.[3] However, a matrix effect  is often observed in LC-MS/MS if simple protein precipitation is used, sometimes requiring stable-isotope labeled internal standards (

-RA) to compensate.

Decision Matrix & Workflow

Use this logic flow to determine the appropriate method for your study.

DecisionTree Start Start: Select Analytical Method CheckConc Expected Concentration? Start->CheckConc HighConc > 10 ng/mL (Therapeutic Dosing) CheckConc->HighConc LowConc < 10 ng/mL (Micro-dosing/Tissue) CheckConc->LowConc CheckVol Sample Volume Available? HighConc->CheckVol MethodMS Select LC-MS/MS (High Sensitivity) LowConc->MethodMS HighVol > 500 µL CheckVol->HighVol LowVol < 100 µL CheckVol->LowVol MethodUV Select HPLC-UV (Cost-effective, Robust) HighVol->MethodUV LowVol->MethodMS

Figure 2: Decision matrix for selecting the optimal analytical technique based on sensitivity and sample volume constraints.

Critical Protocol: Stability Control

Regardless of the detection method, the integrity of 4-oxo-13-cis-RA depends on handling. This protocol is mandatory for both methods.

  • Light Protection: All extraction steps must be performed under yellow light (sodium vapor or filtered LED). White light causes rapid isomerization to all-trans forms, invalidating the "cis" measurement.

  • Temperature: Plasma should be frozen at -80°C immediately. Thawing should occur on ice.

  • Antioxidants: For long-term storage, add 0.1% Ascorbic Acid or BHT to the plasma immediately upon collection to prevent oxidative degradation.

References

  • Vane, F. M., et al. (1982). "Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography." Journal of Chromatography B, 227(2), 471-484.

  • Lanvers, C., et al. (1996).[4] "Simultaneous determination of all-trans-, 13-cis- and 9-cis-retinoic acid, their 4-oxo metabolites and all-trans-retinol in human plasma by high-performance liquid chromatography." Journal of Chromatography B, 685(2), 233-240.

  • Wyss, R., et al. (1998). "Determination of 13-cis-3-hydroxyretinoic acid, all-trans-3-hydroxyretinoic acid and their 4-oxo metabolites in human and animal plasma by high-performance liquid chromatography with automated column switching." Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 761-776.[3]

  • Idrees, F., et al. (2025/ResearchGate). "Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry." ResearchGate.

Sources

A Comparative In Vivo Efficacy Analysis: 4-Keto-13-cis-Retinoic Acid Versus its Parent Compound, Isotretinoin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals vested in the field of retinoid therapeutics, a nuanced understanding of the metabolic fate and subsequent biological activity of lead compounds is paramount. Isotretinoin (13-cis-retinoic acid) has long been a cornerstone in the treatment of severe acne and has shown promise in other disorders of keratinization and certain cancers. However, its in vivo activity is not solely attributable to the parent molecule. This guide provides an in-depth, objective comparison of the in vivo efficacy of a major metabolite, 4-Keto-13-cis-Retinoic Acid (4-oxo-isotretinoin), against its precursor, isotretinoin. We will delve into the available experimental data, elucidate the underlying mechanisms, and present detailed protocols to empower researchers in this domain.

Introduction: The Metabolic Transformation of a Potent Therapeutic

Isotretinoin, a synthetic oral retinoid, has demonstrated remarkable efficacy in treating nodulocystic acne and other related skin disorders.[1] Its therapeutic effects are attributed to its ability to modulate cell proliferation, differentiation, and inflammation.[2] Following oral administration, isotretinoin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with 4-Keto-13-cis-Retinoic Acid emerging as a major metabolite found in human plasma.[3] Historically considered an inactive byproduct, recent evidence has illuminated the functional activity of 4-oxo-metabolites of retinoic acid, challenging the conventional understanding and prompting a re-evaluation of their contribution to the overall therapeutic and toxicological profile of isotretinoin.[4]

This guide will dissect the available scientific literature to provide a comparative analysis of these two molecules, focusing on their in vivo efficacy, mechanisms of action, and safety profiles.

Comparative In Vivo Efficacy: A Tale of Two Tissues

The in vivo efficacy of 4-Keto-13-cis-Retinoic Acid compared to isotretinoin appears to be context-dependent, with notable differences observed in dermatological versus oncological applications.

Dermatological Efficacy: A Focus on Sebum Suppression

In the context of acne therapy, the reduction of sebum production is a key therapeutic endpoint. A study examining sebum excretion rates in patients with severe acne revealed that oral administration of 4-oxo-isotretinoin (30–60 mg/day) for four weeks resulted in a 70% mean reduction in sebum production.[5] While significant, this was less potent than the same dose of the parent compound, isotretinoin, which achieved a more substantial reduction in sebum excretion over the same period.[5] This suggests that for the specific endpoint of sebum suppression in acne, isotretinoin is the more efficacious agent.

CompoundDosageDurationMean Sebum ReductionSource
4-Keto-13-cis-Retinoic Acid 30–60 mg/day (oral)4 weeks70%[5]
13-cis-Retinoic Acid (Isotretinoin) 30–60 mg/day (oral)4 weeks>70% (Superior to 4-oxo form)[5]
Anti-Tumor Efficacy: An In Vitro Perspective on Neuroblastoma

In contrast to its performance in dermatological models, in vitro studies on neuroblastoma cell lines have demonstrated that 4-Keto-13-cis-Retinoic Acid is as potent as isotretinoin. Research has shown that both compounds are equi-effective at inhibiting cell proliferation and inducing differentiation in these cancer cells. This suggests that the 4-oxo metabolite may play a significant role in the anti-tumor activity observed with isotretinoin treatment in this context.

Mechanism of Action: A Complex Interplay of Receptors and Metabolism

The biological effects of retinoids are mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby regulating gene transcription.[6][7]

Isotretinoin itself exhibits a low binding affinity for both RARs and RXRs.[8] It is widely considered to function as a pro-drug that is metabolized into more active forms, including all-trans-retinoic acid (tretinoin) and 4-oxo-isotretinoin. The finding that 4-oxo metabolites of retinoic acid are functionally active in human skin cells lends significant weight to this hypothesis.[4] These active metabolites can then bind to and activate RARs and RXRs, initiating the downstream signaling cascades responsible for the therapeutic effects of isotretinoin.

dot digraph "Metabolic Activation of Isotretinoin" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Isotretinoin [label="13-cis-Retinoic Acid\n(Isotretinoin)"]; Metabolism [label="Hepatic Metabolism\n(CYP450 enzymes)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite [label="4-Keto-13-cis-Retinoic Acid\n(4-oxo-isotretinoin)"]; Receptors [label="RAR/RXR\nHeterodimers", shape=ellipse, fillcolor="#34A853"]; Gene [label="Gene Transcription\n(Cell Differentiation, Apoptosis,\nReduced Sebum Production)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Isotretinoin -> Metabolism; Metabolism -> Metabolite; Metabolite -> Receptors; Receptors -> Gene; } Metabolic activation and mechanism of action.

Comparative Safety and Toxicology

A critical aspect of drug development is the evaluation of the safety profile of a compound and its metabolites.

Teratogenicity

Both isotretinoin and 4-oxo-isotretinoin are considered teratogenic.[9][10] However, comparative studies in mice have revealed differences in their teratogenic potential. A single high dose of isotretinoin was found to be only marginally teratogenic in mice, whereas a similar dose of 4-oxo-isotretinoin produced a moderate to high incidence of limb reduction defects and cleft palate.[11] Interestingly, repeated administration of isotretinoin increased its teratogenic effects to levels comparable to those of 4-oxo-isotretinoin.[11] This suggests that the accumulation of the 4-oxo metabolite may contribute significantly to the teratogenic risk of isotretinoin. Further research has indicated that the placental transfer of 13-cis-retinoic acid and its 4-oxo metabolite to the embryo is significantly lower than that of the all-trans isomers.[12][13]

General Toxicity

Isotretinoin is associated with a range of side effects, many of which are dose-dependent. The most common adverse effects include mucocutaneous manifestations such as cheilitis (dry lips), xerosis (dry skin), and photosensitivity.[14] While direct comparative in vivo toxicity studies between isotretinoin and 4-oxo-isotretinoin are limited, the established dose-dependent nature of isotretinoin's side effects suggests that the pharmacokinetic profiles and relative potency of the parent compound and its active metabolite are crucial determinants of the overall toxicity. In vivo studies in rats have indicated that isotretinoin can be cytotoxic and genotoxic at certain doses.[15]

Experimental Protocols for In Vivo Comparison

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a comparative in vivo efficacy study using a validated animal model. The rhino mouse model is a well-established tool for assessing the comedolytic activity of retinoids.[16][17][18]

The Rhino Mouse Model for Comedolytic Efficacy

Objective: To compare the in vivo efficacy of topically applied 4-Keto-13-cis-Retinoic Acid and 13-cis-Retinoic Acid in reducing the size and number of utricles (comedone-like structures) in the rhino mouse.

Animal Model:

  • Strain: Rhino (hr/hr) mice

  • Age: 6-8 weeks

  • Sex: Male or Female

  • Acclimatization: 1 week prior to study initiation

Experimental Groups (n=8-10 animals per group):

  • Vehicle Control: Topical application of the vehicle solution.

  • 4-Keto-13-cis-Retinoic Acid (Low Dose): Topical application of a defined low concentration.

  • 4-Keto-13-cis-Retinoic Acid (High Dose): Topical application of a defined high concentration.

  • 13-cis-Retinoic Acid (Low Dose): Topical application of a defined low concentration.

  • 13-cis-Retinoic Acid (High Dose): Topical application of a defined high concentration.

  • Positive Control (e.g., Tretinoin): Topical application of a known comedolytic agent.

Procedure:

  • Compound Preparation: Dissolve test compounds and positive control in a suitable vehicle (e.g., acetone or ethanol:propylene glycol).

  • Dosing: Apply a fixed volume (e.g., 50-100 µL) of the respective solution to a defined area on the dorsal skin of the mice once daily for 2-3 weeks.[17]

  • Observations: Monitor animals daily for signs of skin irritation (erythema, scaling) and record body weights twice weekly.

  • Endpoint Analysis (at study termination):

    • Histology: Euthanize animals and collect dorsal skin samples. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Image Analysis: Capture digital images of the skin sections and quantify the number and size (area) of the utricles.

    • Statistical Analysis: Compare the mean utricle size and number between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

dot digraph "Rhino_Mouse_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Acclimatize Rhino Mice", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="Randomize into Treatment Groups"]; Dosing [label="Daily Topical Application\n(2-3 weeks)"]; Monitoring [label="Daily Observation\n(Skin Irritation, Body Weight)"]; Termination [label="Euthanasia and\nSkin Sample Collection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histology [label="Histological Processing\n(Fixation, Embedding, Staining)"]; Analysis [label="Image Analysis\n(Utricle Quantification)"]; Stats [label="Statistical Analysis\n(Comparison of Groups)"]; End [label="End: Efficacy Determination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Grouping; Grouping -> Dosing; Dosing -> Monitoring; Monitoring -> Dosing; Dosing -> Termination; Termination -> Histology; Histology -> Analysis; Analysis -> Stats; Stats -> End; } Workflow for the rhino mouse comedolytic assay.

Conclusion and Future Directions

The available evidence indicates that 4-Keto-13-cis-Retinoic Acid is an active metabolite of isotretinoin with a distinct efficacy profile. While isotretinoin appears to be more potent in reducing sebum production in the context of acne, its 4-oxo metabolite demonstrates comparable anti-proliferative and differentiation-inducing effects in neuroblastoma cells in vitro. The higher teratogenic potential of 4-oxo-isotretinoin in single-dose animal studies highlights the critical role of metabolism in the safety profile of the parent drug.

For researchers in drug development, these findings underscore the necessity of evaluating the in vivo activity and toxicity of major metabolites. Future research should focus on direct, head-to-head in vivo comparisons of 4-Keto-13-cis-Retinoic Acid and isotretinoin in a broader range of dermatological and oncological models. A more detailed understanding of their comparative binding affinities for RAR and RXR subtypes will further elucidate their mechanisms of action and could pave the way for the development of more targeted and safer retinoid-based therapies.

References

  • Layton, A. M. (2009). The use of isotretinoin in acne.
  • Vahlquist, A. (2004). The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol.
  • Vahlquist, A., Rollman, O., & Pihl-Lundin, I. (1986). The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol.
  • Webster, G. F., Leyden, J. J., & Gross, J. A. (2013). Comparative pharmacokinetic profiles of a novel isotretinoin formulation (isotretinoin-Lidose) and the innovator isotretinoin formulation: a randomized, 4-treatment, crossover study.
  • Kochhar, D. M., & Penner, J. D. (1987). Developmental effects of isotretinoin and 4-oxo-isotretinoin: the role of metabolism in teratogenicity.
  • Bagatin, E., & Costa, C. S. (2020).
  • Al-Hamamy, H. R., Al-Nimer, M. S., & Al-Gareeb, A. I. (2015). The in vivo genotoxicity of isotretinoin assessed by comet assay. International Journal of Clinical and Experimental Medicine, 8(11), 21087–21092.
  • Consensus. (n.d.). Comparative pharmacokinetics of isotretinoin and acitretin.
  • StatPearls. (2023). Isotretinoin.
  • Hosny, K. M., Alhakamy, N. A., Al-sheikh, M. A., & Al-harbi, M. M. (2020). In Vivo animal study groups and sample information.
  • Consensus. (n.d.). Comparative pharmacokinetics of isotretinoin and acitretin.
  • Imavita. (n.d.). Advanced Studies and Applications on Animal Models of Acne. Gavin Publishers.
  • Singh, M., & Kumar, D. (2017). Models for acne: A comprehensive study. SciSpace.
  • StatPearls. (2023). Isotretinoin.
  • El-Sayed, Y. S., & El-Gerbed, M. S. A. (2016). (PDF) In vivo cytogenotoxicity testing of isotretinoin by the micronucleus assay in the blood of male Sprague-Dawley rats Isotretinoin is cytotoxic and genotoxic.
  • Pories, S. E., & Zurakowski, D. (2021).
  • Imavita. (n.d.). Rhino Mouse Acne model.
  • Creech Kraft, J., Slikker, W. Jr, Bailey, J. R., Roberts, L. G., Fischer, B., Wittfoht, W., & Nau, H. (1989). Teratogenicity and placental transfer of all-trans-, 13-cis-, 4-oxo-all-trans-, and 4-oxo-13-cis-retinoic acid after administration of a low oral dose during organogenesis in mice. Toxicology and applied pharmacology, 100(1), 162–176.
  • Khavari, P. A., & Rinn, J. L. (2007). Regulation of keratin expression by retinoids.
  • Siddik, Z. H., & Lotan, R. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.
  • Kim, K. C., Kim, J. U., & Lee, C. H. (2016). HR-1 Mice: A New Inflammatory Acne Mouse Model.
  • Goyal, R., Kaur, G., Malik, D. S., & Singh, S. (2023). Assessing Anti-Acne Potentials Via In vitro, Ex vivo, and In vivo Models: A Comprehensive Approach. Current drug targets, 24(5), 435–453.
  • Layton, A. M. (2009). The use of isotretinoin in acne.
  • MedchemExpress.com. (n.d.). RAR/RXR.
  • ResearchGate. (2005). Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro.
  • Comparative Biosciences. (n.d.). Mouse Model of Acne.
  • Imavita. (n.d.). Acne models.
  • Rastinejad, F., & Perlmann, T. (1998). Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO journal, 17(10), 2812–2820.
  • Creech Kraft, J., Eckhoff, C., Kochhar, D. M., Slikker, W. Jr, & Nau, H. (1987). Low teratogenicity of 13-cis-retinoic acid (isotretinoin) in the mouse corresponds to low embryo concentrations during organogenesis: comparison to the all-trans isomer. Toxicology and applied pharmacology, 87(3), 474–482.
  • Fisher, G. J., & Voorhees, J. J. (2022). The Biological Effects of Retinoids in the Skin. Encyclopedia.
  • Happle, R. (1985). Retinoids in disorders of keratinization: their use in adults.
  • Means, A. L., & Gudas, L. J. (1995). Retinoids in Embryonal Development. Physiological reviews, 75(4), 747–783.
  • Hummler, H., & Korte, R. (1994). The high sensitivity of the rabbit to the teratogenic effects of 13-cis-retinoic acid (isotretinoin) is a consequence of prolonged exposure of the embryo to 13-cis-retinoic acid and 13-cis-4-oxo-retinoic acid, and not of isomerization to all-trans-retinoic acid. Archives of toxicology, 68(2), 119–128.
  • Rastinejad, F., & Perlmann, T. (1998). Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1. The EMBO journal, 17(10), 2812–2820.
  • Embryo Project Encyclopedia. (2014).
  • MedchemExpress.com. (n.d.). RAR/RXR Agonists.
  • Medscape. (2023).

Sources

Validation of 4-Keto 13-cis-Retinoic Acid as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Retinoid Metabolite

In the landscape of drug development and clinical research, the quest for reliable biomarkers is paramount. An ideal biomarker can illuminate disease pathogenesis, predict therapeutic response, and streamline clinical trials. Within the complex web of retinoid metabolism, 4-Keto 13-cis-Retinoic Acid, a major metabolite of the widely used therapeutic agent 13-cis-retinoic acid (isotretinoin), has emerged as a molecule of significant interest.[1][2] This guide provides a comprehensive overview of the current scientific evidence and methodologies for validating this compound as a biomarker, offering a comparative analysis of analytical techniques and a framework for its clinical qualification.

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Their therapeutic applications are extensive, ranging from the treatment of severe acne to the management of certain cancers, notably neuroblastoma.[5][6] 13-cis-retinoic acid is a cornerstone therapy for high-risk neuroblastoma, administered to reduce the risk of relapse after myeloablative therapy.[7] Intriguingly, clinical studies have consistently shown that the plasma concentrations of its metabolite, this compound, often surpass those of the parent drug, suggesting a potentially significant biological role.[7][8]

This guide will delve into the biological rationale for considering this compound as a biomarker, provide a detailed comparison of the analytical methods for its quantification, and outline the rigorous process of biomarker validation according to regulatory standards.

Biological Rationale and Potential Clinical Utility

The journey of 13-cis-retinoic acid in the body leads to the formation of several metabolites, with this compound being one of the most abundant.[2] This metabolic conversion is a critical consideration, as the metabolite itself may possess biological activity.

Retinoid Metabolism and Signaling Pathway

The metabolic pathway of 13-cis-retinoic acid is a cascade of enzymatic reactions. Understanding this pathway is fundamental to appreciating the significance of this compound.

Retinoid_Metabolism 13-cis-Retinoic Acid 13-cis-Retinoic Acid Isomerization Isomerization 13-cis-Retinoic Acid->Isomerization Oxidation (CYP Enzymes) Oxidation (CYP Enzymes) 13-cis-Retinoic Acid->Oxidation (CYP Enzymes) This compound This compound Biological Effects Biological Effects This compound->Biological Effects Induces differentiation, Inhibits proliferation all-trans-Retinoic Acid (atRA) all-trans-Retinoic Acid (atRA) Isomerization->all-trans-Retinoic Acid (atRA) Oxidation (CYP Enzymes)->this compound all-trans-Retinoic Acid (atRA)->Biological Effects Binds to RARs

Caption: Simplified metabolic pathway of 13-cis-retinoic acid.

Evidence of Biological Activity

Initial assumptions that this compound was an inactive metabolite have been challenged by compelling evidence. In vitro studies on neuroblastoma cell lines have demonstrated that this compound is as potent as its parent compound in inducing cellular differentiation and inhibiting proliferation.[7] These effects are critical to the therapeutic efficacy of retinoids in neuroblastoma. This finding is particularly significant given that plasma levels of this compound can be substantially higher than those of 13-cis-retinoic acid in patients undergoing treatment.[7][8]

Potential Applications as a Biomarker

The validation of this compound as a biomarker could have profound implications in several clinical areas:

  • Pharmacodynamic (PD) Biomarker: In the context of 13-cis-retinoic acid therapy for neuroblastoma, measuring the levels of this compound could provide a more accurate reflection of the biologically active retinoid exposure at the cellular level. This could help in optimizing dosing regimens to maximize therapeutic benefit while minimizing toxicity.[9][10]

  • Prognostic Biomarker: In diseases like neuroblastoma, the endogenous levels or the metabolic profile of retinoids, including this compound, might correlate with disease severity or patient outcomes. Further research is needed to explore this potential.

  • Monitoring Biomarker: For conditions like severe acne treated with isotretinoin, monitoring the levels of this compound could potentially be used to assess treatment adherence and predict clinical response.[1][6]

Comparative Analysis of Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is the cornerstone of its validation as a biomarker. The two most prominent analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection typically by UV absorbance.Separation by chromatography followed by mass-based detection of parent and fragment ions.
Sensitivity Generally lower, with Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ) in the low ng/mL range.[5][7]Highly sensitive, with LOD and LLOQ often reaching the sub-ng/mL or even pg/mL level.[8][11]
Specificity Can be susceptible to interference from co-eluting compounds with similar UV spectra.[7]Highly specific due to the unique mass-to-charge ratio of the analyte and its fragments.[8]
Throughput Can be lower due to longer run times required for adequate separation.Can offer higher throughput with the development of rapid chromatographic methods.
Cost & Complexity Instrumentation is generally less expensive and more widely available.Requires more specialized and expensive equipment and expertise.
Validation Well-established methods exist, but may require more rigorous validation of specificity.[7]Considered the gold standard for quantitative bioanalysis, with well-defined validation guidelines.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of this compound in human plasma, based on established and validated methods.

Workflow for Biomarker Quantification

Biomarker_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Centrifugation Sample Extraction Sample Extraction Sample Processing->Sample Extraction Plasma Chromatographic Separation Chromatographic Separation Sample Extraction->Chromatographic Separation Prepared Sample Detection & Quantification Detection & Quantification Chromatographic Separation->Detection & Quantification Separated Analytes Data Analysis Data Analysis Detection & Quantification->Data Analysis Raw Data Reporting Reporting Data Analysis->Reporting Concentration Results

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by HPLC-UV

This protocol is adapted from established methods for the analysis of retinoids in human blood.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human plasma, add an internal standard (e.g., a structurally similar retinoid not present in the sample).
  • Acidify the plasma to approximately pH 6.
  • Extract the retinoids with 5.0 mL of diethyl ether by vortexing for 2 minutes.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Transfer the organic (upper) layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set at 365 nm, the maximum absorbance wavelength for this compound.[12]
  • Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve prepared in a similar matrix.
Protocol 2: Quantification by LC-MS/MS

This protocol is based on highly sensitive and specific methods used in pharmacokinetic studies.[8][11]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add an internal standard (ideally, a stable isotope-labeled version of this compound).
  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube.
  • Evaporate the solvent to dryness.
  • Reconstitute in a suitable mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase: A gradient of methanol or acetonitrile with an acidic modifier (e.g., 0.1% formic acid) in water.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.
  • Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
  • Quantification: Based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve.

Framework for Biomarker Validation: From Discovery to Clinical Application

The validation of a biomarker is a multi-stage process that requires rigorous scientific evidence to support its intended use. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for biomarker qualification.[13][14][15]

The Biomarker Qualification Process

Biomarker_Validation cluster_analytical Is the biomarker measured accurately and reliably? cluster_clinical Does the biomarker correlate with the clinical endpoint? cluster_utility Does using the biomarker improve patient outcomes? Analytical Validation Analytical Validation Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Reliable Measurement Clinical Utility Clinical Utility Clinical Validation->Clinical Utility Correlation with Outcome Regulatory Qualification Regulatory Qualification Clinical Utility->Regulatory Qualification Benefit to Patients

Caption: The stages of biomarker validation and qualification.

1. Analytical Validation: This stage focuses on the performance characteristics of the assay used to measure the biomarker. Key parameters to be established include:

  • Accuracy: Closeness of the measured value to the true value.
  • Precision: Repeatability and reproducibility of the measurement.
  • Sensitivity: The lowest concentration that can be reliably detected (LOD) and quantified (LLOQ).
  • Specificity: The ability of the assay to measure only the intended analyte.
  • Linearity and Range: The concentration range over which the assay is accurate and precise.
  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

2. Clinical Validation: This stage involves demonstrating a robust and reproducible correlation between the biomarker and a clinical endpoint of interest. For this compound, this would require well-designed clinical studies to:

  • Establish the normal range of the biomarker in a healthy population.
  • Determine the levels of the biomarker in the target disease population.
  • Correlate biomarker levels with disease severity, progression, or response to treatment. This requires the use of appropriate statistical methods to assess the strength and significance of the association.

3. Clinical Utility: This is the ultimate goal of biomarker validation, where the use of the biomarker is shown to lead to improved patient outcomes. This can be demonstrated through prospective clinical trials where patient management is guided by the biomarker.

Current Status and Future Directions for this compound

The journey to validate this compound as a biomarker is still in its early stages. While its analytical quantification is well-established and its biological activity in certain contexts is recognized, the crucial step of clinical validation is largely incomplete.

Current Strengths:

  • Well-characterized metabolite: It is a known and major metabolite of a widely used drug.[2]

  • Demonstrated biological activity: It shows significant anti-proliferative and differentiation-inducing effects, particularly in neuroblastoma cells.[7]

  • Established analytical methods: Robust and sensitive LC-MS/MS and HPLC methods for its quantification in plasma are available.[7][8][11]

Knowledge Gaps and Future Research:

  • Lack of dedicated clinical validation studies: There is a pressing need for prospective clinical studies designed to specifically evaluate the correlation of this compound levels with clinical outcomes in relevant patient populations, such as those with neuroblastoma or severe acne.

  • Understanding inter-individual variability: The factors influencing the metabolism of 13-cis-retinoic acid to this compound and the resulting inter-patient variability in its levels are not fully understood.

  • Exploration in other therapeutic areas: The potential of this compound as a biomarker in other dermatological conditions or cancers where retinoids are used warrants investigation.[5][14]

Conclusion

This compound holds considerable promise as a pharmacodynamic and potentially prognostic biomarker, particularly in the context of retinoid therapy for neuroblastoma. Its significant in-vivo presence and demonstrated biological activity provide a strong rationale for its further investigation. However, the path to full clinical validation and regulatory qualification requires a concerted effort to conduct well-designed clinical studies that can unequivocally link its levels to meaningful patient outcomes. The analytical tools and the regulatory frameworks are in place; the next crucial step is to generate the necessary clinical evidence to unlock the full potential of this intriguing retinoid metabolite.

References

  • Effect of 13-cis-retinoic acid on sebum production and Propionibacterium acnes in severe nodulocystic acne. PubMed. Available at: [Link]

  • 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. PubMed. Available at: [Link]

  • Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. National Center for Biotechnology Information. Available at: [Link]

  • Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood. PubMed. Available at: [Link]

  • Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid in Children with Neuroblastoma: A Randomized Crossover Clinical Trial. MDPI. Available at: [Link]

  • Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. National Center for Biotechnology Information. Available at: [Link]

  • 13-cis-retinoic acid: pharmacology, toxicology, and - eScholarship. Available at: [Link]

  • A study looking at blood levels of the drug 13-cis-retinoic acid in children and young people having treatment for neuroblastoma. Cancer Research UK. Available at: [Link]

  • Pharmacology of 13-cis-retinoic acid in humans. PubMed. Available at: [Link]

  • Pharmacokinetics and Safety of a Novel Oral Liquid Formulation of 13-cis Retinoic Acid in Children with Neuroblastoma: A Randomized Crossover Clinical Trial. MDPI. Available at: [Link]

  • Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients. National Center for Biotechnology Information. Available at: [Link]

  • Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. National Center for Biotechnology Information. Available at: [Link]

  • Biomarker Guidances and Reference Materials. U.S. Food and Drug Administration. Available at: [Link]

  • 13-cis retinoic acid and acne. PubMed. Available at: [Link]

  • Retinoic acid 4-hydroxylase inducibility and clinical response to isotretinoin in patients with acne. PubMed. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

  • Note on Benefits of Retinoid for Skin. Longdom Publishing. Available at: [Link]

  • Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. National Center for Biotechnology Information. Available at: [Link]

  • Qualification of novel methodologies for medicine development. European Medicines Agency. Available at: [Link]

  • This compound | 71748-58-8 | Metabolites. Shimadzu. Available at: [Link]

  • Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Keto 13-cis-Retinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Safety Personnel

Executive Summary & Chemical Context

4-Keto 13-cis-Retinoic Acid (also known as 4-oxo-13-cis-retinoic acid or 4-oxo-isotretinoin) is the primary active metabolite of Isotretinoin (Accutane).[1] Like its parent compound, it is a potent teratogen (agents that cause embryo-fetal malformations).[2]

While often handled in smaller quantities than bulk Isotretinoin, this metabolite retains significant biological activity. Inadequate disposal does not merely risk regulatory non-compliance; it poses a direct biohazard to downstream waste handlers and aquatic ecosystems, where retinoids can induce long-term reproductive toxicity.

Core Directive: This compound must never be treated as general chemical waste. It requires a dedicated Cytotoxic/Teratogenic Waste Stream destined for high-temperature incineration.

Hazard Assessment & Safety Profile

Before initiating disposal, the operator must validate the specific hazards to select the correct Personal Protective Equipment (PPE) and waste container.

GHS Classification Summary
Hazard ClassCategoryHazard StatementOperational Implication
Reproductive Toxicity 1B May damage fertility or the unborn child.[3][4]Zero-tolerance for skin contact or inhalation.[5] Double-gloving required.
Aquatic Toxicity Chronic 2Toxic to aquatic life with long-lasting effects.[6]Strict Prohibition on sink disposal.
Skin/Eye Irritation 2/2ACauses skin and serious eye irritation.[7]Standard chemical hygiene applies.
The "Self-Validating" Safety Logic
  • Why Incineration? Retinoids are lipophilic and stable enough to persist in standard wastewater treatment sludge. Landfilling allows for leaching. High-temperature incineration (

    
    ) is the only method that guarantees the destruction of the retinoid backbone, validating the safety of the disposal cycle.
    

Disposal Decision Workflow

The following diagram outlines the logical flow for categorizing and processing waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) DecisionState Determine Physical State Start->DecisionState SolidPath Solid Waste (Powder, Wipes, PPE) DecisionState->SolidPath LiquidPath Liquid Waste (HPLC, Stock Solutions) DecisionState->LiquidPath Sharps Sharps? (Needles, Broken Glass) SolidPath->Sharps LiquidContainer Container: Amber Glass (Segregated Solvent Waste) LiquidPath->LiquidContainer SolidContainer Container: Yellow/Purple Biohazard/Cytotoxic Bin Sharps->SolidContainer No SharpsContainer Container: Rigid Cytotoxic Sharps Bin Sharps->SharpsContainer Yes Labeling Labeling: 'TERATOGEN - DO NOT OPEN' + RCRA Codes (if applicable) SolidContainer->Labeling LiquidContainer->Labeling SharpsContainer->Labeling FinalDest Final Disposal: High-Heat Incineration Labeling->FinalDest

Figure 1: Decision tree for segregating retinoid metabolites. Note the convergence on High-Heat Incineration as the final destruction method.

Detailed Operational Protocols

A. Solid Waste Management

Scope: Weighing boats, contaminated gloves, bench paper, and residual powder.

  • Containment: Do not throw contaminated items into the general trash.

  • Primary Packaging: Place all solid waste into a clear polyethylene bag (minimum 2 mil thickness) immediately at the bench.

  • Secondary Packaging: Seal the primary bag and place it into a Rigid Cytotoxic Waste Container (often Yellow or Purple depending on regional regulations).

  • Trace vs. Bulk:

    • Trace (Empty Vials): Can generally go into the cytotoxic bin.

    • Bulk (Expired/Unused Reagent): Leave in the original vial, tape the cap shut, and place the entire vial into the hazardous waste drum. Do not empty the vial to recycle the glass.

B. Liquid Waste Management

Scope: HPLC effluent, mother liquors, and expired stock solutions (DMSO/Ethanol).

  • Segregation: Never mix retinoid waste with oxidizers (e.g., Nitric Acid, Peroxides). This can cause rapid, uncontrolled oxidation.

  • Container Selection: Use Amber Glass or opaque HDPE containers.

    • Scientific Rationale: this compound is photolabile (light-sensitive). Translucent containers allow light to degrade the compound into unknown isomers, potentially altering the chemical compatibility profile of the waste container over time.

  • Solvent Compatibility: Ensure the waste solvent (e.g., Acetonitrile, Methanol) is compatible with the container seal.

  • Headspace: Leave 10% headspace in the bottle to allow for thermal expansion during transport.

C. Labeling & Documentation

Every container must be labeled before waste is added.

  • Chemical Name: Write out fully: "this compound Solution."

  • Hazard Tag: Apply a "TERATOGEN" or "REPRODUCTIVE TOXIN" auxiliary label.

  • RCRA Considerations (USA): While not explicitly P-listed, this waste often falls under "Characteristic Hazardous Waste" if in ignitable solvents (D001). If the pure substance is discarded, it is best practice to manage it as a "Toxic" waste stream, often utilizing state-specific codes for pharmaceutical waste.

Emergency Procedures: Spill Management

In the event of a spill, the priority is preventing aerosolization (inhalation risk) and environmental release.

Protocol for Powder Spills
  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signs.[1][3]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a P100/N95 respirator (powder is easily inhaled).

  • Dampen: Gently cover the spill with paper towels dampened with water or an inert oil (like mineral oil) to prevent dust generation. Do not dry sweep.

  • Collection: Scoop the dampened material into a hazardous waste bag.

  • Decontamination: Wash the surface with a soap/water solution. Retinoids are lipophilic; water alone will not remove the residue. A surfactant (soap) is required to solubilize the remaining traces.

Protocol for Liquid Spills
  • Absorb: Use inert absorbent pads or vermiculite.

  • Solvent Wash: After removing the bulk liquid, wipe the surface with an ethanol-dampened towel (retinoids are soluble in organic solvents) followed by a soap/water wash.

  • Disposal: All cleanup materials (pads, gloves) must be treated as Solid Cytotoxic Waste (Section 4A).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282379, 4-oxo-13-cis-retinoic acid. Retrieved from [Link]

  • US Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Nau, H., et al. (1989). Teratogenicity and placental transfer of all-trans-, 13-cis-, 4-oxo-all-trans-, and 4-oxo-13-cis-retinoic acid.[8] Toxicology and Applied Pharmacology. (Establishes the biological hazard basis for disposal). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.